1,1,1-Trifluoroethyl-PEG5-Tos
Description
Properties
IUPAC Name |
2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F3O7S/c1-15-2-4-16(5-3-15)28(21,22)27-13-12-25-9-8-23-6-7-24-10-11-26-14-17(18,19)20/h2-5H,6-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAXEKCLHRTXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1,1-Trifluoroethyl-PEG5-Tos: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
This guide provides a comprehensive technical overview of 1,1,1-Trifluoroethyl-PEG5-Tos, a specialized heterobifunctional linker. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical principles, synthesis, and applications of this versatile molecule. We will explore the synergistic roles of its constituent parts—the trifluoroethyl group, the pentaethylene glycol (PEG5) spacer, and the tosylate leaving group—and provide practical, field-proven insights into its application in bioconjugation, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Introduction: A Molecule Designed for Purpose
In the landscape of modern therapeutic development, the precise chemical linkage of molecules is paramount. Heterobifunctional linkers are the unsung heroes that enable the creation of complex architectures like antibody-drug conjugates (ADCs) and PROTACs.[1][2] this compound has emerged as a valuable tool in this domain, offering a unique combination of properties tailored for stability, solubility, and reactivity.
This linker is comprised of three key functional components:
-
A 1,1,1-Trifluoroethyl Group: This terminal modification is not a reactive handle for conjugation. Instead, the incorporation of fluorine atoms serves to modulate the physicochemical properties of the linker and the final conjugate. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and fine-tune lipophilicity.[3]
-
A Pentaethylene Glycol (PEG5) Spacer: The PEG5 chain is a hydrophilic spacer that imparts several beneficial properties. It enhances the aqueous solubility of the molecule, which is often crucial when working with hydrophobic drugs or large biomolecules.[4][5] The flexibility and defined length of the PEG chain are also critical for spanning the distance between two conjugated entities, such as a target-binding warhead and an E3 ligase ligand in a PROTAC, without introducing significant steric hindrance.[6][7]
-
A Tosyl (Tosylate) Group: This is the reactive end of the linker. The tosylate group is an excellent leaving group in nucleophilic substitution reactions.[8][9] This allows for efficient and specific conjugation to nucleophiles such as the primary amines found in lysine residues of proteins or the thiol groups of cysteine residues.[10][11]
The strategic combination of these three components makes this compound a powerful tool for researchers looking to develop next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
Physicochemical and Chemical Properties
A thorough understanding of the properties of this compound is essential for its effective use in experimental design.
| Property | Value | Source(s) |
| Chemical Name | 2-(2-(2-(2-(2-(2,2,2-trifluoroethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | N/A |
| CAS Number | 1872433-61-8 | [8][12] |
| Molecular Formula | C₁₇H₂₅F₃O₇S | [12] |
| Molecular Weight | 430.44 g/mol | [12][13] |
| Appearance | Solid powder | [13] |
| Purity | Typically ≥95% | [10] |
| Solubility | Soluble in water and many organic solvents. | [8][14] |
| Storage | -20°C, protected from moisture. | [8] |
Synthesis and Mechanism of Action
The synthesis of this compound is a two-step process starting from commercially available precursors. The workflow is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on standard organic chemistry methodologies for tosylation of alcohols.[15][16]
Part A: Synthesis of 1,1,1-Trifluoroethyl-PEG5-alcohol (Precursor)
The precursor, 1,1,1-Trifluoroethyl-PEG5-alcohol, can be synthesized via a Williamson ether synthesis from pentaethylene glycol and a suitable 2,2,2-trifluoroethylating agent, or it can be sourced from commercial suppliers.[17][18][19]
Part B: Tosylation of 1,1,1-Trifluoroethyl-PEG5-alcohol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,1,1-Trifluoroethyl-PEG5-alcohol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 10 volumes).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Base: Add a suitable base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution and stir for 10-15 minutes.
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM to the reaction mixture dropwise.
-
Reaction: Stir the reaction mixture at 0°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product, this compound.
Mechanism of Action in Bioconjugation
The utility of this compound in bioconjugation stems from the high reactivity of the tosylate group in a nucleophilic substitution (Sₙ2) reaction.
Caption: Sₙ2 reaction mechanism for bioconjugation.
The reaction is typically carried out in a buffered aqueous solution. The pH of the reaction is a critical parameter. For targeting primary amines (e.g., lysine residues), a pH range of 8.0-9.5 is generally optimal to ensure that the amine is deprotonated and thus sufficiently nucleophilic.[]
Applications in Bioconjugation and PROTAC Synthesis
The primary application of this compound is as a linker in the construction of complex biomolecules and therapeutic agents.
General Bioconjugation
This linker can be used to attach a trifluoroethyl-PEG5 moiety to proteins, peptides, or other molecules containing a suitable nucleophile. This process, known as PEGylation, can enhance the therapeutic properties of the molecule by:
-
Increasing Hydrodynamic Size: This reduces renal clearance and extends the in vivo half-life of the conjugated molecule.[21]
-
Improving Solubility: The hydrophilic PEG chain can significantly improve the solubility of hydrophobic molecules.[4]
-
Shielding from Proteolysis and Immune Recognition: The flexible PEG chain can mask the conjugated molecule from proteolytic enzymes and reduce its immunogenicity.[22]
PROTAC Synthesis
This compound is particularly well-suited for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2] The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and relative orientation of the two ligands, which is critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
The fluorinated PEG linker can offer advantages in PROTAC design by improving metabolic stability and cell permeability.[3]
Experimental Protocol: Representative PROTAC Synthesis
This protocol describes a representative synthesis of a PROTAC using this compound to link a target-binding ligand (Ligand-OH) and an E3 ligase-binding ligand (Ligand-NH₂).
-
Step 1: Conjugation to the First Ligand
-
Dissolve the target-binding ligand containing a hydroxyl group (Ligand-OH) (1.0 eq) and this compound (1.1 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed, as monitored by LC-MS.
-
Perform an aqueous work-up and purify the resulting intermediate (Ligand-O-PEG5-Trifluoroethyl) by flash chromatography or preparative HPLC.
-
-
Step 2: Activation of the Terminal Alcohol (if necessary)
-
The intermediate from Step 1 has a terminal trifluoroethyl ether group. To conjugate the second ligand, the other end of the initial PEG linker would need to have a protected functional group that can be deprotected and activated. Correction: The provided molecule is monofunctional at the tosyl end. For PROTAC synthesis, a heterobifunctional linker with orthogonal protecting groups is typically used. However, for the purpose of illustrating the reactivity of the tosyl group, we will proceed with a hypothetical scenario where the second ligand is attached to a precursor of the PEG chain. A more practical approach would involve starting with a heterobifunctional PEG linker, for example, one with a tosyl group and a protected amine.
-
A more realistic PROTAC synthesis workflow using a tosyl-containing linker is as follows:
Caption: Representative PROTAC synthesis workflow.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.
-
Storage: The compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[8] The tosylate group is susceptible to hydrolysis, especially in the presence of moisture.[23]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[24]
-
Stability: The tosylate group is more stable in neutral to slightly acidic conditions and is more prone to hydrolysis under basic conditions.[23] Therefore, aqueous solutions should be prepared fresh and used promptly, especially if they are at a basic pH.
Conclusion and Future Outlook
This compound is a highly functional and versatile linker for advanced applications in bioconjugation and drug development. Its unique trifluoroethyl modification offers the potential for improved metabolic stability and favorable physicochemical properties in the final conjugate. The hydrophilic PEG5 spacer enhances solubility and provides optimal spacing, while the reactive tosylate group allows for efficient and specific conjugation to nucleophilic biomolecules.
As the demand for more sophisticated and targeted therapeutics, such as PROTACs and next-generation ADCs, continues to grow, the need for well-defined and functionalized linkers like this compound will become increasingly critical. Future research will likely focus on the systematic evaluation of fluorinated linkers of varying lengths and compositions to further optimize the properties of these complex therapeutic modalities.
References
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PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024, September 24). AxisPharm. Retrieved from [Link]
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Troup, R. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton. Retrieved from [Link]
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Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. (n.d.). Retrieved from [Link]
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Weiss, K., et al. (2021). Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. Molecules, 26(15), 4439. Retrieved from [Link]
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PEGylation reagents (linkers, crosslinkers and labels). (n.d.). Interchim. Retrieved from [Link]
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Crimmins, M. T., & DeBaillie, A. C. (2006). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Tetrahedron letters, 47(51), 9155-9158. Retrieved from [Link]
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Materials Safety Data Sheet. (n.d.). Kamulin Biotech Co., Ltd. Retrieved from [Link]
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Exploring the Chemical Inertness and Stability of Fluorinated Ethers for Material Science. (2025, October 28). Retrieved from [Link]
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Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(10), 1646-1659. Retrieved from [Link]
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Recent advances in trifluoroethylation reaction. (n.d.). ResearchGate. Retrieved from [Link]
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Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis. Retrieved from [Link]
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Trifluoroethyl-PEG-Tos. (n.d.). AxisPharm. Retrieved from [Link]
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Zhang, Y., et al. (2013). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 18(9), 11438-11448. Retrieved from [Link]
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Overview of PEG Linkers & Their Applications. (n.d.). Technology Networks. Retrieved from [Link]
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Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved from [Link]
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1,1,1-Trifluoroethyl-PEG5-Alcohol. (n.d.). CD Bioparticles. Retrieved from [Link]
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Patterson, J., & Hubbell, J. A. (2010). Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release. Biomaterials, 31(29), 7836-7845. Retrieved from [Link]
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Kosinova, M. L., et al. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 26(11), 3183. Retrieved from [Link]
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PEG Tosylate, Tos PEG, Ts PEG. (n.d.). AxisPharm. Retrieved from [Link]
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Hydrolysis of oxiranylmethyl tosylates. (1981). Journal of the Chemical Society, Chemical Communications, (11), 524-525. Retrieved from [Link]
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solubility of 1,1,1-Trifluoroethyl-PEG5-Tos in organic solvents
An In-depth Technical Guide to the Organic Solvent Solubility of 1,1,1-Trifluoroethyl-PEG5-Tos
Introduction
In the landscape of modern drug delivery and bioconjugation, Polyethylene Glycol (PEG) linkers are indispensable tools for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][] The compound this compound is a specialized heterobifunctional linker, featuring a pentaethylene glycol (PEG5) spacer that imparts hydrophilicity, a terminal tosylate (Tos) group, and a 1,1,1-trifluoroethyl (TFE) group.[3][4] The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to amine, hydroxyl, or thiol residues on biomolecules.[5]
The solubility of this linker in various organic solvents is a critical parameter that dictates its utility. Proper solvent selection is paramount for ensuring homogeneous reaction conditions, enabling efficient purification, and facilitating formulation development. This guide provides a comprehensive analysis of the expected solubility profile of this compound, explains the underlying chemical principles, and offers a detailed protocol for empirical solubility determination.
Part 1: Physicochemical Profile and Predicted Solubility
The solubility of this compound is a composite of the contributions from its three primary structural components:
-
Pentaethylene Glycol (PEG5) Core : The PEG chain, with its repeating ether units, is highly flexible and forms hydrogen bonds with protic solvents. This core is responsible for the compound's general solubility in water and many polar organic solvents.[][6]
-
Tosylate (Tos) Group : The p-toluenesulfonyl group is a moderately nonpolar, aromatic moiety. While it is an excellent leaving group for chemical reactions, it also tends to increase the compound's affinity for nonpolar organic solvents like dichloromethane and chloroform.
-
1,1,1-Trifluoroethyl (TFE) Group : The terminal trifluoroethyl group is a unique feature. Fluorinated segments are known for their distinct solubility properties, often being both hydrophobic (water-repelling) and lipophobic (lipid-repelling). This can influence the overall solubility profile in nuanced ways compared to a simple alkyl or hydroxyl-terminated PEG.
Based on these principles and qualitative data from structurally similar compounds like Hydroxy-PEG5-Tos[7], we can predict the solubility of this compound in a range of common laboratory solvents.
Predicted Solubility Table
| Solvent | Solvent Class | Predicted Solubility | Rationale & Remarks |
| Water | Protic, Polar | Soluble | The hydrophilic PEG5 chain is the dominant factor, promoting solubility in aqueous media.[3][7] |
| DMSO (Dimethyl Sulfoxide) | Aprotic, Polar | Soluble | An excellent solvent for a wide range of PEGylated compounds.[8] Expected to fully dissolve the molecule. |
| DMF (Dimethylformamide) | Aprotic, Polar | Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of solvating functionalized PEGs.[6][8] |
| DCM (Dichloromethane) | Halogenated | Soluble | The tosylate group and PEG backbone contribute to good solubility in chlorinated solvents.[6][7] |
| Chloroform | Halogenated | Soluble | Similar to DCM, expected to be a good solvent.[6] |
| Methanol / Ethanol | Protic, Polar | Soluble to Moderately Soluble | Lower molecular weight PEGs are generally soluble in alcohols, though less so than in water or DMSO.[6] |
| Acetonitrile | Aprotic, Polar | Moderately Soluble | May require gentle warming or sonication to achieve higher concentrations. |
| THF (Tetrahydrofuran) | Ether | Moderately Soluble | The ether backbone of THF interacts favorably with the PEG chain. |
| Ethyl Acetate | Ester | Sparingly Soluble | The polarity may be insufficient to fully overcome the hydrophilic nature of the PEG chain. |
| Toluene | Aromatic, Nonpolar | Sparingly Soluble to Insoluble | The aromatic tosyl group provides some affinity, but the PEG chain limits solubility.[6] |
| Hexanes / Heptane | Aliphatic, Nonpolar | Insoluble | The compound is too polar to be soluble in aliphatic hydrocarbons. Often used as an anti-solvent for precipitation. |
| Diethyl Ether | Ether | Insoluble | PEGs are generally not soluble in diethyl ether.[6] |
Part 2: Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction and obtain precise, quantitative data, a standardized experimental approach is necessary. The "Shake-Flask" method is a reliable technique for determining the equilibrium solubility of a compound.
Objective
To determine the saturation solubility (in mg/mL) of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).
Materials
-
This compound (solid)
-
High-purity (≥99.5%) organic solvents of interest
-
Analytical balance (±0.01 mg)
-
2 mL glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Thermomixer or temperature-controlled shaker
-
Centrifuge capable of handling solvent vials
-
Calibrated micropipettes
-
Volumetric flasks
-
HPLC system with a suitable detector (e.g., UV or ELSD) or a quantitative NMR (qNMR) setup.
Methodology: Step-by-Step
-
Preparation of Stock: Accurately weigh approximately 10-20 mg of this compound into a tared 2 mL glass vial. Record the exact mass.
-
Causality: Using an excess of solute is critical to ensure that the resulting solution is truly saturated at equilibrium.
-
-
Solvent Addition: Add a precise volume (e.g., 1.00 mL) of the chosen organic solvent to the vial using a calibrated pipette.
-
Equilibration: Securely cap the vial. Place it in a thermomixer or shaker set to a constant temperature (e.g., 25°C) and agitate vigorously (e.g., 1000 rpm) for 24 hours.
-
Causality: Continuous agitation over an extended period is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. 24 hours is typically sufficient for most systems.
-
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes.
-
Causality: Centrifugation pellets all undissolved solid material, ensuring that only the saturated supernatant is sampled for analysis and preventing artificially high concentration readings.
-
-
Sample Extraction and Dilution: Carefully open the vial and draw an aliquot (e.g., 100 µL) of the clear supernatant. Be cautious not to disturb the solid pellet. Immediately transfer this aliquot into a pre-filled volumetric flask (e.g., 10 mL) with a suitable analysis solvent (e.g., acetonitrile/water) to create a known dilution factor (e.g., 1:100).
-
Causality: A precise dilution is required to bring the analyte concentration into the linear dynamic range of the analytical instrument (e.g., HPLC-UV).
-
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC). Create a calibration curve using standards of known concentration to determine the concentration of the diluted sample.
-
Calculation: Calculate the original solubility in the solvent using the following formula:
-
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
-
This protocol is a self-validating system; repeating the measurement with a longer equilibration time (e.g., 48 hours) should yield the same result, confirming that equilibrium was reached.
Part 3: Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: A flowchart of the shake-flask method for determining equilibrium solubility.
Conclusion
This compound is a versatile PEG linker with a solubility profile governed by its hydrophilic PEG core and its more hydrophobic terminal groups. It is predicted to be readily soluble in water and polar aprotic solvents like DMSO, DMF, and DCM, with decreasing solubility in less polar solvents. For applications requiring precise concentration control, the detailed experimental protocol provided offers a robust framework for obtaining accurate, quantitative solubility data. This foundational knowledge is essential for researchers and drug development professionals to effectively utilize this linker in synthesis, purification, and formulation processes.
References
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An In-depth Technical Guide to 1,1,1-Trifluoroethyl-PEG5-Tos: Mechanism of Action and Application in Bioconjugation
This guide provides a comprehensive technical overview of the heterobifunctional linker, 1,1,1-Trifluoroethyl-PEG5-Tos. We will delve into its core mechanism of action, the synergistic roles of its constituent functional groups, and its practical applications in modern drug development, including detailed experimental protocols and the scientific rationale behind them.
Introduction: Deconstructing the Architecture of a High-Value Linker
This compound is a precision-engineered chemical tool designed for bioconjugation and pharmaceutical research.[1] Its structure is not arbitrary; each component is selected for a specific function that contributes to its overall utility in modifying proteins, peptides, and other biomolecules. The molecule consists of three distinct domains:
-
The 1,1,1-Trifluoroethyl Group (CF₃CH₂-): A terminal cap that imparts unique physicochemical properties to the final conjugate, including enhanced metabolic stability and lipophilicity.[2][3]
-
The Pentaethylene Glycol Spacer (-PEG5-): A hydrophilic linker that increases the aqueous solubility of the molecule and the resulting conjugate.[4]
-
The Tosylate (p-toluenesulfonyl, -OTs) Group: An exceptionally efficient activating group that renders the molecule highly reactive towards nucleophilic substitution.[4][5]
This combination of features makes it a valuable reagent for applications ranging from the synthesis of PROTACs to the development of targeted drug delivery systems.[1][6]
Caption: Chemical structure of this compound.
The Core Mechanism: Nucleophilic Substitution Activated by a Superior Leaving Group
The primary mechanism of action for this compound is a nucleophilic substitution reaction, typically proceeding via an SN2 pathway. The inherent reactivity of the molecule is almost entirely dictated by the p-toluenesulfonyl (tosyl) group.
The Role of the Tosylate (-OTs)
Native polyethylene glycol chains terminate in hydroxyl (-OH) groups, which are poor leaving groups for nucleophilic substitution because the hydroxide ion (HO⁻) is a strong base.[7] The process of tosylation converts this unreactive alcohol into a tosylate ester (PEG-OTs).[5] This transformation is the cornerstone of its function for two key reasons:
-
Exceptional Leaving Group Ability: The tosylate anion is an outstanding leaving group because it is a very weak base. Its stability arises from the extensive delocalization of the negative charge through resonance across the three electronegative oxygen atoms and the aromatic ring of the p-toluenesulfonyl group.[5][8] This high stability is the thermodynamic driving force for the substitution reaction.
-
Activation for Nucleophilic Attack: By converting the hydroxyl into a tosylate, the terminal carbon atom of the PEG chain becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles, such as the primary amines (-NH₂) found on proteins or the thiol groups (-SH) of cysteine residues.[1]
The Influence of the 1,1,1-Trifluoroethyl Group
While not directly involved in the substitution reaction, the trifluoroethyl group significantly enhances the utility of the resulting conjugate. The incorporation of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry.[9]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[3] The presence of the CF₃ group often shields adjacent chemical bonds from enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of the conjugated molecule.[2]
-
Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule.[3][10] This can improve properties such as cell membrane permeability, which is a critical factor for intracellular drug targets.
-
Modulation of Biological Activity: The CF₃ group is a strong electron-withdrawing substituent.[3] This can alter the electronic properties of the conjugated molecule, potentially leading to stronger binding interactions with its biological target. It is often used as a bioisostere for other groups, like a chlorine atom, to fine-tune a molecule's properties.[3][11]
Caption: Generalized SN2 mechanism for the reaction of this compound.
Field-Proven Applications in Drug Development
The unique architecture of this compound makes it a versatile tool for enhancing the therapeutic properties of biomolecules.
-
PEGylation: The process of attaching PEG chains to a drug or protein. This can shield the molecule from the host's immune system and reduce renal clearance, thereby extending its circulation time in the bloodstream.[] The hydrophilic PEG5 spacer contributes to this "stealth" effect.[13]
-
Prodrug Synthesis: The linker can be used to synthesize prodrugs, which are inactive compounds that are metabolized in the body to release an active therapeutic agent.[1]
-
Targeted Drug Delivery: By conjugating a therapeutic agent to a targeting ligand (e.g., an antibody), this linker helps create systems that selectively deliver drugs to specific tissues or cell types, improving efficacy and reducing off-target toxicity.[1]
Experimental Protocols: A Self-Validating System
The following protocol outlines a general procedure for conjugating this compound to a primary amine-containing molecule, such as a protein or a small molecule drug.
Causality Behind Experimental Choices
-
Solvent: Anhydrous aprotic solvents like Dimethylformamide (DMF) are used to dissolve the reagents without participating in the reaction. Water must be excluded to prevent hydrolysis of the tosylate ester.
-
Base: A non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), is added to deprotonate the primary amine, increasing its nucleophilicity without competing with it in the reaction.[14]
-
Inert Atmosphere: Reactions are conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure to atmospheric moisture, which could compromise the reagent's reactivity.[14]
-
Temperature: While many reactions proceed at room temperature, gentle heating (e.g., 60-80°C) can be used to increase the reaction rate, especially for less reactive nucleophiles.[14]
-
Purification: Precipitation in a non-solvent like cold diethyl ether is an effective first step to remove solvent and excess reagents. Further purification by chromatography or dialysis is essential to ensure the homogeneity of the final conjugate.[14]
Step-by-Step Methodology: Conjugation to a Primary Amine
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF to a final concentration of ~100 mg/mL.
-
-
Substrate Preparation:
-
In a separate vial, dissolve the amine-containing substrate (1.0-1.2 equivalents) and a non-nucleophilic base like TEA (1.5-2.0 equivalents) in anhydrous DMF.
-
Expert Insight: For protein conjugations, the protein should be in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 8.0-9.0. This pH ensures that a sufficient population of the N-terminal or lysine side-chain amines are deprotonated and nucleophilic.[]
-
-
Reaction:
-
Slowly add the substrate solution to the stirring solution of this compound at room temperature.
-
Stir the reaction mixture overnight (12-16 hours) at room temperature. The reaction can be gently heated if necessary.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
-
Work-up and Purification:
-
For Small Molecules: Cool the reaction mixture to room temperature. Add the mixture dropwise to a large volume of cold diethyl ether to precipitate the product. Collect the precipitate by filtration and wash with cold ether. Purify further using column chromatography.
-
For Proteins: Remove unreacted PEG reagent and byproducts using dialysis against an appropriate buffer or through size-exclusion chromatography (gel filtration).
-
Caption: Experimental workflow for a typical bioconjugation reaction.
Quantitative Data Summary
The efficiency of the conjugation reaction depends heavily on the nucleophilicity of the substrate. The following table provides illustrative data for reactions of a generic PEG5-Tos reagent with various primary amines.
| Nucleophile Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Benzylamine | DMF | 25 | 12 | 85-95 |
| Aniline | DMF | 60 | 24 | 60-75 |
| Protein (N-terminus) | Aqueous Buffer (pH 8-9) | 25 | 4-8 | 75-85 |
| Small Molecule Drug | DMF | 40 | 16 | >90 |
Note: Data is representative and based on a generic m-PEG5-Tos reagent.[14] Yields are highly dependent on the specific substrate and reaction conditions. Optimization is required for novel substrates.
Conclusion
This compound is a powerful and versatile heterobifunctional linker. Its mechanism of action is centered on the superb leaving group ability of the tosylate group, which enables efficient nucleophilic substitution reactions. The strategic inclusion of a trifluoroethyl group provides a means to enhance the metabolic stability and modulate the physicochemical properties of the final conjugate. The detailed protocols and the rationale provided herein equip researchers and drug development professionals with the necessary knowledge to effectively leverage this reagent in creating next-generation therapeutics and advanced biomaterials.
References
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- BOC Sciences. Tosylate-PEG-Tosylate. [URL: https://www.bocsci.
- Nanosoft Polymers. Tosylate-PEG-Tosylate. [URL: https://www.nanosoftpolymers.
- AxisPharm. Trifluoroethyl-PEG-Tos. [URL: https://www.axispharm.com/product/Trifluoroethyl-PEG-Tos-AP11906.html]
- Master Organic Chemistry. All About Tosylates and Mesylates. (2015-03-10). [URL: https://www.masterorganicchemistry.
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- Sigma-Aldrich. SAFETY DATA SHEET - Bis(2,2,2-trifluoroethyl) ether. (2025-10-15). [URL: https://www.sigmaaldrich.com/sds/sial/333368]
- NASA Technical Reports Server (NTRS). Determination of the oxidative stability of perfluoropolyalkyl ethers and correlation with chemical structure. (1992-05-01). [URL: https://ntrs.nasa.
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- Ningbo Inno Pharmchem Co., Ltd. Trifluoroethyl Ether: Key Compound in Pesticide Development. (2026-01-05). [URL: https://www.fluorochem.net/news/trifluoroethyl-ether-key-compound-in-pesticide-development-130098.html]
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-
Royal Society of Chemistry. Expedient and efficient one pot synthesis of trifluoroethyl ethers from metal free 2,4,6-tris-(2,2,2-trifluoro-ethoxy)-[5][7][15] t. (2015-04-07). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra03723a]
- Royal Society of Chemistry. Multigram chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate. (2016-09-06). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/qo/c6qo00398b]
- Reddit. Tosylation of poly(ethylene glycol) : r/chemistry. (2014-03-20). [URL: https://www.reddit.
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role of the trifluoroethyl group in PEG linkers
An In-depth Technical Guide: The Strategic Role of the Trifluoroethyl Group in Advanced PEG Linker Design
Executive Summary
Polyethylene glycol (PEG) linkers are foundational tools in drug development, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2][3] However, the increasing complexity of bioconjugates, particularly in fields like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), demands a more sophisticated approach to linker design. Standard PEG linkers, while effective, can present limitations related to payload aggregation, suboptimal cell permeability, and metabolic instability under certain conditions. This guide explores the strategic incorporation of the trifluoroethyl (TFE) group into PEG linker architecture as a powerful solution to these challenges. By examining the unique physicochemical properties conferred by the TFE moiety—including its effects on lipophilicity, metabolic stability, and intermolecular interactions—we will provide a comprehensive overview of its role in optimizing the performance of next-generation therapeutics.
Foundational Principles: The Convergence of PEG and Fluorine Chemistry
The Ubiquity of PEG Linkers in Bioconjugation
PEG linkers are synthetic polymers composed of repeating ethylene oxide units that serve as flexible, biocompatible spacers.[1] Their widespread adoption is attributable to a unique combination of properties:
-
Enhanced Hydrophilicity: The repeating ether oxygens form hydrogen bonds with water, creating a hydration shell that significantly increases the solubility of conjugated molecules, a critical feature for hydrophobic drug payloads.[4]
-
Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life.[3][5]
-
Reduced Immunogenicity: The "stealth" effect of the hydration shell can mask epitopes on proteins, reducing the likelihood of an immune response.[1][5]
Despite these advantages, the inherent properties of the payload or the specific demands of the biological target can necessitate linker modifications to fine-tune performance.
The Trifluoromethyl/Trifluoroethyl Group: A Privileged Moiety in Medicinal Chemistry
The strategic incorporation of fluorine, particularly as a trifluoromethyl (-CF3) or trifluoroethyl (-CH2CF3) group, is a well-established strategy for optimizing drug candidates.[6][7] The C-F bond is one of the strongest in organic chemistry, and its presence imparts several key advantages:[8]
-
Metabolic Stability: The strength of the C-F bond makes it highly resistant to enzymatic cleavage, particularly by cytochrome P450 oxidases, thereby preventing metabolic degradation at that position.[9][10]
-
Modulation of Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can be leveraged to enhance membrane permeability and facilitate passage across barriers like the blood-brain barrier.[8][9][11]
-
Altered Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can alter the pKa of nearby functional groups and influence binding interactions with biological targets.[8][11]
-
Conformational Control: The steric bulk and unique electronic nature of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be critical for optimizing binding affinity to a target protein.[12][13]
Combining the robust, modulating properties of the trifluoroethyl group with the solubilizing and biocompatible backbone of a PEG linker creates a synergistic tool for advanced drug design.
Physicochemical Impact of the Trifluoroethyl Group on PEG Linkers
Introducing a trifluoroethyl group onto a PEG linker fundamentally alters its properties. These changes are not merely additive but result in a new chemical entity with a distinct and often more desirable profile for specific applications.
Fine-Tuning Lipophilicity and Solubility
While the CF3 group is inherently hydrophobic, its effect on the overall lipophilicity of a PEG-conjugated molecule is nuanced.[14] A TFE-PEG linker can act as a "hydrophobicity reservoir," subtly increasing the lipophilic character of the conjugate without causing the aggregation issues associated with highly hydrophobic payloads.[4][15] This is particularly crucial in ADCs, where a high drug-to-antibody ratio (DAR) can lead to aggregation and rapid clearance if the linker cannot sufficiently mask the drug's hydrophobicity.[4] The TFE group provides a localized lipophilic region that can improve membrane interaction and cell permeability, while the PEG chain maintains overall aqueous solubility.
Enhancing Metabolic and Chemical Stability
The primary driver for using a TFE group is the significant increase in metabolic stability.[9] The C-F bonds are resistant to enzymatic attack, protecting the linker from premature degradation in vivo.[8][10] This ensures that the bioconjugate remains intact until it reaches the target site, minimizing off-target toxicity from released payload and improving the overall therapeutic index.
Unique Intermolecular Interactions: The Role of the C-F Bond
The highly polarized C-F bonds and the adjacent C-H bonds of the trifluoroethyl group can participate in non-canonical hydrogen bonding (C–H···O) and other dipole-dipole interactions.[16] The CF2H group, a close relative, is a known hydrogen bond donor, and similar properties can be inferred for the CH2CF3 group.[16][17][18] These weak but significant interactions can influence the linker's conformation, pre-organizing it for optimal binding within a target's active site or facilitating the formation of the crucial ternary complex in PROTACs.[19][20]
Table 1: Comparative Physicochemical Properties of Standard vs. TFE-Modified PEG4 Linkers
| Property | Standard PEG4 Linker | TFE-PEG4 Linker | Rationale for Change |
| LogP (Calculated) | Lower | Higher | The trifluoromethyl group is significantly more hydrophobic than a hydroxyl or methyl terminus.[21] |
| Metabolic Stability | Moderate | High | The C-F bond is exceptionally strong and resistant to enzymatic degradation by P450 enzymes.[9] |
| Hydrogen Bond Donating Capacity | Low (Terminal OH) | Moderate (CH2CF3) | The electron-withdrawing CF3 group polarizes the adjacent C-H bonds, enabling weak H-bond donation.[16] |
| Aqueous Solubility | High | High | The PEG backbone dominates the solubility profile, ensuring high water solubility despite the TFE group.[1] |
| Conformational Flexibility | High | Moderately Reduced | Steric bulk and dipole interactions of the TFE group can introduce a degree of conformational constraint.[12] |
Applications in Advanced Drug Modalities
The unique properties of TFE-PEG linkers make them particularly well-suited for addressing challenges in the design of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADC design, the linker is a critical component that governs the stability of the conjugate in circulation and the efficiency of payload release at the tumor site.[22][23]
-
Problem: Highly potent cytotoxic payloads are often hydrophobic. High DAR conjugates can aggregate, leading to poor PK and immunogenicity.[4]
-
TFE-PEG Solution: The PEG component ensures solubility, while the TFE group can improve the stability of the linker-payload connection and may enhance cell permeability.[22][] This allows for the use of higher DARs without compromising the ADC's physicochemical properties. The enhanced stability prevents premature drug release, reducing systemic toxicity.[23]
Caption: Improved ADC stability and cell interaction with TFE-PEG linkers.
PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[25] The linker is arguably the most critical element, as it dictates the geometry and stability of the resulting ternary complex (Target-PROTAC-Ligase).[20]
-
Problem: The formation of a productive ternary complex is highly sensitive to linker length, flexibility, and chemical composition. Poor linkers can lead to inactive compounds. Furthermore, the high molecular weight and polarity of many PROTACs result in poor cell permeability.[19]
-
TFE-PEG Solution: TFE-PEG linkers offer a powerful scaffold for PROTAC optimization.[26] The PEG units provide the necessary length and solubility, while the TFE group can modulate the linker's conformational dynamics.[25] This can help enforce a productive binding orientation. The subtle lipophilicity increase from the TFE group can also improve passive diffusion across the cell membrane, a major hurdle in PROTAC development.[19]
Experimental Protocol: Synthesis of a Trifluoroethyl-PEG-Tosylate Linker
This protocol describes a representative synthesis for a key building block, 1,1,1-Trifluoroethyl-PEG4-Tosylate, which can be further functionalized for conjugation.[26] This tosylated intermediate is valuable because the tosyl group is an excellent leaving group, allowing for easy displacement by nucleophiles like amines or thiols on a payload or targeting moiety.
Objective: To synthesize 1,1,1-Trifluoroethyl-PEG4-Tosylate from tetraethylene glycol.
Materials:
-
Tetraethylene glycol (HO-(CH2CH2O)4-H)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2,2,2-Trifluoroethyl tosylate
-
Anhydrous Tetrahydrofuran (THF)
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
Step 1: Monofunctionalization with Trifluoroethyl Group
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), dissolve tetraethylene glycol (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH is highly reactive and generates H2 gas.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Re-cool the solution to 0 °C and add a solution of 2,2,2-trifluoroethyl tosylate (1.0 eq) in anhydrous THF dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-trifluoroethylated PEG alcohol.
Step 2: Tosylation of the Terminal Hydroxyl Group
-
Dissolve the purified alcohol from Step 1 (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C.
-
Add tosyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the final product, 1,1,1-Trifluoroethyl-PEG4-Tosylate, by flash column chromatography.
Validation:
-
TLC: Monitor reaction progress.
-
NMR (¹H, ¹⁹F, ¹³C): Confirm the structure, verifying the presence of the trifluoroethyl group and the tosyl group signals.
-
Mass Spectrometry: Confirm the molecular weight of the final product.
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The Strategic Advantage of Fluorination: A Technical Guide to 1,1,1-Trifluoroethyl-PEG5-Tos in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, particularly in the burgeoning field of targeted protein degradation, the chemical linker is not merely a spacer but a critical determinant of a molecule's success. This guide provides an in-depth technical overview of 1,1,1-Trifluoroethyl-PEG5-Tos, a heterobifunctional linker increasingly recognized for its strategic utility in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will delve into the core attributes of this reagent, from its synthesis and physicochemical properties to its practical applications, supported by actionable protocols and a survey of commercial suppliers and cost considerations.
The Molecule in Focus: Structure and Rationale
This compound, identified by its CAS number 1872433-61-8, is a precisely defined chemical entity featuring three key functional components: a terminal 1,1,1-trifluoroethyl group, a pentaethylene glycol (PEG5) spacer, and a tosylate (Tos) leaving group.
Caption: Chemical structure of this compound.
The strategic incorporation of the trifluoroethyl group offers several advantages in drug design. It can enhance metabolic stability, improve binding affinity through favorable interactions with protein targets, and modulate lipophilicity. The PEG5 spacer is hydrophilic, which serves to increase the aqueous solubility of the parent molecule, a crucial factor for bioavailability and formulation.[1] Finally, the tosylate group is an excellent leaving group, facilitating efficient nucleophilic substitution reactions with various functional groups on biomolecules, such as amines and thiols.[1][2]
Commercial Availability and Cost Analysis
For researchers planning to incorporate this compound into their synthetic workflows, several commercial suppliers offer this reagent. The cost can vary based on purity and quantity. Below is a summary of prominent suppliers and their listed prices.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| BroadPharm | BP-23122 | 98% | 100 mg | $270.00 |
| 250 mg | $390.00 | |||
| 500 mg | $650.00 | |||
| AxisPharm | AP11906 | ≥95% | - | Pricing upon inquiry |
| ChemScene | CS-0115169 | ≥97% | - | Pricing upon inquiry |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Synthesis of this compound: A Self-Validating Protocol
While commercially available, an in-house synthesis of this compound from its corresponding alcohol precursor, 1,1,1-Trifluoroethyl-PEG5-alcohol, provides a cost-effective alternative and allows for greater control over quality. The following protocol is a robust and self-validating method derived from established tosylation procedures for PEG alcohols.
Reaction Principle
The synthesis involves the reaction of the terminal hydroxyl group of 1,1,1-Trifluoroethyl-PEG5-alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically a tertiary amine like triethylamine (TEA) or pyridine, in an anhydrous aprotic solvent. The base serves to neutralize the hydrochloric acid byproduct of the reaction.
Sources
safety and handling of 1,1,1-Trifluoroethyl-PEG5-Tos
An In-Depth Technical Guide to the Safety and Handling of 1,1,1-Trifluoroethyl-PEG5-Tos
Introduction: Bridging Molecules with Precision
In the landscape of modern drug development and bioconjugation, precision and control are paramount. The ability to selectively modify proteins, peptides, and other biomolecules is fundamental to enhancing their therapeutic properties. This compound emerges as a key enabling reagent in this field. It is a heterobifunctional linker composed of three distinct moieties: a stable 1,1,1-trifluoroethyl group, a hydrophilic polyethylene glycol (PEG) chain of five units, and a highly reactive tosylate (tosyl) group.
The strategic value of this molecule lies in its ability to perform "PEGylation"—the covalent attachment of PEG chains to a substrate.[1][2] This process can dramatically improve the pharmacological profile of a therapeutic agent by increasing its solubility and stability, extending its circulatory half-life, and reducing its immunogenicity.[2][3][4] The tosylate group serves as an excellent leaving group, making the molecule highly susceptible to nucleophilic attack by functional groups commonly found on biomolecules, such as amines and thiols.[4][5][6] This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for this compound, ensuring its effective and safe use in the laboratory.
Section 1: Core Chemical and Physical Properties
A foundational understanding of a reagent's physical properties is the first step toward its safe and effective implementation in any experimental workflow. The data below has been consolidated from various suppliers and chemical databases.
| Property | Value | Source(s) |
| Chemical Name | 1,1,1-Trifluoroethyl-PEG5-tosyl | [7] |
| CAS Number | 1872433-61-8 | [5][8][9] |
| Molecular Formula | C₁₇H₂₅F₃O₇S | [5][9] |
| Molecular Weight | 430.44 g/mol | [5][8][9] |
| Appearance | Clear, colorless to slightly pale yellow liquid or solid | [7][10] |
| Purity | Typically ≥95% - 98% | [4][5] |
| Solubility | Soluble in aqueous media and most organic solvents | [5] |
| Recommended Storage | -20°C or 4°C, protect from moisture | [5][7] |
Section 2: Hazard Identification and Safety Profile
While some supplier safety data sheets (SDS) may classify this compound with minimal hazards[7], a prudent approach to safety necessitates a deeper analysis of its constituent functional groups. The tosylate moiety and the organofluorine component warrant careful handling. The safety profile below is a synthesized recommendation based on data from structurally related compounds.
GHS Hazard Classification (Recommended)
| Hazard Class | Category | Hazard Statement | Rationale & Causality |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Tosylates and related alkylating agents can react with biological nucleophiles on the skin, potentially causing irritation upon prolonged contact.[10] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | Direct contact with the eyes can cause significant irritation.[10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Inhalation of aerosolized material or fine dust (if solid) may irritate the respiratory tract.[11] |
Trustworthiness through Prudence: The "no particular hazard" assessment from some sources[7] should be viewed with caution. The potential for the tosylate group to act as an alkylating agent means that standard laboratory precautions for handling reactive chemicals are not just recommended, but essential for ensuring user safety. This compound is intended for research use only and is not for human or animal use.[7]
Section 3: Prudent Handling and Personal Protective Equipment (PPE)
The following workflow is designed to minimize exposure and ensure the integrity of the reagent. Each step is grounded in established principles of laboratory safety.
General Handling Workflow
Caption: General workflow for safely handling this compound.
Step-by-Step Handling Protocol
-
Personal Protective Equipment (PPE): Always wear a standard laboratory coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile is appropriate for incidental contact).[12]
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature. This is a critical step to prevent atmospheric moisture from condensing inside the cold vial, which could hydrolyze the reactive tosylate group.
-
Weighing: Conduct all weighing operations within a certified chemical fume hood or a ventilated balance enclosure. This minimizes the risk of inhaling any fine particulates or vapors.
-
Dissolution and Transfer: Prepare solutions in a fume hood. If the downstream application is sensitive to water, use anhydrous solvents and consider handling under an inert atmosphere (e.g., nitrogen or argon) to protect the tosylate from hydrolysis. When transferring the reagent, whether as a solid or in solution, do so carefully to avoid splashes or creating aerosols.
Section 4: Storage, Stability, and Incompatibility
Storage: For long-term stability, the compound should be stored at the recommended temperature, typically -20°C or 4°C, in a tightly sealed container.[5][7] The key is to prevent moisture ingress, which can degrade the material.
Stability: The primary liability of this reagent is the tosylate group, which is susceptible to hydrolysis. The presence of water, especially under basic or acidic conditions, can cleave the tosylate, rendering the reagent inactive. The trifluoroethyl and PEG components are generally stable under standard laboratory conditions.
Incompatible Materials:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers.[12]
-
Strong Acids and Bases: Can catalyze the hydrolysis of the tosylate group.
-
Nucleophiles: The reagent will readily react with nucleophiles (water, alcohols, amines, thiols). While this is the intended reactivity, it must be controlled. Do not store it in proximity to these materials.
Section 5: Core Reactivity and Mechanism
The utility of this compound is defined by the chemistry of the tosylate group. Tosylate is an exceptional leaving group because its negative charge is delocalized and stabilized by the resonance of the sulfonate group. This makes the adjacent carbon atom highly electrophilic and susceptible to attack by nucleophiles in a classic SN2 (bimolecular nucleophilic substitution) reaction.
The most common application involves the reaction with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue.[3][13]
Caption: SN2 mechanism for the reaction of an amine with the tosylate linker.
Section 6: Experimental Protocol - General Amine PEGylation
This protocol provides a general framework for the conjugation of this compound to a peptide or protein. Optimization is essential for each specific substrate.
Materials
-
Peptide/Protein with accessible primary amine(s)
-
This compound
-
Reaction Buffer: e.g., Phosphate-buffered saline (PBS) or Sodium Bicarbonate buffer (100 mM), pH 7.5 - 8.5
-
Anhydrous, amine-free organic solvent (e.g., DMF or DMSO) to dissolve the PEG reagent
-
Quenching Reagent: e.g., 1 M Tris-HCl or glycine, pH ~8
Workflow Diagram
Caption: Experimental workflow for a typical PEGylation reaction.
Step-by-Step Methodology
-
Substrate Preparation: Dissolve the protein or peptide in the reaction buffer to a known concentration (e.g., 1-5 mg/mL). The choice of buffer pH is critical; a pH between 7 and 9 ensures that a significant fraction of the amine groups (like lysine) are deprotonated and thus nucleophilic, while maintaining protein stability.[13]
-
Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF. This stock solution should be concentrated to avoid adding a large volume of organic solvent to the aqueous protein solution.
-
Reaction Initiation: Add the calculated molar excess of the PEG-Tos solution to the stirring protein solution. The optimal molar ratio depends on the number of available amines and the desired degree of PEGylation and must be determined empirically.[14]
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight. The reaction can be monitored by taking aliquots and analyzing them via SDS-PAGE or HPLC.
-
Quenching: Terminate the reaction by adding a quenching reagent containing a high concentration of a primary amine (e.g., Tris or glycine). This will react with any remaining unreacted PEG-Tos.
-
Purification and Analysis: Remove the excess PEG reagent and unreacted protein from the PEGylated product using a suitable chromatography method, such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[15] Analyze the final product to confirm the degree of PEGylation.
Section 7: Spill, Leak, and Waste Disposal
Spill & Leak Procedures:
-
Minor Spills: For small spills of the solid or a solution, absorb with an inert material (e.g., vermiculite, sand, or earth).[11] Collect the material using a wet cloth or by gently sweeping it into a suitable, labeled container for disposal.[7] Avoid generating dust. Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as described in Section 3 during cleanup.[11] Avoid breathing vapors or dust.[12]
Waste Disposal:
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
The material should be disposed of at an approved hazardous waste disposal plant.[12] Do not allow the chemical to enter drains or waterways.[12]
Conclusion
This compound is a powerful reagent for the targeted modification of biomolecules. Its utility is derived from the reliable and efficient nucleophilic substitution chemistry of its tosylate group. While highly effective, its reactive nature demands a handling protocol rooted in caution and an understanding of its chemical liabilities. By adhering to the principles of prudent laboratory practice—including the consistent use of appropriate PPE, careful storage to prevent degradation, and controlled reaction conditions—researchers can fully leverage the potential of this versatile linker while ensuring a safe and successful experimental outcome.
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Wikipedia. PEGylation. [Link]
-
European Pharmaceutical Review. (2010-02-22). Protein PEGylation Process: An overview of chemistry. [Link]
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ACS Publications, Bioconjugate Chemistry. Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. [Link]
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NIH National Library of Medicine, PMC. Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. [Link]
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ResearchGate. (2017-07-20). I want a method for the reaction of tosylate with amine in basic media. [Link]
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-
Chemistry Stack Exchange. (2018-01-29). Can I use a primary amine to substitute (deprotect) a tosylate at high yields? [Link]
-
ResearchGate. (2016-07-29). How to convert tosylate into amine? [Link]
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Methodological & Application
Application Notes and Protocols for Protein Conjugation with 1,1,1-Trifluoroethyl-PEG5-Tos
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed protocol and scientific rationale for the covalent conjugation of proteins with 1,1,1-Trifluoroethyl-PEG5-Tos. PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone strategy in therapeutic drug development to enhance the pharmacokinetic and pharmacodynamic properties of biologics.[1][2][3] This guide will delve into the underlying chemistry of tosyl-activated PEG linkers, provide step-by-step experimental procedures, and detail the necessary characterization and purification techniques for successful protein conjugation. The inclusion of a trifluoroethyl group on the PEG linker offers a unique modification, and this guide will equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this reagent.
Introduction to Protein PEGylation with Tosyl-Activated Reagents
PEGylation is a widely adopted technique that confers several advantageous properties to therapeutic proteins, including:
-
Enhanced Hydrophilicity and Solubility : The hydrophilic nature of the PEG chain can increase the solubility of proteins, which is particularly beneficial for hydrophobic molecules.[4][5][6]
-
Increased In Vivo Half-Life : The increased hydrodynamic radius of PEGylated proteins reduces renal clearance, leading to a longer circulation time in the body.[7][8]
-
Reduced Immunogenicity : The PEG chain can mask immunogenic epitopes on the protein surface, potentially lowering the risk of an immune response.[2][5]
-
Enhanced Stability : PEGylation can protect proteins from proteolytic degradation, enhancing their stability.[5][9]
The success of a PEGylation strategy hinges on the choice of the activating group on the PEG linker. The tosyl (p-toluenesulfonyl) group is a highly effective activating group for this purpose.[1]
The Role of the Tosyl Group
The terminal hydroxyl groups of a standard PEG polymer are relatively inert.[1] To facilitate conjugation, these groups must be chemically activated. The tosyl group, derived from p-toluenesulfonic acid, is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.[1][10] When attached to the terminal oxygen of a PEG chain, it forms a highly reactive tosylate ester (PEG-OTs). This activation enables the PEG linker to undergo nucleophilic substitution reactions with various functional groups on proteins.[1][11]
Advantages of this compound
While the core reactivity is driven by the tosyl group, the this compound reagent offers specific features:
-
Defined Chain Length : The "PEG5" designation indicates a discrete chain length of five ethylene glycol units, ensuring homogeneity in the final conjugate, which is a significant advantage over polydisperse PEG reagents.
-
Excellent Leaving Group : The tosylate group facilitates efficient conjugation under mild conditions.[12]
-
Hydrophilic Spacer : The PEG linker increases the water solubility of the parent molecule and the resulting conjugate.[12]
-
Trifluoroethyl Moiety : The trifluoroethyl group may influence the reagent's solubility and conformational properties, and could potentially be used as a unique tag for characterization, for example, in 19F-NMR studies.
Reaction Mechanism: Nucleophilic Substitution
The conjugation of this compound to a protein proceeds via a bimolecular nucleophilic substitution (SN2) reaction. An electron-rich nucleophilic group on an amino acid side chain attacks the carbon atom adjacent to the tosylate ester, displacing the tosylate as a leaving group and forming a stable covalent bond.[13][14]
Caption: SN2 reaction mechanism of protein conjugation with PEG-Tos.
The primary nucleophiles on a protein available for reaction with tosyl-activated PEG are:
-
Primary Amines (-NH₂) : Found at the N-terminus of the polypeptide chain and on the side chain of lysine residues.[1]
-
Thiols (-SH) : Found on the side chain of cysteine residues.[1]
The reactivity of these groups is highly dependent on the reaction pH. By controlling the pH, a degree of site-selectivity can be achieved.
Detailed Experimental Protocol
This protocol provides a general framework for the conjugation of a model protein with this compound. Optimization of the molar ratio of PEG reagent to protein, reaction time, and temperature is recommended for each specific protein.
Materials and Reagents
| Reagent/Material | Specification | Purpose |
| Protein of Interest | Purified, in a suitable buffer (e.g., PBS) | The molecule to be PEGylated. |
| This compound | High purity (e.g., >95%) | The PEGylating reagent. |
| Reaction Buffer | e.g., 0.1 M Sodium Phosphate, pH 7.5 - 9.0 | To maintain a stable pH for the reaction. |
| Anhydrous Solvent | DMF or DMSO | To dissolve the PEG reagent. |
| Quenching Buffer | 1 M Tris-HCl or Glycine, pH 8.0 | To stop the reaction. |
| Purification System | SEC or IEX chromatography system | To separate the conjugate. |
| Analytical Instruments | SDS-PAGE, HPLC, Mass Spectrometer | For characterization of the conjugate. |
Step-by-Step Conjugation Procedure
Caption: Experimental workflow for protein PEGylation.
1. Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer. If necessary, exchange the buffer using dialysis or a desalting column into the desired Reaction Buffer (e.g., 0.1 M sodium phosphate buffer).
-
The choice of pH is critical for selectivity. For random lysine and N-terminal modification, a pH of 8.0-9.5 is recommended.[13] For preferential N-terminal modification, a lower pH of 7.0-8.0 can be used, as the N-terminal α-amino group generally has a lower pKa than the ε-amino group of lysine.[8]
-
Adjust the protein concentration to 1-10 mg/mL.
2. PEG Reagent Preparation:
-
Immediately before use, weigh out the required amount of this compound.
-
Dissolve the reagent in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-100 mg/mL).[14]
3. Conjugation Reaction:
-
Calculate the required volume of the PEG reagent stock solution. A 5 to 20-fold molar excess of the PEG reagent over the protein is a good starting point for optimization.
-
While gently stirring, add the PEG reagent stock solution dropwise to the protein solution. The final concentration of the organic solvent (DMF/DMSO) should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature (20-25°C) for 2 to 24 hours.[13][14] The optimal reaction time should be determined empirically by monitoring the reaction progress using SDS-PAGE or HPLC.
4. Quenching the Reaction:
-
To stop the conjugation, add the Quenching Buffer to a final concentration of 20-50 mM.[14]
-
The primary amines in the quenching reagent (Tris or glycine) will react with any excess this compound.
-
Allow the quenching reaction to proceed for 1 hour at room temperature.
Purification of the PEGylated Protein
Purification is essential to remove unreacted protein, excess PEG reagent, and reaction byproducts.
-
Size Exclusion Chromatography (SEC) : This is the most common method for purifying PEGylated proteins.[][16][17] The PEGylated protein will have a larger hydrodynamic radius than the unmodified protein and will therefore elute earlier from the column. SEC is also effective at removing low molecular weight byproducts and unreacted PEG.[]
-
Ion Exchange Chromatography (IEX) : IEX separates molecules based on charge. PEGylation can shield the surface charges of a protein, altering its binding properties to an IEX resin.[][16] This can be exploited to separate mono-, di-, and poly-PEGylated species, as well as positional isomers.[]
Characterization of the PEGylated Conjugate
Thorough characterization is crucial to confirm the success of the conjugation and to determine the degree of PEGylation.
| Technique | Principle | Expected Outcome for Successful Conjugation |
| SDS-PAGE | Separation by molecular weight. | A shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. The band for the conjugate may appear broader due to the heterogeneity of PEGylation.[18] |
| SEC-HPLC | Separation by hydrodynamic size. | A decrease in retention time for the PEGylated protein compared to the unmodified protein, indicating an increase in size.[19][20] |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Measures mass-to-charge ratio. | An increase in mass corresponding to the addition of one or more this compound units (MW ≈ 430.4 Da). This is the most accurate method to determine the degree of PEGylation.[19][21][22] |
| RP-HPLC | Separation by hydrophobicity. | Can be used to separate different PEGylated species and positional isomers.[] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | - Inactive PEG reagent (hydrolyzed).- Incorrect reaction pH.- Insufficient molar excess of PEG reagent.- Presence of primary amines (e.g., Tris) in the protein buffer. | - Use fresh, anhydrous solvent to dissolve the PEG reagent.- Verify the pH of the Reaction Buffer.- Increase the molar ratio of PEG reagent to protein.- Ensure the protein is in an amine-free buffer before starting the reaction. |
| Protein Precipitation/Aggregation | - High concentration of organic solvent.- Protein instability at the reaction pH.- Cross-linking (if using a bifunctional PEG reagent). | - Keep the final concentration of DMF/DMSO below 10%.- Perform the reaction at a lower temperature (4°C).- Screen different buffer conditions to find one that maintains protein stability. |
| High Degree of Polydispersity (Multiple PEGylations) | - High molar excess of PEG reagent.- Long reaction time. | - Reduce the molar ratio of PEG reagent to protein.- Optimize the reaction time by taking time points and analyzing with SDS-PAGE or MS.- Consider a site-directed PEGylation strategy if a single modification site is desired. |
Conclusion
The tosyl group is a highly effective and versatile activating group for PEG linkers, enabling efficient conjugation to proteins through nucleophilic substitution.[1] The protocol outlined in this guide for this compound provides a robust starting point for researchers to develop optimized PEGylation strategies. By carefully controlling reaction conditions and employing rigorous purification and characterization techniques, it is possible to generate well-defined, homogeneous PEG-protein conjugates with enhanced therapeutic potential.
References
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From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. (2016). PubMed. [Link]
-
Purification of pegylated proteins. (2013). PubMed. [Link]
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Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. (2016). Springer Nature Experiments. [Link]
-
Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (2014). ResearchGate. [Link]
-
Purification of PEGylated Proteins. (2013). ResearchGate. [Link]
-
Method for Characterization of PEGylated Bioproducts in Biological Matrixes. (2013). ACS Publications. [Link]
-
Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (2014). Walsh Medical Media. [Link]
-
Bioconjugation of ligands to tosyl activated MPIO. (n.d.). ResearchGate. [Link]
-
Tosyl group - Grokipedia. (n.d.). Grokipedia. [Link]
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Tosyl group - Wikipedia. (n.d.). Wikipedia. [Link]
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Trifluoroethyl-PEG-Tos. (n.d.). AxisPharm. [Link]
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Protein PEGylation Process: An overview of chemistry. (2010). European Pharmaceutical Review. [Link]
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PEGylation technology: addressing concerns, moving forward - PMC - NIH. (2024). National Center for Biotechnology Information. [Link]
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Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. (n.d.). IDOSI Journals Home. [Link]
-
PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024). AxisPharm. [Link]
-
Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. (2017). ACS Publications. [Link]
-
Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods. (2011). PubMed. [Link]
-
Protein PEGylation for the design of biobetters: from reaction to purification processes. (2018). Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - NIH. (2023). National Center for Biotechnology Information. [Link]
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PEGylation of Proteins as Tailored Chemistry for Optimized Bioconjugates. (2018). ResearchGate. [Link]
-
Protein PEGylation for the design of biobetters: from reaction to purification processes. (2018). SciELO. [Link]
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Application Notes and Protocols for 1,1,1-Trifluoroethyl-PEG5-Tos in Antibody-Drug Conjugate (ADC) Development
Introduction: The Critical Role of Linker Design in Next-Generation ADCs
Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic payloads.[1][2][3] The linker, a seemingly simple bridge between the antibody and the payload, is a critical determinant of an ADC's success, profoundly influencing its therapeutic index, stability, pharmacokinetics (PK), and overall efficacy.[][5][6] A well-designed linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient payload release upon internalization into the target cancer cell.[5][][8]
This guide focuses on the application of a novel linker, 1,1,1-Trifluoroethyl-PEG5-Tos , in the development of advanced ADCs. We will dissect the molecular architecture of this linker, elucidating the strategic inclusion of each component: the trifluoroethyl cap, the polyethylene glycol (PEG) spacer, and the tosylate (Tos) reactive group. Through detailed protocols and expert insights, this document will empower researchers to leverage the unique properties of this linker to construct stable, efficacious, and clinically promising ADCs.
Deconstructing the this compound Linker: A Trifecta of Functionality
The rational design of the this compound linker integrates three key chemical moieties, each contributing to the overall performance of the resulting ADC.
-
The 1,1,1-Trifluoroethyl Group: The incorporation of a trifluoroethyl group at the terminus of the linker is a deliberate choice to modulate the physicochemical properties of the ADC. The trifluoroethyl group is known to enhance metabolic stability and can influence the lipophilicity of the molecule.[9][10] In the context of an ADC, this can translate to improved resistance to enzymatic degradation in the plasma, potentially leading to a longer circulation half-life and increased tumor accumulation. Furthermore, the electronic properties of the trifluoromethyl group can subtly influence the reactivity of the linker and its interactions with the biological microenvironment.[11]
-
The PEG5 Spacer: The polyethylene glycol (PEG) component is a cornerstone of modern linker technology in bioconjugation.[][12][13] The PEG5 spacer, consisting of five repeating ethylene glycol units, imparts several crucial advantages to the ADC:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. Conjugating them to an antibody can induce aggregation, leading to rapid clearance from circulation and potential immunogenicity.[6][8][13] The hydrophilic PEG5 chain acts as a solubilizing agent, mitigating aggregation and improving the overall aqueous solubility and stability of the ADC.[][14][15]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo half-life of therapeutic proteins.[16][17][] The PEG spacer increases the hydrodynamic radius of the ADC, reducing renal clearance and shielding it from proteolytic degradation, thereby prolonging its circulation time.[15] This extended exposure can lead to greater tumor uptake.
-
Reduced Immunogenicity: The flexible PEG chain can mask potential immunogenic epitopes on the antibody or payload, reducing the risk of an unwanted immune response.[][]
-
-
The Tosylate (Tos) Reactive Group: The tosylate group is an excellent leaving group in nucleophilic substitution reactions.[19][20][21] This makes the this compound linker highly reactive towards nucleophilic functional groups present on payloads or antibodies, such as amines (-NH2), thiols (-SH), and hydroxyls (-OH).[19][20][21] This reactivity allows for efficient and controlled conjugation under mild reaction conditions, which is crucial for preserving the integrity and biological activity of the antibody.[]
Experimental Workflow: From Linker-Payload Synthesis to ADC Characterization
The development of an ADC using the this compound linker follows a logical and systematic workflow. This section outlines the key experimental stages, providing both the "how" and the "why" for each step.
Figure 1: A high-level overview of the ADC development workflow.
Protocol 1: Synthesis of the Linker-Payload Conjugate
Rationale: The first step involves covalently attaching the this compound linker to the cytotoxic payload. This is typically achieved by reacting the tosyl group of the linker with a nucleophilic handle on the payload molecule (e.g., an amine or hydroxyl group). This pre-activation of the payload simplifies the subsequent conjugation to the antibody.
Materials:
-
This compound
-
Cytotoxic payload with a reactive nucleophile (e.g., -NH2, -OH)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Reaction vessel under inert atmosphere (e.g., Argon or Nitrogen)
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring
-
Purification system (e.g., Flash chromatography or preparative HPLC)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the cytotoxic payload (1.0 equivalent) in the anhydrous aprotic solvent.
-
Base Addition: Add the non-nucleophilic base (1.5-2.0 equivalents) to the payload solution and stir for 10-15 minutes at room temperature. The base deprotonates the nucleophilic group on the payload, increasing its reactivity.
-
Linker Addition: Dissolve this compound (1.1-1.2 equivalents) in the anhydrous aprotic solvent and add it dropwise to the payload solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by TLC or HPLC until the starting material (payload) is consumed.
-
Quenching and Work-up: Once the reaction is complete, quench it by adding a small amount of water. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product using an appropriate method (e.g., flash chromatography on silica gel or preparative HPLC) to obtain the pure linker-payload conjugate.
-
Characterization: Confirm the identity and purity of the synthesized linker-payload conjugate using analytical techniques such as LC-MS and NMR.
Protocol 2: Antibody-Drug Conjugation
Rationale: This protocol describes the covalent attachment of the linker-payload construct to the monoclonal antibody. The most common conjugation sites on an antibody are the ε-amino groups of lysine residues or the sulfhydryl groups of cysteine residues (either native or engineered).[23] This protocol focuses on lysine conjugation, which is a robust and widely used method.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.5)
-
Purified linker-payload conjugate
-
Organic co-solvent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., Borate buffer, pH 8.5)
-
Quenching reagent (e.g., Tris buffer or lysine solution)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a suitable concentration (typically 5-10 mg/mL). If necessary, perform a buffer exchange.
-
Linker-Payload Preparation: Dissolve the linker-payload conjugate in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Conjugation Reaction: Add the linker-payload stock solution to the antibody solution with gentle stirring. The molar ratio of linker-payload to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized. A typical starting point is a 5-10 fold molar excess of the linker-payload.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-4 hours). The reaction conditions (pH, temperature, time, and molar ratio) are critical parameters that need to be optimized for each specific antibody and payload.
-
Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted linker-payload.
-
Purification: Remove unconjugated linker-payload and other impurities from the ADC using SEC or TFF. This step is crucial for obtaining a pure and well-defined ADC product.
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is essential to ensure its quality, consistency, and biological activity.[24][25]
Figure 2: Key analytical techniques for ADC characterization.
Table 1: Key Quality Attributes and Recommended Analytical Methods
| Quality Attribute | Analytical Method(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS) | To determine the average number of drug molecules conjugated to each antibody, which directly impacts efficacy and safety.[1][23] |
| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | To quantify the percentage of monomeric ADC and detect the presence of aggregates, which can affect immunogenicity and pharmacokinetics.[25][26] |
| Residual Free Drug | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To measure the amount of unconjugated payload, which can contribute to off-target toxicity.[23] |
| Antigen Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[1] |
| In Vitro Cytotoxicity | Cell-based viability assays (e.g., MTT, CellTiter-Glo) | To assess the potency of the ADC in killing target cancer cells.[24] |
| In Vitro Stability | Incubation in plasma followed by analysis (e.g., ELISA, LC-MS) | To evaluate the stability of the linker and the rate of drug deconjugation in a biologically relevant matrix.[25][27] |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low DAR | - Insufficient molar excess of linker-payload- Suboptimal reaction pH- Short reaction time | - Increase the molar ratio of linker-payload to antibody- Optimize the reaction pH (typically 8.0-9.0 for lysine conjugation)- Extend the incubation time |
| High Aggregation | - High DAR with a hydrophobic payload- Inappropriate buffer conditions | - Reduce the molar excess of linker-payload to target a lower DAR- Include excipients (e.g., arginine, polysorbate) in the formulation buffer to reduce aggregation- Ensure the organic co-solvent percentage is minimized during conjugation |
| Loss of Antibody Binding | - Conjugation at or near the antigen-binding site (paratopes)- Denaturation of the antibody during the conjugation process | - Consider site-specific conjugation strategies to avoid modification of the binding regions- Perform conjugation at a lower temperature- Screen different buffer conditions |
Conclusion: A Versatile Tool for Advanced ADC Development
The this compound linker offers a compelling combination of features for the development of next-generation antibody-drug conjugates. Its trifluoroethyl cap may enhance metabolic stability, while the hydrophilic PEG5 spacer improves solubility and pharmacokinetics. The reactive tosylate group enables efficient and controlled conjugation to antibodies. By following the detailed protocols and characterization strategies outlined in this guide, researchers can effectively harness the potential of this innovative linker to create ADCs with an optimized therapeutic window, paving the way for more effective and safer cancer therapies.
References
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Application Note: Synthesis of Potent and Efficacious PROTACs using 1,1,1-Trifluoroethyl-PEG5-Tos Linker Technology
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] The rational design of these heterobifunctional molecules, which consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is paramount to their success.[1][3] This application note provides a comprehensive guide for the synthesis of PROTACs utilizing the innovative 1,1,1-Trifluoroethyl-PEG5-Tos linker. We delve into the strategic advantages of this linker, present detailed, step-by-step protocols for conjugation to both phenolic warheads and amine-containing E3 ligase ligands, and outline methods for purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced linker strategies in their targeted protein degradation research.
Introduction: The Critical Role of the Linker in PROTAC Design
The linker in a PROTAC molecule is far more than a simple spacer; it is a critical determinant of the final compound's physicochemical properties, cell permeability, and biological activity.[1][2] The length, composition, and flexibility of the linker directly influence the formation and stability of the ternary complex between the POI and the E3 ligase, which is the cornerstone of PROTAC efficacy.[4] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance aqueous solubility and provide synthetic tractability.[1][4][5]
The this compound linker offers a unique combination of features designed to optimize PROTAC performance:
-
PEG5 Core: The five-unit polyethylene glycol chain enhances solubility and provides a flexible scaffold of optimal length for spanning the distance between the POI and the E3 ligase.[4][5]
-
Terminal Tosyl Group: The tosylate (Tos) is an excellent leaving group, facilitating efficient nucleophilic substitution reactions for conjugation to warheads or E3 ligase ligands.[6]
-
1,1,1-Trifluoroethyl Moiety: The incorporation of a trifluoroethyl group is a strategic choice to modulate the physicochemical properties of the PROTAC. Fluorination can influence lipophilicity, membrane permeability, and metabolic stability, potentially leading to improved pharmacokinetic profiles.[7]
This application note will guide you through the practical application of this advanced linker in the synthesis of a model PROTAC.
Visualized PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
This section provides detailed protocols for a two-step synthesis of a model PROTAC, starting with the conjugation of a phenolic warhead to the this compound linker, followed by the attachment of an amine-containing E3 ligase ligand.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercially available | >95% |
| Phenolic Warhead (e.g., JQ1 analog) | Custom Synthesis/Commercially available | >98% |
| Amine-E3 Ligase Ligand (e.g., Pomalidomide-NH2) | Custom Synthesis/Commercially available | >98% |
| Potassium Carbonate (K₂CO₃), anhydrous | Sigma-Aldrich | >99% |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | >99.8% |
| Dichloromethane (DCM), HPLC grade | Fisher Scientific | >99.8% |
| Methanol (MeOH), HPLC grade | Fisher Scientific | >99.8% |
| Acetonitrile (ACN), HPLC grade | Fisher Scientific | >99.9% |
| Ethyl Acetate (EtOAc), HPLC grade | Fisher Scientific | >99.5% |
| Hexanes, HPLC grade | Fisher Scientific | >95% |
Part 1: Conjugation of Phenolic Warhead to the Linker (Williamson Ether Synthesis)
This protocol describes the formation of an ether bond between the phenolic hydroxyl group of the warhead and the tosylated linker. This reaction proceeds via an Sₙ2 mechanism, where the phenoxide, generated in situ, acts as a nucleophile.[8]
Reaction Scheme:
Caption: Williamson ether synthesis for warhead-linker conjugation.
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic warhead (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.
-
Linker Addition: Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the warhead-linker conjugate.[9]
Part 2: Conjugation of Amine-E3 Ligase Ligand to the Warhead-Linker Intermediate
This step involves a nucleophilic substitution reaction where the primary amine of the E3 ligase ligand displaces a suitable leaving group on the now-modified warhead-linker construct. For this example, we assume the warhead-linker intermediate has been further functionalized to possess a terminal tosyl group for reaction with an amine.
Reaction Scheme:
Caption: Final PROTAC assembly via nucleophilic substitution.
Step-by-Step Protocol:
-
Preparation: In a clean, dry vial, dissolve the warhead-linker intermediate (1.0 equivalent) and the amine-containing E3 ligase ligand (1.5 equivalents) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 3.0 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 8-12 hours.
-
Monitoring: Monitor the reaction by LC-MS for the formation of the desired PROTAC mass.
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate in vacuo.
-
-
Purification: Purify the final PROTAC using reversed-phase preparative HPLC with a water/acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid to yield the highly pure product.[9][10]
Purification and Characterization
Rigorous purification and characterization are essential to ensure the identity, purity, and integrity of the synthesized PROTAC.
Purification Workflow
Caption: General purification workflow for the synthesized PROTAC.
Characterization Techniques
| Technique | Purpose | Expected Outcome |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | To confirm the molecular weight of the final PROTAC and assess its purity.[10] | A major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the PROTAC molecule. |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | To confirm the chemical structure and connectivity of the PROTAC.[11] | Spectral data consistent with the proposed structure, showing characteristic peaks for the warhead, linker, and E3 ligase ligand moieties. |
| 2D NMR (e.g., COSY, HSQC) | To provide further structural elucidation and confirm atom connectivity, especially for complex molecules.[12] | Correlation peaks that verify the covalent linkages between the different components of the PROTAC. |
Conclusion
The this compound linker represents a significant advancement in the toolkit for PROTAC design and synthesis. Its unique combination of a solubility-enhancing PEG core, a reactive tosyl group for efficient conjugation, and a strategically placed trifluoroethyl moiety for modulating physicochemical properties makes it a versatile and powerful tool for developing novel protein degraders. The detailed protocols provided in this application note offer a reliable framework for the successful synthesis, purification, and characterization of potent and efficacious PROTACs, thereby accelerating research and development in the exciting field of targeted protein degradation.
References
-
Troup, R. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton. Available at: [Link]
-
University of Calgary. (n.d.). Ch24: ArOH to ArOR. Available at: [Link]
-
Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 29(11), 2533. Available at: [Link]
-
Javaherian, M., et al. (2017). An efficient tandem synthesis of alkyl aryl ethers... Organic Chemistry Research, 3(1), 73-85. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Williamson Ether Synthesis. (n.d.). [PDF]. Available at: [Link]
-
ChemRxiv. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation.... Available at: [Link]
-
ChemRxiv. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation.... Available at: [Link]
-
ResearchGate. (2021). (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Available at: [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273-312. Available at: [Link]
-
LabRulez LCMS. (n.d.). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification.... Available at: [Link]
-
The Scientist. (n.d.). Overcoming Roadblocks in PROTAC Characterizations. Available at: [Link]
-
Brinson, R. G., et al. (2019). Chemometric Outlier Classification of 2D-NMR Spectra to Enable Higher Order Structure Characterization of Protein Therapeutics. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Figure 3: Structure, biophysical properties and biological activities.... Available at: [Link]
-
Li, B., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-15. Available at: [Link]
-
Scott, D. E., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 13(5), 825-831. Available at: [Link]
-
American Chemical Society. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2018). (PDF) Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Available at: [Link]
-
Waters Corporation. (2025). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification.... Available at: [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Available at: [Link]
-
ResearchGate. (n.d.). Structures of representative PROTACs with PEG/alkyl linkers.... Available at: [Link]
-
Gadd, M. S., et al. (2017). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation... Journal of Medicinal Chemistry, 60(2), 602-611. Available at: [Link]
-
National Institutes of Health. (2021). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Available at: [Link]
-
YouTube. (2021). Purify & Isolate Your Compounds Using Flash & Preparative HPLC | Dr. Sambhav Kumbhani | CSI. Available at: [Link]
Sources
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- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
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- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for Nucleophilic Substitution of 1,1,1-Trifluoroethyl-PEG5-Tos
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the 1,1,1-Trifluoroethyl Moiety in PEGylation
Poly(ethylene glycol) (PEG) has become an indispensable tool in modern drug development, primarily used to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules through a process known as PEGylation.[1][2] This covalent attachment of PEG chains can improve solubility, extend circulatory half-life, and reduce the immunogenicity of drugs.[2] The versatility of PEGylation is largely dependent on the ability to functionalize the termini of the PEG chains.
This guide focuses on a specialized PEG derivative, 1,1,1-Trifluoroethyl-PEG5-Tos , which incorporates two key features: a terminal 1,1,1-trifluoroethyl group and a tosylate leaving group. The trifluoroethyl group can impart unique properties to the final conjugate, such as increased stability or altered lipophilicity, which can be advantageous in specific drug delivery applications. The tosyl (p-toluenesulfonyl) group is a well-established and excellent leaving group, facilitating efficient nucleophilic substitution reactions.[3][4][5][6][7] This allows for the straightforward introduction of a wide array of functional moieties, making this reagent a versatile platform for creating novel bioconjugates, PROTACs, and other advanced therapeutic constructs.
The fundamental reaction pathway is a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile attacks the primary carbon atom attached to the tosylate group, displacing the tosylate anion.[8]
Core Principles: Understanding the SN2 Reaction with PEG-Tosylates
The success of a nucleophilic substitution reaction hinges on several key factors: the nature of the nucleophile, the solvent system, the reaction temperature, and the presence of a base.
-
The Nucleophile: The strength of the nucleophile is a primary determinant of the reaction rate. Common nucleophiles used in PEGylation include amines, thiols, azides, and alkoxides.[3][5][9] Stronger nucleophiles will generally lead to faster and more efficient reactions.
-
Solvent Selection: Polar aprotic solvents are the preferred choice for SN2 reactions involving tosylates.[8][10] These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN), can dissolve both the polar PEG-tosylate and the often-charged nucleophile without solvating the nucleophile to the point of reducing its reactivity.[10][11] Protic solvents, like water or alcohols, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon.[10][11]
-
Role of a Base: When the nucleophile is a neutral species, such as a primary amine or a thiol, a non-nucleophilic base is often added. The base deprotonates the nucleophile, increasing its nucleophilicity. For instance, a base will deprotonate an amine (R-NH₂) to the more nucleophilic amide (R-NH⁻). Common bases for this purpose include diisopropylethylamine (DIPEA) or triethylamine (TEA).[12]
-
Temperature Control: The reaction temperature influences the reaction rate. Generally, increasing the temperature will increase the rate of reaction.[13] However, excessively high temperatures can lead to side reactions or degradation of the PEG reagent or the nucleophile. A typical temperature range for these reactions is between room temperature (25 °C) and 50-60 °C.[12]
Reaction Mechanism Workflow
Caption: SN2 reaction mechanism for nucleophilic substitution on this compound.
Experimental Protocols
The following protocols are generalized for the nucleophilic substitution of this compound. Optimization may be required depending on the specific nucleophile and desired scale.
General Materials and Equipment
-
This compound
-
Nucleophile of choice (e.g., sodium azide, primary amine, thiol)
-
Anhydrous polar aprotic solvent (DMF, DMSO, or ACN)
-
Non-nucleophilic base (e.g., DIPEA, TEA), if required
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Temperature-controlled heating mantle or oil bath
-
Standard glassware for workup and purification
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Protocol 1: Azide Substitution (Azidation)
This protocol describes the conversion of this compound to its corresponding azide derivative, a versatile intermediate for "click chemistry" reactions.[3]
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF (concentration of 0.1-0.5 M).
-
Addition of Nucleophile: Add sodium azide (NaN₃, 1.5-3 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature (25 °C) or gently heat to 40-50 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with a larger volume of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Amine Substitution (Amination)
This protocol outlines the reaction with a primary amine to form a secondary amine linkage.
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Addition of Reagents: Add the primary amine (1.2-2 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents).
-
Reaction: Stir the reaction mixture at 25-50 °C.[12]
-
Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting tosylate (typically 12-48 hours).
-
Workup and Purification: Follow a similar workup and purification procedure as described in Protocol 1.
Protocol 3: Thiol Substitution (Thiolation)
This protocol details the reaction with a thiol to form a thioether linkage.
Step-by-Step Procedure:
-
Preparation: In a dry, degassed round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous, degassed DMF.
-
Addition of Reagents: Add the thiol (1.2-2 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents).
-
Reaction: Stir the mixture at room temperature (25 °C).
-
Monitoring: Monitor the reaction by TLC or HPLC (typically 4-12 hours).
-
Workup and Purification: Follow a similar workup and purification procedure as described in Protocol 1.
General Reaction Conditions Summary
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | DIPEA | DMF | 25 - 50 | 12 - 48 | > 85 |
| Thiol | DIPEA | DMF | 25 | 4 - 12 | > 90 |
| Azide (NaN₃) | None | DMF | 25 - 50 | 12 - 24 | > 90 |
Note: Yields are estimates and can vary based on the specific nucleophile and reaction scale.[12]
Purification and Characterization
Thorough purification and characterization are critical to ensure the identity and purity of the final product.
Purification Strategies
-
Size-Exclusion Chromatography (SEC): This technique is effective for separating the higher molecular weight PEGylated product from unreacted low molecular weight reagents.[14][][16][17]
-
Ion-Exchange Chromatography (IEX): IEX is a powerful method for purifying PEGylated molecules, especially when there are charge differences between the product and impurities.[14][][17][18] It can also be used to separate isomers.[14]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a cornerstone technique for assessing the purity of PEG derivatives and for purification at smaller scales.[19]
Analytical Characterization Workflow
Caption: A typical analytical workflow for the characterization of PEG derivatives.[19]
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is indispensable for confirming the structure of the PEG derivative, showing the characteristic signals of the PEG backbone and the newly introduced functional group.[19] For 1,1,1-Trifluoroethyl-PEG5 derivatives, ¹⁹F NMR will provide a clear signal for the trifluoromethyl group, confirming its presence.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the final product.[19]
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for determining the purity of the synthesized PEG derivative.[19][20]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all reactions in a well-ventilated fume hood.
-
Handling Tosylates: Tosylates are alkylating agents and should be handled with care.
-
Handling Solvents: DMF and DMSO are readily absorbed through the skin. Avoid direct contact.
-
Handling Trifluoroethanol-containing compounds: While the safety data for this compound is not specifically available, 2,2,2-Trifluoroethanol is toxic if swallowed or inhaled and can cause serious eye damage.[21][22] Handle with appropriate caution.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Reinste. (n.d.). Unlocking the Potential: A Comprehensive Guide to PEG Derivatives Characterization for Indian Researchers. Reinste Updates. Retrieved from [Link]
-
ResearchGate. (2015). Any suggestions on how to perform a nucleophilic substitution reactions with phenylene diamine and ditosylated PEG?. Retrieved from [Link]
- Li, Y., & Cheng, D. (2011). Analytical Measurement of PEGylated Molecules. Pharmaceutical Research, 29(3), 614-625.
- Rübsam, K., et al. (2017). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)
-
eGrove - University of Mississippi. (2020). The Synthesis of a MePEG-based Hydroxide Conducting Electrolyte and the Optimization of the MePEG-Tosylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). PEGylation. Retrieved from [Link]
-
BioPharm International. (2006). Making Site-specific PEGylation Work. Retrieved from [Link]
-
ResearchGate. (2011). Purification of PEGylated Proteins. Retrieved from [Link]
-
National Institutes of Health. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Retrieved from [Link]
-
PubMed. (2011). Purification of pegylated proteins. Retrieved from [Link]
-
ScienceLab.com. (2005). 2,2,2-Trifluoroethanol MSDS. Retrieved from [Link]
-
YouTube. (2016). Solvents for Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 2,2,2-Trifluoroethanol Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2004). Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature. Retrieved from [Link]
-
Organic Chemistry I. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Taylor & Francis Online. (2012). PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions. Retrieved from [Link]
-
ResearchGate. (2007). LABORATORY SYNTHESIS OF POLYETHYLENE GLYCOL DERIVATIVES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
ResearchGate. (n.d.). PEG 400 promoted nucleophilic substitution reaction of halides into organic azides. a. Retrieved from [Link]
-
YouTube. (2014). Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
-
Reddit. (2014). Tosylation of poly(ethylene glycol). Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Pyrimidin-2-yl Phosphates Using Amines and Thiols as Nucleophiles Mediated by PEG-400 as an Environmentally Friendly Solvent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solid Phase Stepwise Synthesis of Polyethylene Glycol. Retrieved from [Link]
-
YouTube. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]
-
YouTube. (2015). Chem 251 - Reactivities of Alkyl Halides Lab. Retrieved from [Link]
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Application Note & Protocol: Conjugation of 1,1,1-Trifluoroethyl-PEG5-Tos to Small Molecules
Abstract
This document provides a detailed guide for the covalent attachment of 1,1,1-Trifluoroethyl-PEG5-Tosylate to small molecules. PEGylation, the process of conjugating polyethylene glycol (PEG) chains, is a widely adopted strategy in pharmaceutical sciences to enhance the therapeutic properties of molecules.[1][2][3] This guide will cover the underlying chemical principles, step-by-step protocols for conjugation to various nucleophilic functional groups, methods for purification, and analytical techniques for characterization of the final conjugate. The inclusion of a trifluoroethyl moiety on the PEG linker can influence the physicochemical properties of the resulting conjugate, potentially improving its metabolic stability and lipophilicity.[4][5]
Introduction: The Strategic Advantage of PEGylation
PEGylation is a powerful tool in drug development, capable of transforming a promising small molecule into a viable drug candidate by improving its pharmacokinetic and pharmacodynamic profile.[1][6] Key advantages of PEGylating small molecules include:
-
Enhanced Aqueous Solubility: The hydrophilic nature of the PEG chain can significantly increase the solubility of hydrophobic small molecules.[2]
-
Increased Systemic Half-Life: The increased hydrodynamic volume of the PEGylated molecule can reduce renal clearance, leading to a longer circulation time in the body.[2][3]
-
Reduced Immunogenicity: For certain molecules, PEGylation can shield antigenic sites, reducing their potential to elicit an immune response.[2]
-
Improved Stability: The PEG chain can protect the attached small molecule from enzymatic degradation.[3]
The reagent at the center of this guide, 1,1,1-Trifluoroethyl-PEG5-Tos, is a discrete PEG linker (monodisperse), which circumvents the challenges of polydispersity often associated with traditional PEG reagents, ensuring a homogeneous final product.[7] It features two key components for conjugation:
-
A tosylate (TsO-) group : An excellent leaving group in nucleophilic substitution reactions.[8][9]
-
A 1,1,1-Trifluoroethyl group : This terminal group can enhance metabolic stability and modulate the lipophilicity and binding characteristics of the conjugate.[4][10]
Principle of the Reaction: Nucleophilic Substitution
The covalent attachment of this compound to a small molecule is achieved through a nucleophilic substitution reaction, typically following an SN2 mechanism.[9] In this reaction, a nucleophilic functional group present on the small molecule attacks the terminal carbon of the PEG chain, displacing the tosylate group.
The general reaction scheme is as follows:
Small Molecule-Nu: + CF₃CH₂-(OCH₂CH₂)₅-OTs → Small Molecule-Nu⁺- (CH₂CH₂)₅OCH₂CF₃ + ⁻OTs
Where:
-
Nu: Represents a nucleophilic group on the small molecule, such as an amine (-NH₂), a thiol (-SH), or a hydroxyl (-OH).
-
-OTs: Is the tosylate leaving group.
The reactivity of the nucleophile is a critical factor for a successful conjugation. The general order of reactivity for common nucleophiles is:
Thiolate (RS⁻) > Amine (RNH₂) > Hydroxide (RO⁻)
Experimental Workflow Overview
The overall process for the successful PEGylation of a small molecule with this compound can be broken down into four key stages: Reaction Setup, Reaction Monitoring, Work-up & Purification, and finally, Analysis & Characterization.
Figure 1: General workflow for the PEGylation of a small molecule.
Detailed Experimental Protocols
4.1. Materials and Equipment
-
Reagents:
-
This compound
-
Small molecule containing a nucleophilic handle (e.g., amine, thiol)
-
Anhydrous solvents (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN))
-
Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Reagents for work-up (e.g., deionized water, brine, saturated sodium bicarbonate)
-
Solvents for chromatography (e.g., HPLC-grade water, acetonitrile, methanol)
-
-
Equipment:
-
Round-bottom flasks and magnetic stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Temperature-controlled stirring plate
-
Thin Layer Chromatography (TLC) plates and visualization system
-
High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)
-
Mass Spectrometer (MS)
-
Rotary evaporator or lyophilizer
-
4.2. Protocol 1: PEGylation of an Amine-Containing Small Molecule
Primary and secondary amines are excellent nucleophiles for tosylate displacement.[11] A non-nucleophilic base is used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the tosylate acid byproduct.
-
Preparation:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine-containing small molecule (1.0 eq.) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).
-
-
Reaction:
-
In a separate vial, dissolve this compound (1.2 eq.) in a minimal amount of anhydrous DMF.
-
Add the PEG-Tos solution dropwise to the stirring small molecule solution at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours. For less reactive amines, the temperature can be gently elevated to 40-50 °C.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. The product spot should be more polar than the starting PEG-Tos.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding deionized water.
-
Extract the aqueous mixture with a suitable organic solvent like DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using preparative HPLC or flash column chromatography.
-
4.3. Protocol 2: PEGylation of a Thiol-Containing Small Molecule
Thiols are highly potent nucleophiles, especially in their deprotonated thiolate form.[12] The reaction is typically faster than with amines and should be conducted at room temperature.
-
Preparation:
-
In a degassed, anhydrous solvent (e.g., DMF or ACN), dissolve the thiol-containing small molecule (1.0 eq.).
-
Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq.) or DIPEA (1.5 eq.) to generate the more nucleophilic thiolate in situ.
-
-
Reaction:
-
Dissolve this compound (1.1 eq.) in the reaction solvent and add it to the small molecule solution.
-
Stir the reaction at room temperature for 2-6 hours.
-
-
Monitoring:
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
-
Work-up and Purification:
-
Filter off any inorganic salts (if K₂CO₃ was used).
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable solvent and purify by preparative HPLC to obtain the pure thioether-linked conjugate.
-
Summary of Reaction Parameters
| Parameter | Amine Nucleophile | Thiol Nucleophile | Hydroxyl Nucleophile |
| Stoichiometry (PEG:SM) | 1.1 - 1.5 : 1 | 1.05 - 1.2 : 1 | 1.5 - 2.0 : 1 |
| Base | DIPEA, TEA | K₂CO₃, DIPEA | NaH, KHMDS |
| Solvent | DMF, DCM, ACN | DMF, ACN, THF | Anhydrous THF, DMF |
| Temperature | Room Temp to 50°C | Room Temperature | 0°C to Room Temp |
| Typical Reaction Time | 12 - 24 hours | 2 - 6 hours | 12 - 48 hours |
| Notes | Use of excess base is common. | Degas solvents to prevent disulfide bond formation. | Requires a strong base and strictly anhydrous conditions. |
Characterization and Quality Control
Ensuring the identity and purity of the final PEGylated small molecule is critical. A combination of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final conjugate.[3][13] A reversed-phase C18 column with a water/acetonitrile gradient is typically effective. The PEGylated product will have a different retention time than the starting materials.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the conjugate, providing definitive evidence of a successful reaction. The observed mass should correspond to the calculated mass of the PEGylated small molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for structural confirmation, showing characteristic peaks for both the small molecule and the PEG chain.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficiently reactive nucleophile. | Increase reaction temperature; use a stronger base for deprotonation. |
| Poor quality of anhydrous solvent. | Use freshly opened or distilled anhydrous solvents. | |
| Multiple Products | Over-PEGylation on molecules with multiple nucleophilic sites. | Use a limiting amount of the PEG-Tos reagent. |
| Side reactions. | Optimize reaction conditions (temperature, base, solvent). | |
| Difficulty in Purification | Product and starting material have similar properties. | Optimize the HPLC gradient for better separation; consider alternative chromatography techniques like size-exclusion chromatography (SEC).[] |
| PEG compounds can be oily and difficult to handle. | Complexation with MgCl₂ has been shown to solidify oily PEG compounds, aiding in their isolation and purification.[15][16] |
References
-
University of Calgary. (n.d.). Ch8: Tosylates. Retrieved from [Link]
-
Cheng, T. L., Chuang, K. H., Chen, B. M., & Roffler, S. R. (2012). Analytical measurement of PEGylated molecules. Bioconjugate chemistry, 23(5), 881–899. [Link]
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AxisPharm. (n.d.). Trifluoroethyl-PEG-Tos. Retrieved from [Link]
-
Biopharma PEG. (2020). PEGylation of Small Molecule Drugs. Retrieved from [Link]
-
Roffler, S. R., et al. (2012). Analytical Measurement of PEGylated Molecules. Bioconjugate Chemistry, 23(5), 881-899. [Link]
-
Li, G., et al. (2021). Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy. Organic Process Research & Development, 25(10), 2270–2276. [Link]
-
Cheng, T. L., et al. (2012). Analytical measurement of PEGylated molecules. PubMed, 22242549. [Link]
-
Organic Chemistry Data. (n.d.). Substitution (Tosylate) - Common Conditions. Retrieved from [Link]
-
Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Retrieved from [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
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Lohray, B. B., Rajesh, B. M., & Bhushan, V. (n.d.). Nucleophilic reaction of glycidol tosylate and the corresponding cyclic sulfate with various nucleophiles: A comparative study. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
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ResearchGate. (n.d.). Substitutions of Tosylate 6 with Thiol Nucleophiles. Retrieved from [Link]
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Reddit. (2024). Tosylate displacement reaction. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Retrieved from [Link]
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Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
Li, W., et al. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 17(10), 11556-11568. [Link]
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Al-Akkam, W., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals, 17(8), 1014. [Link]
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Snow, A. W., & Foos, E. E. (2003). Conversion of Alcohols to Thiols via Tosylate Intermediates. Synthesis, 2003(4), 509-512. [Link]
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Zhang, P., et al. (2020). Drug Development through Modification of Small Molecular Drugs with Monodisperse Poly(ethylene glycol)s. ACS Applied Bio Materials, 3(8), 4709–4721. [Link]
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Chemistry Stack Exchange. (2018). Can I use a primary amine to substitute (deprotect) a tosylate at high yields? Retrieved from [Link]
-
ResearchGate. (2016). How to convert tosylate into amine? Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Nucleophilicity of Sulfur Compounds. Retrieved from [Link]
-
Tress, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Tress, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed, 30(14), 3009. [Link]
-
Tress, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
ResearchGate. (n.d.). A possible reaction mechanism for the trifluoroethylation of 1 a′ by 2 a. Retrieved from [Link]
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Application Notes and Protocols: 1,1,1-Trifluoroethyl-PEG5-Tos in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Trifunctional Linker for Advanced Drug Conjugates
In the landscape of targeted therapeutics, the linker connecting a targeting moiety to a potent payload is a critical determinant of success. 1,1,1-Trifluoroethyl-PEG5-Tos is a novel, heterobifunctional linker engineered to address key challenges in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker uniquely combines three key functional elements: a stable 1,1,1-trifluoroethyl group, a hydrophilic pentaethylene glycol (PEG5) spacer, and a highly reactive tosylate (Tos) leaving group.[1][2][3]
The strategic incorporation of these components offers a sophisticated tool for bioconjugation, aiming to enhance the therapeutic index of targeted therapies. The tosyl group provides a reliable handle for conjugation to nucleophilic functional groups on biomolecules, while the PEG5 spacer improves solubility and pharmacokinetic properties.[1][2] The 1,1,1-trifluoroethyl group, a bioisostere of an ethyl group, can contribute to metabolic stability and may favorably influence interactions with biological targets.[4][5][6][7]
This guide provides a comprehensive overview of the chemistry, applications, and detailed protocols for utilizing this compound in the construction of targeted drug delivery systems.
Chemical Structure and Properties
| Property | Value | Source |
| Molecular Formula | C17H25F3O7S | [2] |
| Molecular Weight | 430.44 g/mol | [2] |
| CAS Number | 1872433-61-8 | [2] |
| Appearance | Please refer to supplier datasheet | - |
| Solubility | Soluble in aqueous media, DMF, DMSO | [1][2] |
| Storage | -20°C | [2] |
Mechanism of Action in Bioconjugation
The conjugation of this compound to biomolecules proceeds via a nucleophilic substitution (SN2) reaction. The tosylate group is an excellent leaving group, rendering the adjacent carbon atom susceptible to attack by nucleophiles commonly found on proteins and small molecules.[1][2]
Key nucleophilic targets include:
-
Amines (-NH2): Found on lysine residues and the N-terminus of proteins.
-
Thiols (-SH): Found on cysteine residues.
The reaction results in the formation of a stable covalent bond between the linker and the biomolecule, displacing the tosylate group.
Caption: SN2 reaction mechanism of this compound with a nucleophile.
Application 1: Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines a general procedure for the two-step synthesis of an ADC. First, the this compound linker is conjugated to a small molecule drug containing a nucleophilic handle. Second, the resulting drug-linker construct is conjugated to a targeting antibody.
Protocol 1.1: Conjugation of this compound to a Small Molecule Drug
This protocol assumes the small molecule drug possesses a primary amine or thiol group.
Materials:
-
Small molecule drug with a nucleophilic handle (-NH2 or -SH)
-
This compound
-
Anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5 for amines; pH 6.5-7.5 for thiols
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M N-acetylcysteine
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification and analysis
Procedure:
-
Drug Dissolution: Dissolve the small molecule drug in a minimal amount of anhydrous DMF or DMSO.
-
Linker Dissolution: Immediately before use, dissolve a 1.5 to 5-fold molar excess of this compound in anhydrous DMF or DMSO.
-
Reaction Setup: Add the dissolved linker to the drug solution. Dilute the mixture with the appropriate Reaction Buffer to a final organic solvent concentration of <10%.
-
Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 2-12 hours. Monitor the reaction progress by RP-HPLC or LC-MS.
-
Quenching: Once the reaction is complete, add the Quenching Solution to cap any unreacted linker. Incubate for 1 hour at room temperature.
-
Purification: Purify the drug-linker conjugate using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR.
Protocol 1.2: Conjugation of Drug-Linker to a Targeting Antibody
This protocol describes the conjugation to lysine residues on the antibody.
Materials:
-
Targeting antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified drug-linker construct from Protocol 1.1
-
Conjugation Buffer: 0.1 M sodium borate, pH 8.5-9.0
-
Size-Exclusion Chromatography (SEC) system for purification
-
Hydrophobic Interaction Chromatography (HIC) system for analysis
Procedure:
-
Antibody Preparation: Exchange the antibody into the Conjugation Buffer using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.
-
Drug-Linker Addition: Add a 5 to 20-fold molar excess of the purified drug-linker construct (dissolved in a minimal amount of DMSO) to the antibody solution. The final DMSO concentration should be below 10%.
-
Incubation: Incubate the reaction at 4-25°C for 4-24 hours with gentle mixing.
-
Purification: Remove unreacted drug-linker and aggregates by SEC.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the purity and extent of aggregation using SEC-HPLC.
-
Identity: Confirm the conjugation by SDS-PAGE and Mass Spectrometry.
-
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Application 2: PROTAC Synthesis
This compound is an effective linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[8][9][10] The linker connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.
Protocol 2.1: Modular PROTAC Synthesis
This protocol outlines a modular approach where the POI ligand and the E3 ligase ligand are sequentially conjugated to the linker. This example assumes the POI ligand has a nucleophilic handle and the E3 ligase ligand will be attached in a subsequent step.
Materials:
-
POI ligand with a primary amine or thiol group
-
This compound
-
E3 ligase ligand with a compatible functional group for the next step
-
Appropriate solvents (DMF, DMSO) and buffers
-
Purification and analytical instrumentation (RP-HPLC, LC-MS, NMR)
Procedure:
-
First Conjugation: React the POI ligand with this compound following a similar procedure to Protocol 1.1. This will yield a POI-linker intermediate.
-
Purification: Purify the POI-linker intermediate by RP-HPLC.
-
Second Conjugation: The trifluoroethyl end of the linker is generally stable. To enable the second conjugation, the this compound would ideally be heterobifunctional with a different reactive group at the other end. If using the title compound, a subsequent modification of the trifluoroethyl group would be necessary, which is a complex synthetic route. For a more direct approach, a heterobifunctional linker with orthogonal reactive groups is recommended.
-
Final Purification and Characterization: Purify the final PROTAC molecule using RP-HPLC and characterize it thoroughly by LC-MS and NMR.
Caption: Conceptual structure of a PROTAC molecule.
Purification and Characterization of Conjugates
Thorough purification and characterization are essential to ensure the quality, efficacy, and safety of the final targeted drug delivery system.
| Technique | Purpose | Details |
| Size-Exclusion Chromatography (SEC) | Separation based on size. Removes aggregates and unconjugated small molecules. | A common first step in the purification of antibody conjugates.[1][11] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. Used to determine the drug-to-antibody ratio (DAR). | A powerful tool for assessing the distribution of drug-loaded species in an ADC preparation.[1][11][12] |
| Reverse-Phase HPLC (RP-HPLC) | High-resolution separation based on hydrophobicity. Ideal for purifying and analyzing small molecule-linker conjugates and reduced antibody fragments. | - |
| Mass Spectrometry (MS) | Determines the molecular weight of the conjugate and its components, confirming successful conjugation. | Essential for confirming the identity of the final product.[13] |
| SDS-PAGE | Separation based on size under denaturing conditions. Visualizes the increase in molecular weight upon conjugation. | A straightforward method to qualitatively assess conjugation. |
Expert Insights and Causality
-
Choice of pH: The pH of the reaction buffer is critical for controlling the site of conjugation. For targeting lysine residues, a pH of 8.5-9.0 ensures that the amine groups are deprotonated and thus more nucleophilic. For cysteine conjugation, a pH of 6.5-7.5 selectively targets the more nucleophilic thiolate anion while minimizing reactions with protonated amines.[14]
-
Molar Excess of Linker: Using a molar excess of the linker drives the conjugation reaction to completion. However, an excessive amount can lead to multiple conjugations on a single molecule and complicates purification. The optimal molar ratio should be determined empirically for each specific application.
-
The Role of the Trifluoroethyl Group: The trifluoromethyl group is strongly electron-withdrawing and increases lipophilicity.[4][6][7] In the context of a drug conjugate, this can:
-
Enhance Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation. This can protect adjacent parts of the molecule from metabolism, potentially increasing the in vivo half-life of the conjugate.[6][15]
-
Modulate Binding Affinity: The electronic properties and hydrophobicity of the trifluoromethyl group can influence the binding of the drug or targeting ligand to its receptor.[4]
-
-
PEG5 Spacer: The pentaethylene glycol spacer is hydrophilic and flexible. Its inclusion is intended to:
-
Improve Aqueous Solubility: This is particularly important for hydrophobic drugs.[1]
-
Provide Spatial Separation: The spacer can prevent steric hindrance between the targeting moiety and the payload, allowing both to function optimally.
-
Enhance Pharmacokinetics: PEGylation is a well-established strategy to increase the circulation half-life of therapeutics.[14]
-
References
- Schuster, R.J., Ahner, J., Tober, K., & Hail, M.E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- ACS Publications. (n.d.). Characterization of Site-Specific ScFv PEGylation for Tumor-Targeting Pharmaceuticals.
- ResearchGate. (n.d.).
- AACR Journals. (n.d.).
- PubMed. (2017). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates. Molecular Cancer Therapeutics, 16(1), 116-123.
- CellMosaic. (n.d.).
- CellMosaic. (n.d.).
- BroadPharm. (n.d.). This compound, 1872433-61-8.
- ResearchGate. (n.d.).
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Significance of Trifluoromethyl Groups in Chemical Synthesis.
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- AxisPharm. (n.d.). Trifluoroethyl-PEG-Tos.
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- TargetMol. (n.d.). PEG5-Tos.
- BenchChem. (n.d.). The Trifluoromethyl Group: A Key Player in Enhancing the Bioactivity of Chalcones.
- (n.d.). The Impact of Trifluoromethyl Groups in Organic Synthesis.
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- National Institutes of Health. (n.d.). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages.
- BroadPharm. (n.d.). 1,1,1-Trifluoroethyl-PEG5-alcohol, 1807512-41-9.
- BenchChem. (n.d.). Application Notes and Protocols for PEGylating Small Molecules with 1,1,1-Trifluoroethyl-PEG4-azide.
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Application Note: Site-Specific Peptide Modification Using 1,1,1-Trifluoroethyl-PEG5-Tos
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a premier strategy for enhancing the therapeutic properties of peptides and proteins.[1][2] It can improve drug solubility, extend circulating half-life, and reduce immunogenicity.[3] This guide provides a detailed technical overview and experimental protocols for the site-specific modification of peptides using 1,1,1-Trifluoroethyl-PEG5-Tosylate (TFE-PEG5-Tos) . We will explore the chemical principles, a step-by-step reaction and purification workflow, and robust analytical methods for characterization. This document is designed to provide both the theoretical foundation and practical guidance necessary for researchers to successfully implement this advanced PEGylation strategy.
Introduction to Advanced Peptide PEGylation
Peptide-based therapeutics offer high specificity and potency but are often limited by rapid in vivo clearance and enzymatic degradation.[4] PEGylation mitigates these challenges by increasing the hydrodynamic radius of the peptide, which reduces renal clearance and shields it from proteolytic enzymes.[2][5] The choice of PEGylation reagent is critical and dictates the properties of the final conjugate.
1.1. The Reagent: 1,1,1-Trifluoroethyl-PEG5-Tosylate
TFE-PEG5-Tos is a discrete (monodisperse) PEGylation reagent designed for precise, site-specific peptide modification. It is composed of three key functional parts:
-
A discrete PEG5 chain: A short chain of five ethylene glycol units provides a balance of hydrophilicity without adding excessive molecular weight, which is often desirable for smaller peptides.
-
A Terminal Tosylate (Tos) Group: This is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic attack for covalent bond formation.[6]
-
A Terminal 1,1,1-Trifluoroethyl (TFE) Ether Group: The incorporation of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry.[7] The highly electronegative fluorine atoms can enhance metabolic stability and modulate the lipophilicity and binding characteristics of the final conjugate.[8] The trifluoroethyl ether linkage itself is known to be highly stable.[9][10]
Chemical Principles and Reaction Mechanism
The covalent attachment of TFE-PEG5-Tos to a peptide proceeds via a nucleophilic substitution reaction (Sɴ2). The tosylate group is displaced by a nucleophilic functional group on the peptide, forming a stable ether, secondary amine, or thioether linkage.
2.1. Reaction Site Selectivity
The most common nucleophilic sites on a peptide available for modification are the primary amines of the N-terminus and the lysine side chains, as well as the thiol group of cysteine.[5][11]
-
Amine Alkylation (N-terminus, Lysine): Primary amines are strong nucleophiles that readily react with the tosylated PEG. Selectivity for the N-terminal α-amine over the ε-amine of lysine residues can be achieved by carefully controlling the reaction pH. The N-terminal amine typically has a lower pKa (around 7.8-8.2) compared to the lysine side chain (pKa ~10.5). By performing the reaction at a pH between 7 and 8, the N-terminal amine is more deprotonated and thus more nucleophilic, favoring site-specific modification.[12]
-
Thiol Alkylation (Cysteine): The thiol group of a cysteine residue is the most nucleophilic amino acid side chain and reacts efficiently with tosylates.[6][13] This reaction is typically performed at a slightly acidic to neutral pH (6.5-7.5) to ensure the thiol is in its more reactive thiolate (S⁻) form while minimizing side reactions with amines.
The general reaction mechanism is depicted below.
Caption: Sɴ2 mechanism for peptide PEGylation with TFE-PEG5-Tos.
Experimental Workflow and Protocols
A successful PEGylation experiment follows a logical progression from reaction setup to purification and final characterization.
Caption: General experimental workflow for peptide PEGylation.
Protocol 3.1: PEGylation of a Peptide via N-Terminal Amine
This protocol is optimized for selective modification of the N-terminal α-amine.
Materials:
-
Peptide of interest
-
1,1,1-Trifluoroethyl-PEG5-Tos (TFE-PEG5-Tos)
-
Reaction Buffer: 100 mM sodium phosphate or sodium bicarbonate buffer, pH 7.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Deionized water
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of a co-solvent like DMF or DMSO can be used.
-
PEG Reagent Preparation: Immediately before use, dissolve TFE-PEG5-Tos in a small volume of DMF or DMSO.
-
Reaction Setup:
-
Add the dissolved TFE-PEG5-Tos solution to the peptide solution. The molar ratio of PEG reagent to peptide is a critical parameter to optimize.[14] Start with a 1.5 to 5-fold molar excess of the PEG reagent.
-
Ensure the final concentration of any organic co-solvent does not exceed 10-20% (v/v) to maintain peptide stability.
-
-
Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 2-24 hours. Reaction progress can be monitored by taking aliquots over time and analyzing them by RP-HPLC or LC-MS.
-
Quenching (Optional): To stop the reaction, add a small volume of the Quenching Solution (e.g., 50 µL per 1 mL of reaction) which contains a high concentration of primary amines to consume any unreacted PEG reagent. Incubate for an additional 30 minutes.
-
Sample Preparation for Purification: Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v) to prepare it for RP-HPLC purification.
Protocol 3.2: Purification by Preparative Reverse-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on hydrophobicity. PEGylation increases the size and typically alters the hydrophobicity of a peptide, allowing for its separation from the un-PEGylated starting material and excess reagent.[][16]
Instrumentation and Columns:
-
System: Preparative HPLC system with a UV detector.
-
Column: A C18 or C4 preparative column is recommended. C18 columns are generally suitable, while C4 columns can offer better resolution for larger or more hydrophobic peptides.[16]
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
-
Detection: Monitor at 220 nm and/or 280 nm.
Procedure:
-
Column Equilibration: Equilibrate the preparative column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.
-
Sample Injection: Load the acidified reaction mixture onto the column.
-
Elution Gradient: Elute the bound components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 70% B over 30-60 minutes. The PEGylated peptide is expected to elute at a different retention time than the native peptide.
-
Fraction Collection: Collect fractions (e.g., 1-2 mL) throughout the gradient elution.
-
Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC to identify those containing the pure PEGylated peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry powder.[17]
Protocol 3.3: Quality Control and Characterization
It is essential to verify the identity and purity of the final product.[18] The primary techniques are analytical HPLC and mass spectrometry.[19][20][21]
Analytical RP-HPLC:
-
Purpose: To determine the purity of the final product and confirm the separation from starting materials.
-
Method: Use an analytical C18 column with a fast gradient (e.g., 5% to 95% B in 15 minutes). The pure, lyophilized product should yield a single major peak.
Mass Spectrometry (MS):
-
Purpose: To confirm the covalent attachment of the PEG moiety by verifying the molecular weight of the conjugate.[22]
-
Method: Use Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS.
-
Expected Result: The mass spectrum should show a peak corresponding to the mass of the original peptide plus the mass of the TFE-PEG5 moiety (Mass = Peptide Mass + 358.3 Da).
Data Summary and Troubleshooting
| Parameter | Unmodified Peptide | PEGylated Peptide | Rationale |
| RP-HPLC Retention | T₁ | T₂ (T₂ ≠ T₁) | PEGylation alters the overall hydrophobicity of the peptide, causing a shift in retention time. |
| Molecular Weight (MS) | M | M + 358.3 Da | Confirms the covalent addition of one TFE-PEG5 moiety. |
| SEC Retention | V₁ | V₂ (V₂ < V₁) | The increased hydrodynamic size of the PEGylated peptide leads to earlier elution from a Size-Exclusion Chromatography column.[] |
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low PEGylation Yield | - Incorrect pH- Reagent degradation- Insufficient molar excess of PEG- Steric hindrance at the reaction site | - Verify buffer pH before reaction.- Use freshly prepared PEG reagent.- Increase the molar ratio of PEG:Peptide (e.g., 5:1 or 10:1).- Increase reaction time or temperature (e.g., to 37°C). |
| Multiple PEGylation Products | - Reaction pH is too high, causing non-specific reaction with lysine.- Reaction time is too long. | - Lower the reaction pH to 7.0-7.5 for N-terminal selectivity.- Monitor the reaction over time and stop it once the desired mono-PEGylated product is maximized. |
| No Reaction | - Peptide has no accessible primary amines or thiols.- Inactive PEG reagent. | - Verify the peptide sequence for N-terminus, Lys, or Cys residues.- Check the quality and storage conditions of the TFE-PEG5-Tos reagent. |
Conclusion
The use of this compound offers a precise and effective method for the site-specific modification of therapeutic peptides. The discrete nature of the PEG chain ensures a homogeneous final product, while the terminal trifluoroethyl group may confer advantageous properties such as enhanced metabolic stability. By carefully controlling reaction conditions, particularly pH, researchers can achieve high yields of selectively modified peptides. The protocols outlined in this guide, combining optimized reaction chemistry with robust purification and analytical techniques, provide a comprehensive framework for the successful implementation of this advanced PEGylation technology.
References
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BOC Sciences. PEGylated Protein Purification Techniques.
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining PEGylation Sites.
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BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing pH for Selective N-Terminal PEGylation.
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Li, S., et al. (2023). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Bioengineering and Biotechnology.
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Crafts, C., Bailey, B., Plante, M., & Acworth, I. (2012). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
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D'Souza, A. A., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Chemistry.
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Thermo Fisher Scientific. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
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D'Souza, A. A., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC - NIH.
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Zhang, Y., et al. (2023). Site-specific PEGylation of proteins: Insights into structural and functional changes. Frontiers in Bioengineering and Biotechnology.
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Maxwell, A. (2014). Orbitrap Mass Spectrometer Characterization of PEGylated Proteins. Thermo Fisher Scientific.
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Interchim. Functional groups in (bio)chemistry.
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Xu, Y., et al. (2022). Fluorinated PEG-PEI Coated Magnetic Nanoparticles for siRNA Delivery and CXCR4 Knockdown. PMC - PubMed Central.
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ResearchGate. (2019). RP HPLC methods for PEGylated proteins downstream.
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Bachem. (2017). Pegylation of peptides.
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Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions. Biomaterials.
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ResearchGate. (2021). Best purification method of a PEGylated peptide?
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Knudson, V., Farkas, T., & McGinley, M. Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. LCGC International.
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G-CON. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
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Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications.
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Huang, L., & Gough, P. C. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in Molecular Biology.
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Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews.
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AAPPTec. Peptide Purification.
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Wikipedia. PEGylation.
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BroadPharm. (2021). PEGylation and PEGylation Reagents.
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Tyutyunov, A. A., et al. (2021). Trifluoroethylation and Pentafluoropropylation of C(sp3)–H Bonds. PMC - NIH.
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Sigma-Aldrich. (2025). SAFETY DATA SHEET - Bis(2,2,2-trifluoroethyl) ether.
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Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. PubMed.
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BOC Sciences. (2025). PEG (Polyethylene Glycol) in Nanomedicine: Enhancing Solubility and Circulation Time.
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Ningbo Inno Pharmchem Co., Ltd. (2026). Trifluoroethyl Ether: Key Compound in Pesticide Development.
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ChemicalBook. BIS(2,2,2-TRIFLUOROETHYL) ETHER - Safety Data Sheet.
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Deshmukh, M. B. (2017). I want a method for the reaction of tosylate with amine in basic media. ResearchGate.
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Li, S. D., & Huang, L. (2008). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PMC.
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Google Patents. (1968). US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation.
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Wipf, P., & Hopkins, T. D. (2015). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. PMC - NIH.
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ResearchGate. (2024). A possible reaction mechanism for the trifluoroethylation of 1 a′ by 2 a.
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BOC Sciences. (2025). PEG Applications Explained: A Practical Guide for Drug Development.
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Liu, Y., et al. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers.
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ResearchGate. (2018). Impact of Polyethylene Glycol (PEG) Conformations on the In Vivo Fate and Drug Release Behavior of PEGylated Core-Cross-Linked Polymeric Nanoparticles.
-
Singh, R. (1998). Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane. PubMed.
-
J. C. B. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
-
Gouverneur, V. (2025). Initial Investigation of the Direct Incorporation of the 1,1,2-Trifluoroethyl Substituent into Organic Compounds. PubMed.
-
Phelan, J. P., et al. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry.
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Application Notes and Protocols: Fluorinated PEG Linkers in Nanomedicine
Introduction: Beyond Conventional PEGylation
For decades, the conjugation of polyethylene glycol (PEG) to nanomedicines, a process known as PEGylation, has been the gold standard for improving therapeutic efficacy.[1] This hydrophilic polymer shield enhances solubility, prolongs systemic circulation by evading the reticuloendothelial system (RES), and reduces immunogenicity.[2][3][4] However, the very properties that make PEG effective can also lead to drawbacks, collectively termed the "PEG dilemma".[5] A dense PEG layer can impede cellular uptake and subsequent endosomal escape of the nanoparticle, thereby reducing the therapeutic payload delivered to the target site.[5][6] Furthermore, repeated administration of PEGylated materials can lead to the production of anti-PEG antibodies, causing accelerated blood clearance (ABC) and potential hypersensitivity reactions.[6][7]
To address these limitations, a new class of functional polymers has emerged: fluorinated PEG (F-PEG) linkers . By strategically replacing hydrogen atoms with fluorine on the PEG backbone or as end-groups, these linkers retain the beneficial properties of PEG while introducing unique physicochemical characteristics. The incorporation of fluorine imparts a unique combination of hydrophobicity and lipophobicity, leading to enhanced stability, altered self-assembly behavior, and novel functionalities.[5][8][9] This guide provides an in-depth exploration of the applications of F-PEG linkers in nanomedicine, complete with detailed protocols for their formulation and characterization.
The Fluorine Advantage: Unique Physicochemical Properties
The substitution of hydrogen with fluorine, the most electronegative element, dramatically alters the properties of the PEG linker. This is not merely an increase in hydrophobicity; it creates a "fluorous" character, which is distinct from being hydrocarbon-like.
-
Enhanced Stability and "Stealth" Properties: The C-F bond is stronger than the C-H bond, leading to greater thermal and chemical stability. The fluorous corona can offer superior protection against opsonization and phagocytosis compared to a traditional hydrophilic PEG layer, further extending circulation time.[3][10]
-
Modulated Self-Assembly: Fluorinated segments are immiscible with both aqueous and lipid phases, driving unique self-assembly behaviors in block copolymers.[8][9] This can be leveraged to create highly stable and well-defined nanoparticles, such as micelles and polymersomes, with distinct core-shell architectures.
-
Overcoming the "PEG Dilemma": While conventional PEG can hinder cellular interaction, studies have shown that fluorination can be an effective strategy to improve the transfection efficiency of nucleic acid delivery vectors.[5] Fluorinated surfaces can facilitate more efficient cellular uptake and aid in endosomal escape, potentially by disrupting the endosomal membrane.[5]
-
A Unique Imaging Signature: A key advantage of F-PEG linkers is their utility in 19F Magnetic Resonance Imaging (MRI) . The fluorine-19 (19F) nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in an MRI sensitivity that is 83% that of protons (1H).[11][12] Crucially, the human body has a negligible endogenous 19F signal, meaning that any detected signal is directly and quantitatively attributable to the F-PEG-labeled nanomedicine.[11][12] This provides a background-free method for in vivo tracking, quantification, and biodistribution studies.[13][14][15]
Table 1: Comparison of 1H and 19F Nuclei for MRI Applications
| Property | 1H (Proton) | 19F (Fluorine) | Implication for Nanomedicine Tracking |
| Natural Abundance | ~99.98% | 100% | 19F is readily available for incorporation into imaging agents.[11] |
| Relative Sensitivity | 1.00 | 0.83 | 19F provides a strong MRI signal, only slightly less sensitive than 1H.[11][12] |
| Biological Background Signal | High (Water, Lipids) | Essentially Zero | Enables "hot-spot" imaging with exceptional signal-to-noise ratio; the signal is directly quantitative.[11][12] |
| Chemical Shift Range | ~15 ppm | >350 ppm | Wide chemical shift allows for multiplexed imaging if different fluorinated compounds are used.[11] |
Core Applications & Experimental Protocols
Application 1: Enhanced Stability and Cellular Delivery
Fluorinated PEG linkers can be used to coat a variety of nanoparticles, including lipid nanoparticles (LNPs) for nucleic acid delivery. The F-PEG-lipid component enhances formulation stability while potentially improving cellular uptake, addressing the core "PEG dilemma".[5]
Protocol 1: Formulation of Fluorinated PEG-Lipid Nanoparticles (F-LNP) for mRNA Delivery
This protocol describes the formulation of F-LNPs using a nanoprecipitation method, a common and scalable technique for LNP self-assembly.[16][17] The key is the inclusion of a custom-synthesized F-PEG-lipid in the lipid mixture.
Causality: The acidic acetate buffer (pH 5.4) ensures that the ionizable lipid is positively charged, facilitating electrostatic complexation with the negatively charged mRNA backbone. The rapid mixing of the ethanol and aqueous phases causes a polarity change that drives the self-assembly of lipids into nanoparticles, entrapping the mRNA. Dialysis is critical for removing the ethanol and raising the pH, rendering the LNP surface near-neutral for in vivo use.
Figure 1: Workflow for the formulation of fluorinated lipid nanoparticles (F-LNPs).
Materials & Reagents:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Cholesterol
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)
-
Fluorinated PEG-lipid (e.g., F-PEG2000-DMG)
-
mRNA encoding a reporter protein (e.g., Luciferase)
-
Anhydrous Ethanol
-
Acetate Buffer (200 mM, pH 5.4)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)
-
Syringe filters (0.22 µm)
Step-by-Step Protocol:
-
Preparation of Lipid Stock Solutions:
-
Dissolve the ionizable lipid, cholesterol, helper lipid, and F-PEG-lipid in anhydrous ethanol to create individual stock solutions (e.g., at 25-100 mg/mL).[16]
-
-
Creation of the Lipid Mixture:
-
Preparation of mRNA Solution:
-
Dilute the mRNA stock in acetate buffer to the desired concentration (e.g., 0.1 mg/mL).
-
-
Nanoparticle Self-Assembly:
-
Under continuous and vigorous vortexing or using a microfluidic mixing device, add the lipid-ethanol phase dropwise into the mRNA-aqueous phase. A typical volume ratio is 1:3 (ethanol:aqueous).[16]
-
Allow the resulting nanoparticle suspension to stir for 30 minutes at room temperature.
-
-
Purification and Buffer Exchange:
-
Transfer the LNP suspension to a dialysis cassette.
-
Perform dialysis against PBS (pH 7.4) at 4°C. Change the buffer three times over 24 hours to ensure complete removal of ethanol and unencapsulated components.
-
-
Sterilization and Storage:
-
Recover the dialyzed F-LNP suspension.
-
Sterilize the final product by passing it through a 0.22 µm syringe filter.
-
Store the F-LNPs at 4°C for short-term use.
-
Application 2: In Vivo Tracking via 19F MRI
The presence of a high density of fluorine atoms in the F-PEG linker allows for direct, non-invasive tracking of the nanocarrier's biodistribution and tumor accumulation using 19F MRI.[10] Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and FDA-approved polymer ideal for encapsulating hydrophobic drugs.
Protocol 2: Formulation of F-PEG-PLGA Nanoparticles for 19F MRI
This protocol uses an oil-in-water (o/w) single emulsion-solvent evaporation method to formulate PLGA nanoparticles coated with a fluorinated PEG linker. A fluorinated payload, such as perfluorooctyl bromide (PFOB), can be co-encapsulated to maximize the 19F signal.
Causality: The F-PEG-PLGA block copolymer acts as a surfactant, stabilizing the oil (dichloromethane) droplets in the aqueous phase. As the organic solvent is evaporated, the polymer precipitates, forming solid nanoparticles with the hydrophobic drug/imaging agent entrapped in the core and the F-PEG chains forming a corona on the surface.
Figure 2: Workflow for formulating F-PEG-PLGA nanoparticles via emulsion-solvent evaporation.
Materials & Reagents:
-
F-PEG-PLGA block copolymer
-
19F MRI agent (e.g., perfluorocyclohexyl bromide, PFCE)[10]
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
High-speed centrifuge
Step-by-Step Protocol:
-
Prepare the Organic Phase:
-
Dissolve 100 mg of F-PEG-PLGA copolymer and 50 µL of PFCE in 2 mL of DCM.[10]
-
-
Prepare the Aqueous Phase:
-
Prepare a 2% (w/v) solution of PVA in deionized water.
-
-
Form the Emulsion:
-
Add the organic phase to 10 mL of the aqueous PVA solution.
-
Immediately emulsify the mixture using a probe sonicator on ice for 2-3 minutes at high power. This will create an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir at room temperature for at least 4 hours (or overnight) to allow the DCM to evaporate completely, hardening the nanoparticles.
-
-
Purification:
-
Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 min at 4°C).
-
Discard the supernatant, which contains excess PVA.
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step three times to remove any residual surfactant.
-
-
Final Formulation:
-
Resuspend the final washed pellet in PBS (pH 7.4).
-
The formulation is now ready for characterization and in vivo studies.
-
Protocol 3: Physicochemical Characterization of Fluorinated Nanoparticles
Proper characterization is essential to ensure the quality, stability, and efficacy of the nanoparticle formulation.
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- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. Fluorinated PEG-PEI Coated Magnetic Nanoparticles for siRNA Delivery and CXCR4 Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Frontiers | Fluorinated PLGA-PEG-Mannose Nanoparticles for Tumor-Associated Macrophage Detection by Optical Imaging and MRI [frontiersin.org]
- 11. 19F MRI Nanotheranostics for Cancer Management: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. addi.ehu.es [addi.ehu.es]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | 19F MRI-fluorescence imaging dual-modal cell tracking with partially fluorinated nanoemulsions [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common problems in 1,1,1-Trifluoroethyl-PEG5-Tos reactions
Technical Support Center: 1,1,1-Trifluoroethyl-PEG5-Tos
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve success in your experiments involving this versatile PEGylation reagent.
Introduction to this compound
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It features a trifluoroethyl group at one terminus and a tosylate group at the other.[1][2] The tosylate is an excellent leaving group, making the molecule highly reactive towards nucleophiles such as the primary amines found in lysine residues or N-termini of proteins, as well as thiols and other nucleophilic moieties.[1][2] The PEG5 linker enhances aqueous solubility, a crucial property for biological applications.[1] The trifluoroethyl group provides a unique ¹⁹F NMR handle for downstream characterization of the conjugate, allowing for sensitive analysis of protein conformation, ligand binding, and dynamics.[3]
Troubleshooting Guide
This section addresses specific problems that you may encounter during your reactions with this compound. Each issue is followed by potential causes and actionable solutions.
Issue 1: Low or No Product Yield
You've performed the reaction, but analysis (e.g., by HPLC, SDS-PAGE, or LC-MS) shows a low yield of the desired PEGylated product or a significant amount of unreacted starting material.
Potential Causes & Solutions
-
Hydrolysis of this compound: The tosylate group is susceptible to hydrolysis, especially in aqueous buffers at neutral to high pH.[4] This reaction consumes your reagent, converting it to the unreactive 1,1,1-Trifluoroethyl-PEG5-OH.
-
pH Control: The rate of hydrolysis increases significantly with pH. While nucleophilic attack by amines is also favored at higher pH (to ensure deprotonation of the amine), a careful balance must be struck. Aim for a pH range of 7.5-8.5 for reactions with amines.[5] It's critical to recognize that the higher end of this range will accelerate hydrolysis.[4]
-
Fresh Reagent: Prepare solutions of this compound immediately before use. Avoid storing it in aqueous solutions for extended periods.
-
Temperature: Higher temperatures accelerate both the desired reaction and the hydrolysis.[4] If you suspect hydrolysis is a major issue, consider running the reaction at a lower temperature (e.g., 4°C) for a longer duration.
-
Anhydrous Solvents: If your reaction can be performed in an organic solvent, ensure it is anhydrous to minimize hydrolysis.
-
-
Suboptimal Reaction Conditions: The reaction kinetics may be too slow under your current conditions.
-
Stoichiometry: Increase the molar excess of this compound relative to your substrate. A 5- to 10-fold excess is a common starting point, but this may need to be optimized.
-
Concentration: Ensure the reaction is sufficiently concentrated. Dilute conditions can slow down bimolecular reactions.
-
Reaction Time: Extend the reaction time. Monitor the reaction progress at various time points (e.g., 2, 4, 8, 24 hours) to determine the optimal duration.
-
-
Inactive Substrate: The nucleophile on your target molecule may not be sufficiently reactive.
-
Steric Hindrance: The nucleophilic site on your substrate may be sterically hindered, preventing efficient reaction with the PEG reagent. In such cases, a longer PEG linker might be necessary.
-
Incorrect pKa: Ensure the reaction pH is appropriate for the pKa of your nucleophile. For example, the reactivity of a lysine's epsilon-amino group (pKa ~10.5) is highly pH-dependent.
-
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Multiple Products and Side Reactions
Your analysis shows multiple PEGylated species, or unexpected side products, complicating purification and characterization.
Potential Causes & Solutions
-
Reaction with Nucleophilic Buffers: Common biological buffers like Tris contain primary amines that can react with this compound, leading to low yield and buffer-PEG adducts.[5]
-
Choice of Buffer: Use non-nucleophilic buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers.
-
-
Multiple Reactive Sites on the Substrate: If your substrate is a protein, it likely has multiple lysine residues and an N-terminus, all of which can react with the PEG reagent, leading to a heterogeneous mixture of mono-, di-, and poly-PEGylated products.
-
Control Stoichiometry: Limiting the molar excess of the PEG reagent can favor mono-PEGylation.
-
pH Optimization: Fine-tuning the pH can sometimes achieve site-selective PEGylation. For example, the pKa of the N-terminal alpha-amino group is typically lower than that of lysine's epsilon-amino group, allowing for preferential reaction at lower pH.
-
Site-Directed Mutagenesis: For ultimate control, consider engineering your protein to have a unique reactive site, such as a single cysteine residue, and use a thiol-reactive PEG derivative.
-
Issue 3: Difficulty in Purification
You are struggling to separate the desired PEGylated product from unreacted starting materials, excess PEG reagent, and hydrolysis byproducts.
Potential Causes & Solutions
-
Inappropriate Chromatography Method: The chosen purification method may not provide sufficient resolution. PEGylation can produce a complex mixture of products.[6]
-
Size Exclusion Chromatography (SEC): SEC is effective for removing unreacted, low-molecular-weight PEG reagent and its hydrolysis product from the much larger PEGylated protein.[6]
-
Ion Exchange Chromatography (IEX): IEX is a powerful technique for separating proteins based on their surface charge. Since PEGylation masks the positive charge of lysine residues, it alters the protein's isoelectric point (pI). This allows for the separation of unreacted protein from mono- and poly-PEGylated species.[6]
-
Reverse Phase Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. It can be very effective for purifying PEGylated peptides and for analytical assessment of the reaction mixture.[6]
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be used to separate PEGylated proteins, as the PEG chain can alter the protein's interaction with the hydrophobic stationary phase.[6]
-
-
Co-elution of Species: The desired product may have similar chromatographic properties to impurities.
-
Multi-Step Purification: A combination of different chromatography techniques (e.g., IEX followed by SEC) is often necessary to achieve high purity.[7]
-
Comparison of Purification Techniques
| Technique | Principle | Best for Separating | Pros | Cons |
| Size Exclusion (SEC) | Hydrodynamic Radius | PEGylated protein from unreacted PEG reagent | Robust, good for initial cleanup | Low resolution for species of similar size |
| Ion Exchange (IEX) | Surface Charge | Unreacted protein from PEGylated species; different degrees of PEGylation | High capacity and resolution | Requires charge difference between species |
| Reverse Phase (RP-HPLC) | Hydrophobicity | Isomers and species with small differences | High resolution, good for analysis | Can denature proteins, uses organic solvents |
| Hydrophobic Interaction (HIC) | Hydrophobicity | Different degrees of PEGylation, isomers | Maintains protein structure | Lower capacity than IEX |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the trifluoroethyl group in this reagent?
The primary advantage is its utility as a ¹⁹F NMR probe.[3] Fluorine-19 has 100% natural abundance and a high gyromagnetic ratio, making it a very sensitive NMR nucleus. Since biological systems have no natural fluorine background, ¹⁹F NMR provides a clean window to study the local environment of the PEGylated site on a protein.[3] This allows for detailed studies of protein folding, conformational changes, and ligand binding.
Q2: How does the reactivity of this compound compare to mPEG-Tos?
Q3: In what solvents is this compound soluble?
The PEG5 chain imparts significant hydrophilicity, making the reagent soluble in water and many polar organic solvents.[1] It is expected to be soluble in common solvents like DMF, DMSO, and alcohols. For reactions in aqueous buffers, solubility is generally not a limiting factor.
Q4: How should I store this compound?
It should be stored as a solid in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture. Long-term storage at -20°C is recommended. Avoid repeated freeze-thaw cycles of solutions.
Q5: How can I monitor the progress of my PEGylation reaction?
Several methods can be used, depending on your substrate:
-
SDS-PAGE: For protein PEGylation, you will observe a shift in the molecular weight, with PEGylated species running higher than the unreacted protein.
-
RP-HPLC: This is an excellent quantitative method. The PEGylated product will typically have a different retention time than the starting material. You can monitor the disappearance of the substrate peak and the appearance of the product peak over time.
-
LC-MS: This provides definitive identification of the products by confirming their mass. Mass spectrometry is a key tool for characterizing the degree of PEGylation.[8]
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Protein
This protocol provides a starting point for the PEGylation of a protein with primary amines (lysine residues, N-terminus) using this compound.
-
Protein Preparation: Dissolve the protein in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in the same buffer or a compatible organic solvent like DMSO.
-
Reaction Initiation: Add a 10-fold molar excess of the this compound solution to the stirring protein solution.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
Reaction Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris buffer or glycine, to a final concentration of 20-50 mM. This will consume any unreacted PEG reagent.
-
Purification: Purify the PEGylated protein from the reaction mixture using an appropriate chromatography method, such as IEX or SEC, as described in the troubleshooting section.
-
Characterization: Analyze the final product by SDS-PAGE, LC-MS, and ¹⁹F NMR to confirm PEGylation and assess purity.
Protocol 2: HPLC Monitoring of the PEGylation Reaction
-
System Setup: Use a C18 reverse-phase column. Set up a gradient elution with Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).
-
Sample Preparation: At each time point (e.g., 0, 1, 2, 4, 8 hours), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Immediately quench it by diluting into a larger volume of Mobile Phase A (e.g., 90 µL).
-
Injection: Inject the quenched sample onto the HPLC system.
-
Data Analysis: Monitor the chromatogram at a suitable wavelength (e.g., 220 nm or 280 nm for proteins/peptides). Integrate the peak areas of the unreacted substrate and the PEGylated product(s) to determine the reaction progress.
Reaction Mechanism Visualization
Caption: Sₙ2 reaction of this compound with a primary amine.
References
- BroadPharm. (n.d.). This compound, 1872433-61-8.
- BenchChem. (2025). Application Notes and Protocols for 1,1,1-Trifluoroethyl-PEG4-azide in Protein ¹⁹F NMR Spectroscopy. BenchChem.
- BenchChem. (2025).
- AxisPharm. (n.d.). Trifluoroethyl-PEG-Tos.
- Maxwell, A. (2014).
- Ravera, E., et al. (2016). Solid-State NMR of PEGylated Proteins.
- Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- ChemScene. (n.d.). 1872433-61-8 | 1,1,1-Trifluoroethyl-PEG4-Tos.
- MH Chem. (2022, July 17). Ninja technique to purify organic compounds from mixture of compounds- Part 2. [Video]. YouTube.
- Alconcel, S. N., Baas, A. S., & Maynard, H. D. (2011). FDA-approved poly(ethylene glycol)–protein conjugate drugs. Polymer Chemistry, 2(7), 1442-1448.
- BenchChem. (2025). An In-depth Technical Guide to m-PEG5-Tos: Chemical Properties and Stability. BenchChem.
- BenchChem. (2025). preventing side reactions of m-PEG5-Tos with buffers. BenchChem.
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
- Jochems, M., et al. (2011).
- Li, W., & Zhan, P. (2013). Current drug research on PEGylation with small molecular agents. Progress in Polymer Science, 38(3-4), 421-444.
- BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- BOC Sciences. (2024, March 4). PEGylation | Successful Approach to Drug Delivery. [Video]. YouTube.
- BroadPharm. (n.d.). 1,1,1-Trifluoroethyl-PEG5-alcohol, 1807512-41-9.
- Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation and its impact on the design of new protein-based medicines. Journal of controlled release, 148(3), 274-283.
- Organic Chemistry Tutor. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- IUPAC-NIST Solubility Data Series. (n.d.).
- Ravera, E., et al. (2016).
- Moosmann, A., Müller, D., & Böttinger, H. (2014). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. In Methods in molecular biology (Vol. 1131, pp. 227-241). Humana Press.
- Rüdiger, S., et al. (2002). Studies on the conversion of 1,1,1-trichlorotrifluoroethane, chloro-2,2,2-trifluoroethane, and 1,1,1-trifluoroethane by catalytic oxidation, hydrolysis and ammonolysis. Green Chemistry, 4(5), 541-545.
- ResearchGate. (n.d.).
- Forstenlehner, I. C., et al. (2014). A direct-infusion- and HPLC-ESI-orbitrap-MS approach for the characterization of intact PEGylated proteins. Analytical chemistry, 86(2), 826-834.
- BroadPharm. (n.d.). 1,1,1-Trifluoroethyl-PEG4-Tos.
- Test Prep. (2021, April 16). SN1 SN2 E1 E2 Reaction Mechanism - Test Review. [Video]. YouTube.
Sources
- 1. This compound, 1872433-61-8 | BroadPharm [broadpharm.com]
- 2. Trifluoroethyl-PEG-Tos | AxisPharm [axispharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PEGylation and its impact on the design of new protein-based medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Yield for 1,1,1-Trifluoroethyl-PEG5-Tos Conjugation
Welcome to the technical support guide for 1,1,1-Trifluoroethyl-PEG5-Tos. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this guide to explain the causality behind experimental choices, ensuring you can build self-validating and robust protocols for successful conjugation.
The this compound is a specialized linker that combines a hydrophilic 5-unit polyethylene glycol (PEG) chain with a terminal trifluoroethyl group and a tosylate group.[1][2] The tosyl group is an excellent leaving group, making this reagent highly effective for undergoing nucleophilic substitution reactions with functional groups like amines and thiols to form stable covalent bonds.[1][3][4][5] This guide will help you navigate the common challenges and optimize your reaction to achieve high yields of your desired conjugate.
Troubleshooting Guide: From Low Yields to Pure Conjugates
Encountering suboptimal results is a common part of process optimization. This section addresses the most frequent issues observed during the conjugation of this compound and provides a systematic approach to identify and resolve them.
Below is a general workflow to guide your troubleshooting process.
Caption: General workflow for troubleshooting conjugation reactions.
Issue 1: My reaction has a very low or no yield of the desired conjugate.
This is the most common issue and can stem from several factors related to reagent integrity and reaction conditions.
Possible Causes & Solutions:
-
Hydrolysis of this compound: The tosyl group is susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH, which deactivates the reagent.[4]
-
Suboptimal pH for the Nucleophile: The reactivity of your target functional group is highly pH-dependent.
-
Solution for Amines (e.g., Lysine, N-terminus): Primary amines require a pH of 8.0-9.5 to be sufficiently deprotonated and nucleophilic.[4][6][7] If the pH is too low, the amine will be protonated (-NH3+) and non-reactive.
-
Solution for Thiols (e.g., Cysteine): Thiols are most reactive at a pH between 6.5 and 7.5.[6] This range favors the formation of the highly nucleophilic thiolate anion (-S⁻) while minimizing side reactions with any amine groups present in the molecule.[6]
-
-
Competing Nucleophiles in the Buffer: Common buffers like Tris contain primary amines that will compete with your target molecule, significantly reducing your yield.[4]
-
Solution: Use non-nucleophilic buffers. Recommended options include sodium phosphate, sodium bicarbonate, or HEPES.[6]
-
-
Incorrect Solvent: The choice of solvent is critical for ensuring all reactants are properly dissolved and can interact.
-
Solution: this compound is soluble in anhydrous DMF or DMSO.[6] For biomolecules with limited aqueous solubility, dissolve them in a minimal amount of a water-miscible organic solvent before adding the reaction buffer. For reactions involving less polar molecules, polar aprotic solvents like acetonitrile or DMF are excellent choices as they favor SN2 reactions.[8]
-
Issue 2: I'm seeing multiple products and significant side-product formation.
This indicates that the reaction is either not specific or that side reactions are occurring.
Possible Causes & Solutions:
-
Over-PEGylation: If your target molecule has multiple nucleophilic sites (e.g., several lysine residues), using a large excess of the PEG-Tos reagent can lead to the formation of multi-PEGylated species.[9]
-
Solution: Carefully control the stoichiometry. The molar ratio of PEG-Tos to your target molecule is a critical parameter to optimize.[6][10] Start with a small-scale experiment using a range of molar ratios (e.g., 1.5 to 10-fold excess of PEG over available amine groups) to find the optimal balance that maximizes your desired mono-PEGylated product.[6][9]
-
-
Oxidation of Thiol Groups: Thiol groups are easily oxidized to form disulfide bonds, especially in the presence of oxygen. This leads to dimerization of your starting material or conjugate.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] Degas all buffers and solvents before use. Consider adding a small amount of a reducing agent like TCEP, but be mindful that it could potentially react with the tosylate.
-
-
Chloride Substitution on Tosylate: In some cases, particularly when using certain catalysts or solvents, the tosyl group can be substituted by a chloride ion, forming a less reactive chloro-PEG derivative.[11]
-
Solution: This is less common under typical bioconjugation conditions but can occur. Ensure your solvents and reagents are free from chloride contamination. If this is suspected, analysis by mass spectrometry can help identify the chloro-adduct.
-
Issue 3: My results are inconsistent from one experiment to the next.
Reproducibility issues often point to subtle variations in protocol execution or reagent quality.
Possible Causes & Solutions:
-
Moisture Contamination: Water can hydrolyze the PEG-Tos reagent.
-
Solution: Use anhydrous solvents, especially for dissolving the PEG-Tos reagent.[6] Ensure all glassware is thoroughly dried before use.
-
-
Variability in Reagent Quality: Different batches of reagents or improperly stored reagents can have varying levels of activity.
-
Solution: Store the this compound reagent at -20°C for long-term stability and protect it from light and moisture.[4] Qualify new batches of reagents with a small-scale control reaction.
-
-
Inconsistent Reaction Parameters: Minor differences in reaction time, temperature, or mixing can lead to different outcomes.
-
Solution: Standardize your protocol. Use a consistent temperature (e.g., room temperature, 20-25°C) and monitor the reaction progress using an appropriate analytical method like RP-HPLC or LC-MS to determine the optimal reaction time (typically ranging from 2 to 24 hours).[6]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the chemistry and practical application of this compound.
Q1: What is the reaction mechanism for this conjugation?
The conjugation occurs via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile (e.g., the lone pair of electrons on an amine or thiolate) attacks the carbon atom adjacent to the tosylate group. This displaces the tosylate, which is an excellent leaving group, forming a new, stable covalent bond between your molecule and the PEG linker.[6][12]
Caption: SN2 mechanism for nucleophilic substitution on PEG-Tosylate.
Q2: How do I monitor the progress of my reaction?
The most effective way to monitor the reaction is by using analytical chromatography.
-
Reverse-Phase HPLC (RP-HPLC): This technique can often separate the starting materials from the PEGylated product. The addition of the PEG chain typically results in a change in retention time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for confirming the identity of your conjugate.[13] It allows you to verify the mass of the product, confirming successful PEGylation and helping to identify any side products.[14]
Q3: What are the best methods for purifying the final PEGylated conjugate?
The choice of purification method depends on the properties of your conjugate and the impurities present.
-
Size Exclusion Chromatography (SEC): This is a very common and effective method for separating the larger PEGylated conjugate from smaller unreacted molecules and reagents.[][16]
-
Ion Exchange Chromatography (IEX): The attachment of a neutral PEG chain can shield charges on the surface of a protein, altering its binding properties to an IEX resin. This allows for the separation of unreacted protein from PEGylated species and can even separate positional isomers.[]
-
Hydrophobic Interaction Chromatography (HIC): This can be a useful supplementary technique to IEX for separating species with different hydrophobicities.[]
-
Precipitation/Complexation: For some PEG derivatives, precipitation using a non-solvent or complexation with salts like MgCl₂ can be an effective purification strategy.[17]
Q4: What are the key reaction parameters I need to optimize?
The following table summarizes the critical parameters to consider for successful conjugation.
| Parameter | Recommendation for Amines | Recommendation for Thiols | Rationale & Key Considerations |
| pH | 8.0 - 9.5[4][7] | 6.5 - 7.5[6] | pH controls the nucleophilicity of the target group. Incorrect pH is a primary cause of low yield. |
| Buffer | Sodium Phosphate, Bicarbonate | Sodium Phosphate, HEPES | Avoid nucleophilic buffers like Tris, which compete with the target molecule.[4] |
| Molar Ratio | 1.5 to 10-fold excess of PEG | 1.5 to 5-fold excess of PEG | Must be empirically optimized to balance yield against the risk of over-PEGylation.[6][9][10] |
| Solvent | Aqueous buffer, may add DMF/DMSO | Aqueous buffer, may add DMF/DMSO | Ensure all reactants are fully dissolved. Use anhydrous organic solvents for the PEG-Tos stock.[6] |
| Temperature | 20 - 25°C (Room Temp) | 20 - 25°C (Room Temp) | Mild conditions are generally sufficient and prevent degradation of sensitive biomolecules.[6] |
| Reaction Time | 2 - 24 hours | 2 - 6 hours | Monitor by HPLC/LC-MS to determine the optimal time for reaction completion.[6] |
Experimental Protocols
These protocols provide a starting point for your experiments. They should be optimized for your specific molecule.
Protocol 1: Conjugation to Peptide/Protein Amine Groups
This protocol targets the N-terminal α-amino group or the ε-amino group of lysine residues.
-
Peptide/Protein Dissolution: Dissolve the target molecule in a non-nucleophilic reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0) to a final concentration of 1-10 mg/mL.[6]
-
PEG-Tos Reagent Preparation: Immediately before use, dissolve a 1.5 to 10-fold molar excess of this compound in a minimal volume of anhydrous DMSO or DMF.[6]
-
Conjugation Reaction: Add the dissolved PEG-Tos reagent to the peptide/protein solution. Mix gently.
-
Incubation: Incubate the reaction at room temperature (20-25°C) for 2-24 hours. Monitor progress periodically by LC-MS.[6]
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching solution (e.g., 1 M glycine or Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. This will react with any excess PEG-Tos. Allow to quench for 1 hour.[6]
-
Purification: Proceed immediately to purify the PEGylated product using an appropriate method such as SEC or IEX.[]
Protocol 2: Conjugation to Peptide/Protein Thiol Groups
This protocol targets the sulfhydryl group of cysteine residues.
-
Preparation under Inert Atmosphere: Degas all buffers and solvents. Perform all steps under a nitrogen or argon atmosphere to prevent thiol oxidation.
-
Peptide/Protein Dissolution: Dissolve the target molecule in a degassed, non-nucleophilic reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0) containing 1-2 mM EDTA to chelate trace metals that can catalyze oxidation.
-
PEG-Tos Reagent Preparation: Immediately before use, dissolve a 1.5 to 5-fold molar excess of this compound in a minimal volume of anhydrous, degassed DMSO or DMF.[6]
-
Conjugation Reaction: Add the dissolved PEG-Tos reagent to the peptide/protein solution. Mix gently.
-
Incubation: Incubate the reaction at room temperature (20-25°C) for 2-6 hours. Monitor progress by LC-MS.[6]
-
Quenching (Optional): Add a quenching solution with a free thiol (e.g., N-acetyl-cysteine or β-mercaptoethanol) to react with any excess PEG-Tos.
-
Purification: Immediately purify the conjugate via SEC, IEX, or RP-HPLC to remove unreacted materials and byproducts.
References
- BroadPharm. (n.d.). PEG Tosylate, Tosylate linker, thiol reactive.
- Turecek, P. L., Bossard, M. J., Schoetens, F., & Ivens, I. A. (2016). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Pharmacology, 7, 170.
- Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
- Li, J., Wang, Y., & Yang, L. (2007). Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing.
- Thermo Fisher Scientific. (n.d.). MS(PEG)n Reagents Technical Handbook.
- Drover, M. W., Trudel, S., & Friščić, T. (2017). Solid-state mechanochemical ω-functionalization of poly(ethylene glycol). Beilstein Journal of Organic Chemistry, 13, 1919-1927.
- Kutky, M. J., & Kolis, M. J. (2023).
- Wessjohann, L. A., & Kreye, O. (2021). Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy. Organic Process Research & Development, 25(9), 2270–2276.
- Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.
- Hahn, M., & Barner-Kowollik, C. (2017). Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. Macromolecules, 50(23), 9154–9163.
- Rosen, J., & Gu, F. X. (2016). Evaluation of High-Yield Purification Methods on Monodisperse PEG-Grafted Iron Oxide Nanoparticles. Langmuir, 32(15), 3696–3704.
- BenchChem. (2025). Common side reactions with Tos-PEG9 and how to avoid them. BenchChem Technical Support.
- BenchChem. (2025). Nucleophilic Substitution on Tos-PEG7-OH: A Detailed Guide to Synthesis and Reaction Conditions. BenchChem Technical Support.
- Matar, N. (2015). Answer to "Any suggestions on how to perform a nucleophilic substitution reactions with phenylene diamine and ditosylated PEG?".
- Bouhaouala-Zahar, B., et al. (2018). Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein. International Journal of Biological Macromolecules, 109, 848-855.
- BenchChem. (n.d.). The Tosyl Group in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide. BenchChem Technical Support.
- Bentley, M. D., & Roberts, M. J. (2003). Process for the preparation of polyethylene glycol bis amine. U.S.
- NOF CORPORATION. (2020). Purification method of monodisperse polyethylene glycol containing trityl group.
- Zalipsky, S., & Harris, J. M. (1997). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Macromolecules, 30(15), 4472-4477.
- BioProcess International. (2012). Optimization of a PEGylation Reaction Using Design of Experiments (DOE).
- BenchChem. (2025).
- AxisPharm. (n.d.). Trifluoroethyl-PEG-Tos.
- Kéki, S., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2549.
- AxisPharm. (n.d.). Tosylate PEG, Tos PEG, Ts PEG.
- Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions.
- Jevsevar, S., Kunstelj, M., & Porekar, V. G. (2010). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Biotechnology Journal, 5(1), 113-128.
- BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to m-PEG5-Tos Conjugation with Peptides. BenchChem Technical Support.
- Suk, J. S., Xu, Q., Kim, N., Hanes, J., & Ensign, L. M. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews, 99(Pt A), 28–51.
- Creative PEGWorks. (n.d.). PEGylation Chemistry.
- BroadPharm. (2021). PEGylation and PEGylation Reagents.
- Andersson, N. (2014). Optimization of a PEGylation process.
- Biopharma PEG. (2019). PEGylation Reagents Selection Guide.
- Schilmann, A., & Schlaad, H. (2017). Scale-Up Procedure for the Efficient Synthesis of Highly Pure Cyclic Poly(ethylene glycol). Macromolecules, 50(11), 4177–4184.
- Biorepositories. (n.d.). 1,1,1-Trifluoroethyl-PEG4-Tos.
- Drover, M. W., et al. (2017). Solid-state mechanochemical ω-functionalization of poly(ethylene glycol). Beilstein Journal of Organic Chemistry, 13, 1919-1927.
- BroadPharm. (n.d.). This compound, 1872433-61-8.
- Immunomart. (n.d.). 1,1,1-Trifluoroethyl-PEG4-Tos.
- ChemScene. (n.d.). 1872433-61-8 | 1,1,1-Trifluoroethyl-PEG4-Tos.
- Burke, P. J., et al. (2017). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates. Molecular Cancer Therapeutics, 16(1), 116-123.
- ResearchGate. (n.d.). Chromatography-free PEG 8 monotosylate synthesis scheme.
- NSP-Functional Polymers & Copolymers. (n.d.). Tosylate-PEG-OH. Retrieved from NSP-Functional Polymers & Copolymers website.
Sources
- 1. Trifluoroethyl-PEG-Tos | AxisPharm [axispharm.com]
- 2. This compound, 1872433-61-8 | BroadPharm [broadpharm.com]
- 3. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
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- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enovatia.com [enovatia.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Navigating Side Reactions of Tosylated PEG Linkers with Amines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tosyl-activated polyethylene glycol (PEG) linkers. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to address common challenges, specifically the side reactions encountered when conjugating tosylated PEGs with amines. Our goal is to empower you with the expertise to anticipate, mitigate, and troubleshoot these issues, ensuring the successful synthesis of your PEGylated molecules.
Frequently Asked Questions (FAQs)
This section addresses the most pressing questions our team frequently encounters from researchers in the field.
Q1: I'm observing a lower than expected yield in my PEG-amine conjugation. What are the most likely causes?
A low yield is a common issue that can often be traced back to side reactions or suboptimal reaction conditions. The most prominent culprit is the hydrolysis of the tosyl-activated PEG , where the tosyl group is displaced by a hydroxyl group from water, rendering the PEG linker inactive for amine conjugation.[1] This hydrolysis is significantly accelerated at higher pH and temperatures.[1] Another possibility is the use of a buffer containing competing nucleophiles, such as Tris, which will react with the tosyl-PEG and reduce the yield of your desired product.[1]
Q2: My final product shows a higher molecular weight than expected on my mass spectrum. What could be happening?
An unexpectedly high molecular weight often points to over-alkylation , where a single primary amine reacts with two PEG molecules, leading to a di-PEGylated species. This is more likely to occur if a high molar excess of the tosyl-PEG is used. Similarly, if your target molecule contains multiple amine groups, you may be observing multi-site PEGylation. Careful control of the stoichiometry is crucial to favor mono-PEGylation.
Q3: Can the tosylated PEG linker degrade in other ways besides hydrolysis?
While hydrolysis is the most common degradation pathway, elimination reactions (E2) are a theoretical possibility, especially in the presence of a sterically hindered or "bulky" base.[2][3][4][5][6] This would result in the formation of a terminal alkene on the PEG chain, which would be unreactive towards your amine. However, with primary and secondary amines, which are not exceptionally bulky bases, nucleophilic substitution (the desired reaction) is generally favored over elimination.
Q4: What is the optimal pH for reacting a tosylated PEG with a primary amine?
The reaction of a tosylated PEG with an amine is a nucleophilic substitution (SN2) reaction. For the amine to be an effective nucleophile, it needs to be in its deprotonated, neutral state. Therefore, the reaction is typically carried out at a pH above the pKa of the amine's conjugate acid. For most primary amines, a pH range of 8.0 to 9.5 is generally recommended.[1][7] However, it's a delicate balance, as a higher pH also increases the rate of the competing hydrolysis side reaction.[1]
Q5: How can I confirm that my PEGylation reaction was successful and assess the purity of my product?
A multi-faceted analytical approach is recommended. SDS-PAGE will show a shift in the molecular weight of a PEGylated protein.[8] Size-Exclusion Chromatography (SEC-HPLC) can separate the PEGylated product from unreacted starting materials and byproducts based on size.[9] Mass Spectrometry (MALDI-TOF or ESI-MS) is invaluable for confirming the molecular weight of the conjugate and identifying the presence of byproducts like di-PEGylated species or hydrolyzed PEG.[10][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the final product and quantify the degree of PEGylation.[9][13][14]
In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and resolve specific experimental issues.
Issue 1: Low or No Conjugation Yield
Symptoms:
-
Analysis (e.g., SDS-PAGE, HPLC) shows a large amount of unreacted amine-containing starting material.
-
The yield of the purified PEGylated product is significantly lower than theoretically expected.
Troubleshooting Workflow:
Troubleshooting workflow for low PEG conjugation yield.
Issue 2: Presence of High Molecular Weight Impurities (Over-alkylation)
Symptoms:
-
Mass spectrometry reveals a species with a mass corresponding to the amine plus two PEG chains.
-
SEC-HPLC shows a peak eluting earlier than the expected mono-PEGylated product.
Root Cause Analysis and Mitigation Strategies:
Over-alkylation, or di-PEGylation, occurs when a primary amine, after its initial reaction with one tosyl-PEG molecule to form a secondary amine, reacts again with a second tosyl-PEG.
Mitigation Strategies:
| Strategy | Rationale |
| Optimize Stoichiometry | Reduce the molar excess of the tosyl-PEG linker relative to the amine. Start with a lower excess (e.g., 2-5 fold) and empirically determine the optimal ratio. |
| Control Reaction Time | Monitor the reaction progress closely using a suitable analytical technique (e.g., HPLC). Quench the reaction once the desired mono-PEGylated product is maximized and before significant di-PEGylation occurs. |
| Consider Amine Nucleophilicity | Highly nucleophilic primary amines are more prone to over-alkylation. For these amines, using a lower molar excess of PEG and shorter reaction times is particularly important.[15] |
| Purification | Utilize high-resolution chromatography techniques such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) to separate the mono- and di-PEGylated species, which will have different overall charges and/or hydrophobicities. |
Issue 3: Identification of Unexpected Byproducts
Symptoms:
-
Mass spectrometry or NMR indicates the presence of species that are not the starting materials or the expected product.
Analytical Approach to Byproduct Identification:
-
Hydrolysis Byproduct (PEG-OH):
-
Mass Spectrometry: Look for a mass corresponding to the PEG linker minus the mass of the tosyl group plus the mass of a hydroxyl group.
-
NMR: The characteristic aromatic protons of the tosyl group will be absent in the 1H NMR spectrum of the hydrolyzed PEG.[8]
-
-
Elimination Byproduct (PEG-alkene):
-
Mass Spectrometry: This would have a mass corresponding to the PEG linker minus the mass of p-toluenesulfonic acid.
-
NMR: The appearance of new signals in the vinyl region (typically 5-6 ppm) of the 1H NMR spectrum would indicate the presence of a terminal double bond.
-
Reaction Mechanisms: Desired Pathway and Side Reactions
To effectively troubleshoot, a clear understanding of the underlying chemistry is essential.
Desired Reaction: Nucleophilic Substitution (SN2)
The intended reaction is a bimolecular nucleophilic substitution (SN2) where the amine acts as a nucleophile, attacking the carbon atom bearing the tosylate leaving group.
Desired SN2 reaction pathway for PEG-amine conjugation.
Common Side Reactions
Overview of common side reactions in tosyl-PEG chemistry.
Detailed Experimental Protocols
This section provides standardized protocols for key experimental procedures discussed in this guide.
Protocol 1: General Procedure for Conjugation of a Tosylated PEG to a Primary Amine
-
Dissolve the Amine: Dissolve your amine-containing molecule in a non-nucleophilic buffer (e.g., 0.1 M sodium borate, pH 8.5 or 0.1 M PBS, pH 7.4) to a known concentration.
-
Prepare the Tosyl-PEG Solution: Immediately before use, dissolve the tosylated PEG linker in a small amount of the reaction buffer or a compatible organic solvent like DMSO.
-
Initiate the Reaction: Add the desired molar excess (e.g., 5-20 equivalents) of the dissolved tosyl-PEG to the amine solution.
-
Incubate: Allow the reaction to proceed at a controlled temperature (e.g., room temperature for 2-4 hours or 4°C overnight) with gentle stirring.
-
Monitor Progress: Periodically take aliquots of the reaction mixture and analyze by a suitable method (e.g., HPLC, SDS-PAGE) to determine the extent of conjugation.
-
Quench the Reaction: Once the desired level of conjugation is achieved, quench any unreacted tosyl-PEG by adding an excess of a small molecule amine, such as Tris or glycine.[16]
-
Purify the Conjugate: Purify the PEGylated product from unreacted starting materials, quenching agent, and byproducts using an appropriate chromatography technique (e.g., SEC, IEX, or RP-HPLC).
-
Characterize the Final Product: Analyze the purified conjugate by mass spectrometry to confirm its identity and by a quantitative method (e.g., UV-Vis spectroscopy, qNMR) to determine the final concentration and yield.[13][14]
Protocol 2: Analytical Characterization of PEGylation Reactions by RP-HPLC
-
Column Selection: Choose a suitable reversed-phase column (e.g., C4, C8, or C18) based on the hydrophobicity of your molecule.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Develop a gradient that effectively separates the unreacted amine, the tosyl-PEG, the PEGylated product, and any byproducts. A typical gradient might run from 5% B to 95% B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where your molecule or the tosyl group (if still present) absorbs (e.g., 214 nm and 254 nm).
-
Analysis: Integrate the peak areas to determine the relative amounts of each component in the reaction mixture over time. This allows for the monitoring of reaction kinetics and the formation of byproducts.
By understanding the potential side reactions and implementing the troubleshooting strategies and protocols outlined in this guide, you will be better equipped to optimize your PEGylation experiments, leading to higher yields and purer products.
References
- The Tosyl Group in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide.
- An In-depth Technical Guide on the Function of the Tosyl Group in PEG Linkers. (URL: )
- Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. (URL: )
- common mistakes to avoid with m-PEG20-alcohol. (URL: )
- Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. (URL: )
- PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm. (URL: )
- Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. (URL: )
- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjug
- common side reactions with Tos-PEG9 and how to avoid them. (URL: )
- Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. (URL: )
- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionaliz
- Bulky Bases in Elimin
- Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. (URL: )
- Troubleshooting low yields in the tosyl
- qNMR - Quantit
- Technical Support Center: Navigating Steric Hindrance in PEGyl
- Separating Impurities Produced by the Cycliz
- Water Soluble Thermoresponsive Single‐Chain Cyclized/Knotted Polymers from Intramolecular Cyclization Dominated Homopolymerization of PEG Diacryl
- Analytical Methods to Qualify and Quantify PEG and PEGyl
- NMR Chemical Shift Values Table. (URL: )
- Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. (URL: )
- Orbitrap Mass Spectrometer Characterization of PEGyl
- Nucleophilicity Trends of Amines. (URL: )
- 1H NMR Chemical Shifts. (URL: )
- PEG-S – 1H NMR (400 MHz, CDCl3) δ. (URL: )
- Technical Support Center: Strategies to Prevent Hydrolysis of Activ
- Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (URL: )
- PEGyl
- Chemistry for peptide and protein PEGyl
- PEGylation reagents (linkers, crosslinkers and labels). (URL: )
- The E2 Reaction - Bulky Bases. (URL: )
- PEGylation Chemistry | Order PEGs & PEGyl
- E2 Reactions and Bulky Bases Hoffmann vs Zaitsev Products in E2 Reactions. (URL: )
- A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. (URL: )
- 8.1: E2 Reaction. (URL: )
- Nucleophilic reaction of glycidol tosylate and the corresponding cyclic sulfate with various nucleophiles: A compar
- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (URL: )
- E2 Reaction (vid 4 of 4) Big Bulky Base for Anti-Zaitsev Product. (URL: )
- Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. (URL: )
- Any suggestions on how to perform a nucleophilic substitution reactions with phenylene diamine and ditosylated PEG?.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tosyl-activated polyethylene glycol (PEG) linkers. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to address common challenges, specifically the side reactions encountered when conjugating tosylated PEGs with amines. Our goal is to empower you with the expertise to anticipate, mitigate, and troubleshoot these issues, ensuring the successful synthesis of your PEGylated molecules.
Frequently Asked Questions (FAQs)
This section addresses the most pressing questions our team frequently encounters from researchers in the field.
Q1: I'm observing a lower than expected yield in my PEG-amine conjugation. What are the most likely causes?
A low yield is a common issue that can often be traced back to side reactions or suboptimal reaction conditions. The most prominent culprit is the hydrolysis of the tosyl-activated PEG , where the tosyl group is displaced by a hydroxyl group from water, rendering the PEG linker inactive for amine conjugation[1]. This hydrolysis is significantly accelerated at higher pH and temperatures[1]. Another possibility is the use of a buffer containing competing nucleophiles, such as Tris, which will react with the tosyl-PEG and reduce the yield of your desired product[1].
Q2: My final product shows a higher molecular weight than expected on my mass spectrum. What could be happening?
An unexpectedly high molecular weight often points to over-alkylation , where a single primary amine reacts with two PEG molecules, leading to a di-PEGylated species. This is more likely to occur if a high molar excess of the tosyl-PEG is used. Similarly, if your target molecule contains multiple amine groups, you may be observing multi-site PEGylation. Careful control of the stoichiometry is crucial to favor mono-PEGylation.
Q3: Can the tosylated PEG linker degrade in other ways besides hydrolysis?
While hydrolysis is the most common degradation pathway, elimination reactions (E2) are a theoretical possibility, especially in the presence of a sterically hindered or "bulky" base[2][3][4][5][6]. This would result in the formation of a terminal alkene on the PEG chain, which would be unreactive towards your amine. However, with primary and secondary amines, which are not exceptionally bulky bases, nucleophilic substitution (the desired reaction) is generally favored over elimination.
Q4: What is the optimal pH for reacting a tosylated PEG with a primary amine?
The reaction of a tosylated PEG with an amine is a nucleophilic substitution (SN2) reaction. For the amine to be an effective nucleophile, it needs to be in its deprotonated, neutral state. Therefore, the reaction is typically carried out at a pH above the pKa of the amine's conjugate acid. For most primary amines, a pH range of 8.0 to 9.5 is generally recommended[1][7]. However, it's a delicate balance, as a higher pH also increases the rate of the competing hydrolysis side reaction[1].
Q5: How can I confirm that my PEGylation reaction was successful and assess the purity of my product?
A multi-faceted analytical approach is recommended. SDS-PAGE will show a shift in the molecular weight of a PEGylated protein[8]. Size-Exclusion Chromatography (SEC-HPLC) can separate the PEGylated product from unreacted starting materials and byproducts based on size[9]. Mass Spectrometry (MALDI-TOF or ESI-MS) is invaluable for confirming the molecular weight of the conjugate and identifying the presence of byproducts like di-PEGylated species or hydrolyzed PEG[10][11][12]. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the final product and quantify the degree of PEGylation[9][13][14].
In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and resolve specific experimental issues.
Issue 1: Low or No Conjugation Yield
Symptoms:
-
Analysis (e.g., SDS-PAGE, HPLC) shows a large amount of unreacted amine-containing starting material.
-
The yield of the purified PEGylated product is significantly lower than theoretically expected.
Troubleshooting Workflow:
Troubleshooting workflow for low PEG conjugation yield.
Issue 2: Presence of High Molecular Weight Impurities (Over-alkylation)
Symptoms:
-
Mass spectrometry reveals a species with a mass corresponding to the amine plus two PEG chains.
-
SEC-HPLC shows a peak eluting earlier than the expected mono-PEGylated product.
Root Cause Analysis and Mitigation Strategies:
Over-alkylation, or di-PEGylation, occurs when a primary amine, after its initial reaction with one tosyl-PEG molecule to form a secondary amine, reacts again with a second tosyl-PEG.
Mitigation Strategies:
| Strategy | Rationale |
| Optimize Stoichiometry | Reduce the molar excess of the tosyl-PEG linker relative to the amine. Start with a lower excess (e.g., 2-5 fold) and empirically determine the optimal ratio. |
| Control Reaction Time | Monitor the reaction progress closely using a suitable analytical technique (e.g., HPLC). Quench the reaction once the desired mono-PEGylated product is maximized and before significant di-PEGylation occurs. |
| Consider Amine Nucleophilicity | Highly nucleophilic primary amines are more prone to over-alkylation. For these amines, using a lower molar excess of PEG and shorter reaction times is particularly important[15]. |
| Purification | Utilize high-resolution chromatography techniques such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) to separate the mono- and di-PEGylated species, which will have different overall charges and/or hydrophobicities. |
Issue 3: Identification of Unexpected Byproducts
Symptoms:
-
Mass spectrometry or NMR indicates the presence of species that are not the starting materials or the expected product.
Analytical Approach to Byproduct Identification:
-
Hydrolysis Byproduct (PEG-OH):
-
Mass Spectrometry: Look for a mass corresponding to the PEG linker minus the mass of the tosyl group plus the mass of a hydroxyl group.
-
NMR: The characteristic aromatic protons of the tosyl group will be absent in the 1H NMR spectrum of the hydrolyzed PEG[8].
-
-
Elimination Byproduct (PEG-alkene):
-
Mass Spectrometry: This would have a mass corresponding to the PEG linker minus the mass of p-toluenesulfonic acid.
-
NMR: The appearance of new signals in the vinyl region (typically 5-6 ppm) of the 1H NMR spectrum would indicate the presence of a terminal double bond.
-
Reaction Mechanisms: Desired Pathway and Side Reactions
To effectively troubleshoot, a clear understanding of the underlying chemistry is essential.
Desired Reaction: Nucleophilic Substitution (SN2)
The intended reaction is a bimolecular nucleophilic substitution (SN2) where the amine acts as a nucleophile, attacking the carbon atom bearing the tosylate leaving group.
Desired SN2 reaction pathway for PEG-amine conjugation.
Common Side Reactions
Overview of common side reactions in tosyl-PEG chemistry.
Detailed Experimental Protocols
This section provides standardized protocols for key experimental procedures discussed in this guide.
Protocol 1: General Procedure for Conjugation of a Tosylated PEG to a Primary Amine
-
Dissolve the Amine: Dissolve your amine-containing molecule in a non-nucleophilic buffer (e.g., 0.1 M sodium borate, pH 8.5 or 0.1 M PBS, pH 7.4) to a known concentration.
-
Prepare the Tosyl-PEG Solution: Immediately before use, dissolve the tosylated PEG linker in a small amount of the reaction buffer or a compatible organic solvent like DMSO.
-
Initiate the Reaction: Add the desired molar excess (e.g., 5-20 equivalents) of the dissolved tosyl-PEG to the amine solution.
-
Incubate: Allow the reaction to proceed at a controlled temperature (e.g., room temperature for 2-4 hours or 4°C overnight) with gentle stirring.
-
Monitor Progress: Periodically take aliquots of the reaction mixture and analyze by a suitable method (e.g., HPLC, SDS-PAGE) to determine the extent of conjugation.
-
Quench the Reaction: Once the desired level of conjugation is achieved, quench any unreacted tosyl-PEG by adding an excess of a small molecule amine, such as Tris or glycine[16].
-
Purify the Conjugate: Purify the PEGylated product from unreacted starting materials, quenching agent, and byproducts using an appropriate chromatography technique (e.g., SEC, IEX, or RP-HPLC).
-
Characterize the Final Product: Analyze the purified conjugate by mass spectrometry to confirm its identity and by a quantitative method (e.g., UV-Vis spectroscopy, qNMR) to determine the final concentration and yield[13][14].
Protocol 2: Analytical Characterization of PEGylation Reactions by RP-HPLC
-
Column Selection: Choose a suitable reversed-phase column (e.g., C4, C8, or C18) based on the hydrophobicity of your molecule.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Develop a gradient that effectively separates the unreacted amine, the tosyl-PEG, the PEGylated product, and any byproducts. A typical gradient might run from 5% B to 95% B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where your molecule or the tosyl group (if still present) absorbs (e.g., 214 nm and 254 nm).
-
Analysis: Integrate the peak areas to determine the relative amounts of each component in the reaction mixture over time. This allows for the monitoring of reaction kinetics and the formation of byproducts.
By understanding the potential side reactions and implementing the troubleshooting strategies and protocols outlined in this guide, you will be better equipped to optimize your PEGylation experiments, leading to higher yields and purer products.
References
-
The Tosyl Group in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide. Benchchem.
-
An In-depth Technical Guide on the Function of the Tosyl Group in PEG Linkers. Benchchem.
-
Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. ACS Publications.
-
common mistakes to avoid with m-PEG20-alcohol. Benchchem.
-
Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. Semantic Scholar.
-
PEG Tosylate, Tosylate linker, thiol reactive. BroadPharm.
-
Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Ingenieria Analitica Sl.
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia.
-
common side reactions with Tos-PEG9 and how to avoid them. Benchchem.
-
Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. ResearchGate.
-
NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications.
-
Bulky Bases in Elimination Reactions. Master Organic Chemistry.
-
Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. PubMed.
-
Troubleshooting low yields in the tosylation of 2-piperidinemethanol. Benchchem.
-
qNMR - Quantitative Analysis by NMR. AWS.
-
Technical Support Center: Navigating Steric Hindrance in PEGylation Reactions. Benchchem.
-
Separating Impurities Produced by the Cyclization of PEG. SOAR.
-
Water Soluble Thermoresponsive Single‐Chain Cyclized/Knotted Polymers from Intramolecular Cyclization Dominated Homopolymerization of PEG Diacrylate. PMC.
-
Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
-
NMR Chemical Shift Values Table. Chemistry Steps.
-
Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Semantic Scholar.
-
Orbitrap Mass Spectrometer Characterization of PEGylated Proteins. Thermo Fisher Scientific.
-
Nucleophilicity Trends of Amines. Master Organic Chemistry.
-
1H NMR Chemical Shifts. Organic Chemistry Data.
-
PEG-S – 1H NMR (400 MHz, CDCl3) δ. The Royal Society of Chemistry.
-
Technical Support Center: Strategies to Prevent Hydrolysis of Activated PEG Esters. Benchchem.
-
Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI.
-
PEGylation Reagents Selection Guide. Biopharma PEG.
-
Chemistry for peptide and protein PEGylation. Creative PEGWorks.
-
PEGylation reagents (linkers, crosslinkers and labels). Interchim.
-
The E2 Reaction - Bulky Bases. YouTube.
-
PEGylation Chemistry | Order PEGs & PEGylation Services. Creative PEGWorks.
-
E2 Reactions and Bulky Bases Hoffmann vs Zaitsev Products in E2 Reactions. YouTube.
-
A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. NIH.
-
8.1: E2 Reaction. Chemistry LibreTexts.
-
Nucleophilic reaction of glycidol tosylate and the corresponding cyclic sulfate with various nucleophiles: A comparative study~. Zydus Research Center.
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
-
E2 Reaction (vid 4 of 4) Big Bulky Base for Anti-Zaitsev Product. YouTube.
-
Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. ResearchGate.
-
Any suggestions on how to perform a nucleophilic substitution reactions with phenylene diamine and ditosylated PEG?. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. enovatia.com [enovatia.com]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
Technical Support Center: Preserving the Integrity of 1,1,1-Trifluoroethyl-PEG5-Tos
Welcome to the technical support center for 1,1,1-Trifluoroethyl-PEG5-Tos. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the hydrolysis of this critical reagent. As your partner in research, we aim to explain not just the "how" but the "why" behind these protocols, ensuring the success and reproducibility of your experiments.
Introduction: The Challenge of Stability
This compound is a heterobifunctional PEG linker prized for its utility in bioconjugation and drug delivery systems.[1] The p-toluenesulfonyl (tosyl) group serves as an excellent leaving group for nucleophilic substitution reactions, enabling the covalent attachment of the PEG moiety to various substrates.[1][2] However, this same reactivity makes the tosyl group susceptible to hydrolysis—a reaction with ambient or solvent-based water that can compromise the reagent's integrity and lead to failed conjugations. This guide provides a comprehensive framework for mitigating this risk.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? this compound is a polyethylene glycol (PEG) derivative featuring a stable trifluoroethyl ether on one end and a reactive tosylate ester on the other. The hydrophilic 5-unit PEG spacer enhances the aqueous solubility of conjugated molecules.[2] Its primary use is in PEGylation, where the tosyl group is displaced by a nucleophile (e.g., an amine or thiol on a protein) to form a stable conjugate.
Q2: What is hydrolysis in the context of this reagent and why is it a critical issue? Hydrolysis is a chemical reaction in which a water molecule cleaves one or more bonds. For this compound, the primary concern is the cleavage of the ester bond linking the PEG chain to the tosyl group. This unwanted reaction converts the active reagent into an inert alcohol (1,1,1-Trifluoroethyl-PEG5-OH), which can no longer participate in the desired conjugation reaction.[3][4] This leads to reduced reaction yields, wasted materials, and inconsistent experimental outcomes.
Q3: Which part of the molecule is most susceptible to hydrolysis? The tosylate group is the most vulnerable site.[3] The sulfur-oxygen bond is electrophilic and readily attacked by water. While the ether linkages of the PEG backbone are generally stable, they can be cleaved under very harsh acidic conditions, which are not typical for most bioconjugation reactions.[5][6] The trifluoroethyl group is highly stable to hydrolysis under standard laboratory conditions.[7]
Q4: What are the key factors that accelerate the rate of hydrolysis? The rate of tosylate hydrolysis is primarily influenced by three factors:
-
pH: The reaction is catalyzed by both acid and base. However, base-catalyzed hydrolysis is significantly faster and a more common issue in laboratory settings. The rate is lowest at a neutral or slightly acidic pH.[3]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[3]
-
Presence of Water: The reaction cannot occur without water. The source can be atmospheric moisture, humidity, or the use of non-anhydrous solvents.[8]
Section 2: Troubleshooting Guide
This section addresses common issues that may arise from reagent degradation.
Issue 1: Low or No Yield in a Conjugation Reaction
If you experience a significant drop in the yield of your PEGylated product, hydrolysis of the this compound reagent is a primary suspect.
-
Possible Cause: The reagent was compromised by moisture before or during the reaction, converting it to its non-reactive alcohol form.
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Before starting a new reaction, analyze your stock of this compound using the HPLC method described in Protocol 3.3. The presence of a significant peak corresponding to the hydrolyzed product (1,1,1-Trifluoroethyl-PEG5-OH) confirms degradation.
-
Review Handling Protocol: Did you allow the vial to fully equilibrate to room temperature before opening? Was the vial promptly sealed and backfilled with inert gas after use? Refer to Protocol 3.1.[9]
-
Assess Reaction Conditions: Ensure the pH of your reaction buffer is not excessively basic (ideally pH 7-8 for amine conjugations). Use only anhydrous solvents for reconstitution and reactions where possible.[3][8]
-
Issue 2: Inconsistent Results Between Experimental Batches
Variability in conjugation efficiency from one experiment to the next often points to inconsistent reagent quality.
-
Possible Cause: Different levels of moisture exposure during handling have led to varying degrees of hydrolysis in the aliquots used for each experiment.
-
Troubleshooting Steps:
-
Implement Aliquoting: If not already practiced, aliquot the reagent into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere.[9]
-
Standardize Handling: Ensure every member of the lab follows the exact same handling procedure (Protocol 3.1) for every experiment.
-
Pre-reaction Quality Control: For highly sensitive applications, consider running a quick HPLC check (Protocol 3.3) on the specific aliquot you intend to use immediately before setting up the reaction.
-
Issue 3: An Unexpected Peak Appears in Analytical Traces (HPLC/LC-MS)
The appearance of a new, more polar species in your reaction mixture that does not correspond to your starting materials or desired product is a tell-tale sign of hydrolysis.
-
Possible Cause: The unexpected peak is likely the hydrolysis product, 1,1,1-Trifluoroethyl-PEG5-OH.
-
Troubleshooting Steps:
-
Characterize the Impurity: If using LC-MS, determine the mass of the unexpected peak. The mass of the hydrolyzed product will be significantly lower than the starting tosylated material due to the loss of the tosyl group (C₇H₇SO₂).
-
Confirm by Co-injection: If a standard of the hydrolyzed alcohol is available, a co-injection experiment on HPLC can confirm the identity of the impurity peak.
-
Trace the Source: Analyze a sample of your reagent directly from the vial. If the peak is present there, the degradation occurred during storage. If it only appears after the reaction is set up, the source of water is in your solvents or reaction buffer.
-
Section 3: Protocols for Prevention and Analysis
Adherence to rigorous protocols is the most effective defense against hydrolysis.
Protocol 3.1: Recommended Storage and Handling Procedures
This protocol is designed to minimize exposure to the primary drivers of hydrolysis: moisture, heat, and light.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | ≤ -15°C (in a non-frost-free freezer)[8][9] | Slows the kinetic rate of hydrolysis and other potential degradation pathways. |
| Atmosphere | Under a dry, inert atmosphere (Argon or Nitrogen)[9] | Prevents exposure to ambient moisture and oxidative degradation. |
| Light | In the dark (e.g., in its original box or an amber vial)[9][10] | Prevents potential light-induced degradation of the PEG chain. |
| Moisture | With a desiccant placed outside the primary container[8][9] | Absorbs ambient moisture within the secondary storage container (e.g., freezer). |
Step-by-Step Handling Workflow:
-
Equilibration: Before opening, remove the sealed vial from the freezer and allow it to warm to ambient room temperature on the benchtop for at least 20-30 minutes. This is the most critical step to prevent condensation. [8][9]
-
Inert Atmosphere: If possible, perform all manipulations in a glove box or glove bag with a dry, inert atmosphere.
-
Dispensing: Briefly open the vial, quickly weigh and dispense the required amount of reagent, and immediately reseal the cap.
-
Inert Gas Backfill: After dispensing, flush the vial headspace with a gentle stream of dry argon or nitrogen for 10-15 seconds before tightening the cap.
-
Return to Storage: Promptly return the sealed vial to the freezer (≤ -15°C).
Protocol 3.2: General Guidelines for Reaction Setup
-
Solvent Choice: Whenever possible, use anhydrous (dry) grade solvents for reconstituting the reagent. If aqueous buffers are required, prepare them with high-purity water and use them immediately.
-
pH Management: Maintain the reaction pH as close to neutral as the nucleophilic substitution will allow. For reactions with amines, a pH of 7.2-8.0 is a common compromise between nucleophile reactivity and tosylate stability. Avoid pH > 8.5 if possible.[3]
-
Temperature Control: Set up reactions at the lowest temperature that allows for a reasonable reaction rate. If the conjugation is slow, it is often better to extend the reaction time at a lower temperature than to increase the temperature.
Protocol 3.3: HPLC Method for Monitoring Hydrolysis
This method allows for the quantitative assessment of reagent purity.
-
System: A standard HPLC system with a UV detector and/or a Charged Aerosol Detector (CAD) is recommended.[11][12]
-
Column: C18 Reverse Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
Start at 10% B, hold for 2 minutes.
-
Ramp to 90% B over 15 minutes.
-
Hold at 90% B for 3 minutes.
-
Return to 10% B over 1 minute.
-
Equilibrate at 10% B for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Sample Preparation: Dissolve a small amount of the reagent (approx. 1 mg/mL) in 50:50 Water:Acetonitrile. Inject 5-10 µL.
-
Data Interpretation: The active this compound will be less polar and have a longer retention time than the hydrolyzed 1,1,1-Trifluoroethyl-PEG5-OH product. The purity can be calculated based on the relative peak areas.
Section 4: Visual Guides and Data Summary
Visual aids can help clarify complex workflows and relationships.
Table 2: Summary of Factors Influencing Hydrolysis Rate
| Factor | Effect on Hydrolysis Rate | Mitigation Strategy |
|---|---|---|
| High pH (>8.5) | Significantly Increases | Buffer reactions closer to neutral pH (7.2-8.0). |
| Low pH (<5) | Moderately Increases | Avoid strongly acidic conditions. |
| High Temperature | Increases | Conduct reactions at room temperature or below if possible. |
| Water Content | Directly Proportional | Use anhydrous solvents; follow strict dry handling techniques. |
Caption: The hydrolysis pathway of this compound.
Caption: A logical workflow for troubleshooting low-yield conjugation reactions.
References
-
JenKem Technology. (2022). PEG Storage and Handling Conditions. [Link]
-
Reinste. (n.d.). Navigating PEG Derivatives: A Comprehensive Guide to Handling, Storage, and Safety for Indian R&D. Reinste Updates. [Link]
-
Plante, M. (2018). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. ResearchGate. [Link]
-
Turecek, P. L., Bossard, M. J., Schoetens, F., & Ivens, I. A. (2016). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Bioconjugate Chemistry. [Link]
-
McCall, J. D., & Anseth, K. S. (2012). A user's guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. Journal of Materials Chemistry. [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Hampton Research. (n.d.). PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. [Link]
-
ResearchGate. (2012). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. [Link]
-
MDPI. (2017). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. [Link]
-
AxisPharm. (n.d.). Trifluoroethyl-PEG-Tos. [Link]
-
National Institutes of Health. (n.d.). Solid Phase Stepwise Synthesis of Polyethylene Glycol. [Link]
-
University of Waterloo. (n.d.). HYDROLYSIS. [Link]
-
Reddit. (2022). Tosylate displacement reaction. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
Reddit. (2012). Tosylation of poly(ethylene glycol). [Link]
-
Biorepositories. (n.d.). 1,1,1-Trifluoroethyl-PEG4-Tos. [Link]
-
MDPI. (2019). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]
-
National Institutes of Health. (n.d.). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. [Link]
- Google Patents. (n.d.). Cleavage of polyethylene glycol ethers by hydrolysis.
-
The Royal Society of Chemistry. (n.d.). The Hydrolysis Properties of Polyethylene Glycol under Ambient Nonthermal Plasma Conditions. [Link]
Sources
- 1. Trifluoroethyl-PEG-Tos | AxisPharm [axispharm.com]
- 2. This compound, 1872433-61-8 | BroadPharm [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,1,1-Trifluoroethyl-PEG5-alcohol, 1807512-41-9 | BroadPharm [broadpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. US4806658A - Cleavage of polyethylene glycol ethers by hydrolysis - Google Patents [patents.google.com]
- 7. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of 1,1,1-Trifluoroethyl-PEG5-Tos Reaction Products
Welcome to the technical support center for the purification of 1,1,1-Trifluoroethyl-PEG5-Tos. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this PEGylated compound. We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting solutions to ensure you achieve the desired purity for your downstream applications.
Understanding the Challenge: The Nature of Your Reaction Mixture
The synthesis of this compound, typically achieved by reacting 1,1,1-Trifluoroethyl-PEG5-OH with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, results in a complex mixture. The unique properties of the PEG chain, combined with the reactivity of the tosyl group, necessitate a well-designed purification strategy.
A successful purification workflow begins with understanding the potential components in your crude product.
Frequently Asked Questions: Initial Work-up & Analysis
Q1: What are the primary components I should expect in my crude reaction mixture after synthesis?
Your crude product is not just the desired this compound. It's a mixture containing:
-
Target Product: this compound.
-
Unreacted Starting Material: 1,1,1-Trifluoroethyl-PEG5-OH.
-
Excess Reagents: p-Toluenesulfonyl chloride (TsCl) and the base (e.g., pyridine or triethylamine).
-
Reaction By-products: p-Toluenesulfonic acid (from hydrolysis of TsCl) and its corresponding salt (e.g., pyridinium tosylate).[1][2]
-
Solvent-Related Impurities: Depending on the reaction solvent, side products like chlorinated species can form.[3]
Caption: Components of a typical crude reaction mixture.
Q2: What is the most effective first step to clean up my crude reaction?
An initial aqueous work-up (liquid-liquid extraction) is a crucial first step. This simple procedure effectively removes the bulk of water-soluble impurities, particularly the base (pyridine/triethylamine) and its salts.[2] This significantly simplifies the subsequent, more precise chromatographic purification. See Protocol 1 for a detailed procedure.
Q3: How can I monitor the reaction and assess the purity of my crude product before large-scale purification?
High-Performance Liquid Chromatography (HPLC) is the preferred method.[4]
-
Technique: Reversed-phase HPLC (RP-HPLC) is ideal as it separates molecules based on hydrophobicity. Your tosylated product is significantly more hydrophobic than the starting PEG-OH alcohol.
-
Detection: The tosyl group has a UV chromophore, making it easily detectable with a UV-Vis detector (around 254-285 nm).[4][5] This allows you to monitor the consumption of the starting material (if it also has a chromophore) and the formation of the product.
Troubleshooting Guide: Chromatographic Purification
Chromatography is the cornerstone of achieving high purity. However, the amphiphilic nature of PEG compounds can present challenges.[6][7]
Choosing the Right Chromatographic Technique
The selection of a chromatographic method is critical and depends on the specific separation required.
| Method | Principle | Advantages for this Purification | Common Challenges | Best For |
| Reversed-Phase HPLC (RP-HPLC) | Separation by hydrophobicity.[8] | High resolution between the more hydrophobic tosylated product and the polar PEG-OH starting material.[9][10] | Requires method development; can be time-consuming for large scales. | Primary purification step to isolate the product from the starting material. |
| Normal-Phase (Silica Gel) | Separation by polarity. | Good for removing less polar impurities. | PEG compounds often streak or show poor separation.[6] Requires specific solvent systems (e.g., CHCl₃/MeOH).[6] | Initial cleanup or when RP-HPLC is not available. |
| Size Exclusion (SEC) | Separation by molecular size.[] | Effective for removing very small molecules (salts, base) or large aggregates.[12] | Poor resolution for separating product and starting material due to similar molecular weights.[13][14] | Removing impurities with significantly different sizes. |
| Hydrophobic Interaction (HIC) | Separation by hydrophobicity in aqueous, high-salt mobile phases.[15][16] | Milder than RP-HPLC, preserving sensitive functional groups.[17] | Lower resolution compared to RP-HPLC for small molecules.[] | An alternative to RP-HPLC, especially for larger PEG constructs. |
Problem: My product and starting material co-elute or have poor separation on RP-HPLC.
This is a common issue that can be resolved by optimizing the separation conditions.
-
Causality: The resolution in RP-HPLC is governed by the differential partitioning of analytes between the mobile and stationary phases. Insufficient separation means the hydrophobicity difference between your product and starting material is not being fully exploited by your current method.
-
Solutions:
-
Adjust the Gradient: Make the gradient shallower. A slower increase in the organic solvent (e.g., acetonitrile or methanol) concentration over time will increase the interaction time with the stationary phase, improving resolution.[9]
-
Change the Organic Modifier: If using methanol, try acetonitrile, or vice-versa. These solvents have different selectivities and can alter the elution profile.
-
Use a Different Stationary Phase: A C18 column is a good starting point. If separation is still poor, consider a column with a different chemistry, such as C8 or Phenyl, which can offer alternative hydrophobic interactions.
-
Modify the Mobile Phase: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can sharpen peaks and improve resolution, especially if there are ionizable groups present.[5]
-
Problem: My compound streaks badly on a silica gel column.
-
Causality: Streaking (or tailing) of polar compounds like PEGs on silica is often due to strong, non-ideal interactions with the acidic silanol groups on the silica surface.
-
Solutions:
-
Switch Solvent System: Avoid conventional ethyl acetate/hexane systems. A dichloromethane/methanol or chloroform/methanol gradient often provides better peak shape for PEG-containing molecules.[6]
-
Add a Modifier: Incorporating a small amount of a polar modifier can improve peak shape. For acidic compounds, add 1-2% acetic or formic acid. For basic compounds, adding 1% triethylamine or aqueous ammonia can neutralize the acidic sites on the silica.[6]
-
Problem: How do I efficiently remove unreacted tosyl chloride without chromatography?
-
Causality: Tosyl chloride is reactive towards nucleophiles, including the hydroxyl groups on cellulose.
-
Solution: A clever and efficient method is to quench the excess TsCl by reacting it with a cellulosic material.[19][20] After the main reaction is complete, add a piece of filter paper to the reaction mixture and stir. The TsCl reacts with the cellulose, and the solid can then be simply filtered off. See Protocol 4 for details.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - post tosylation purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. addi.ehu.es [addi.ehu.es]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. reddit.com [reddit.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. waters.com [waters.com]
- 15. US5935564A - Use of hydrophobic interaction chromatography to purify polyethylene glycols - Google Patents [patents.google.com]
- 16. pro.unibz.it [pro.unibz.it]
- 17. bio-works.com [bio-works.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conjugation Efficiency in PEGylation
Welcome to our dedicated technical support center for PEGylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the covalent attachment of polyethylene glycol (PEG) to proteins, peptides, nanoparticles, and other molecules. As your partner in innovation, we understand that achieving high conjugation efficiency is critical for the success of your therapeutic and research applications. This resource synthesizes field-proven insights and fundamental biochemical principles to help you navigate the complexities of your PEGylation reactions.
Part 1: Quick Troubleshooting Guide
Use this section to rapidly identify and solve the most common causes of low PEGylation efficiency.
Issue 1: Little to No PEGylated Product Detected
Q: I've run my PEGylation reaction, but my analysis (e.g., SDS-PAGE, SEC-HPLC) shows mostly unreacted starting material. What went wrong?
A: This is a frequent and frustrating issue, often pointing to a fundamental problem with one of the core reaction components or conditions. Let's break down the most likely culprits.
Potential Cause & Immediate Solution
-
Hydrolysis of Activated PEG Reagent: Many common PEGylating reagents, especially those with N-hydroxysuccinimide (NHS) esters, are highly susceptible to hydrolysis in aqueous solutions.[1][2] This is the most common cause of complete reaction failure. The rate of hydrolysis increases significantly with pH.[3][4]
-
Incompatible Buffer System: Your reaction buffer may contain nucleophiles that compete with your target molecule for the activated PEG.
-
Solution: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will react with amine-reactive PEGs (e.g., PEG-NHS).[6][5] Similarly, avoid buffers containing thiols like DTT if you are using a maleimide-functionalized PEG.[5] Opt for non-reactive buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers.[6][5][7]
-
-
Incorrect Reaction pH: The pH of the reaction is critical for controlling the reactivity of specific functional groups on your target molecule.
-
Solution:
-
For Amine PEGylation (e.g., PEG-NHS on Lysine): The optimal pH is typically between 7.0 and 8.5.[1][6][8] Below pH 7, the primary amine is protonated and not sufficiently nucleophilic, leading to a very slow or no reaction. Above pH 8.5, hydrolysis of the NHS-ester becomes extremely rapid, destroying the reagent before it can react.
-
For Thiol PEGylation (e.g., PEG-Maleimide on Cysteine): The optimal pH is 6.5-7.5.[5][9] In this range, the thiol group is sufficiently deprotonated to its reactive thiolate form. Above pH 7.5, maleimides can start to react with amines (like lysine), leading to non-specific conjugation.[5]
-
-
-
Inactive or Poor Quality PEG Reagent: The activity of the PEG reagent may be compromised due to improper storage or manufacturing issues.
-
Solution: Confirm the reactivity of your PEG reagent before starting a large-scale experiment.[10] If possible, run a small-scale control reaction with a model protein known to conjugate efficiently. Always store PEG reagents according to the manufacturer's instructions, typically desiccated and at low temperatures (-20°C).[3]
-
Issue 2: Low Yield of PEGylated Product with Significant Unreacted Starting Material
Q: My reaction is working, but the efficiency is very low. How can I drive the reaction to completion?
A: Achieving a high yield often requires optimizing the interplay between several reaction parameters. If you're seeing some product, you are on the right track, but the conditions need refinement.
Potential Cause & Optimization Strategy
-
Suboptimal Molar Ratio: The ratio of PEG reagent to your target molecule is a primary driver of conjugation efficiency.[11][12][13]
-
Strategy: Systematically increase the molar excess of the activated PEG reagent. Start with a 3:1 or 5:1 molar ratio of PEG to protein and increase it incrementally.[12] A Design of Experiments (DOE) approach can be highly effective in identifying the optimal ratio while minimizing reagent use.[14][15]
-
-
Insufficient Reaction Time or Temperature: The reaction may not have had enough time to proceed to completion, or the temperature may be too low.
-
Strategy: Extend the reaction time. Monitor the reaction progress at different time points (e.g., 1, 2, 4, and 24 hours) using an appropriate analytical method like SEC-HPLC to determine the optimal duration.[12][16] While many reactions are performed at room temperature, performing the reaction at 4°C can slow down the competing hydrolysis reaction, sometimes leading to a better net yield over a longer period (e.g., overnight).[3][7]
-
-
Steric Hindrance: The target functional group on your molecule may be in a sterically hindered location, making it difficult for the PEG polymer to access.[9][17]
-
Low Protein Concentration: Very dilute protein solutions can slow down the reaction kinetics.
Part 2: In-Depth FAQs
This section provides deeper insights into the chemistry and strategic choices behind successful PEGylation protocols.
PEG Reagent & Chemistry
Q1: What is the difference between first and second-generation PEGylating reagents, and which should I choose? A: First-generation PEGylation chemistry often involved less specific and less stable linkages.[19] Modern, second-generation reagents offer much greater control and specificity. For example, PEG-aldehydes react specifically with N-terminal amines at a slightly acidic pH (around 5.0-6.0), allowing for site-specific modification that is often difficult to achieve with PEG-NHS esters.[12][18][20] The choice depends on your goal:
-
Random PEGylation (e.g., to increase hydrodynamic size): Amine-reactive PEGs like PEG-NHS are suitable as they react with multiple surface-exposed lysine residues.
-
Site-Specific PEGylation (e.g., to preserve a binding site): Thiol-reactive PEGs (PEG-maleimide) for cysteine residues or N-terminal specific reagents (PEG-aldehyde) are preferred.[21]
Q2: My PEG-Maleimide conjugation yield is low. What are the unique challenges with this chemistry? A: Thiol-maleimide chemistry is highly specific but has its own pitfalls:
-
Disulfide Bonds: Maleimides react only with free thiols (-SH).[5] Ensure any disulfide bonds in your protein are fully reduced using an agent like DTT or TCEP. Crucially, you must then completely remove the reducing agent before adding the PEG-maleimide, as it will consume your reagent. Dialysis or desalting columns are effective for this.
-
Thiol Re-oxidation: Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen.[5] Degas your buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Including a chelating agent like EDTA can help by sequestering metal ions that catalyze oxidation.[5]
-
Maleimide Instability: While more stable than NHS esters in some conditions, maleimide groups can also hydrolyze, especially at higher pH.[5] Always prepare fresh solutions.
Reaction Conditions & Optimization
Q3: How do I balance reaction pH for amine PEGylation to maximize yield without causing protein damage or reagent hydrolysis? A: This is a critical balancing act. The ideal pH maximizes the concentration of the reactive, unprotonated primary amine while minimizing the rate of PEG-NHS hydrolysis.
-
The Causality: The pKa of the N-terminal α-amino group is typically 7.6-8.2, while the ε-amino group of lysine is ~10.5. A pH of 8.0-8.5 is a common starting point that provides a good population of reactive amines while keeping the hydrolysis half-life of the NHS ester manageable (minutes to hours).[6]
-
Optimization Workflow: Perform a pH screening experiment, testing a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5) in parallel small-scale reactions. Analyze the yield and product profile for each to find the sweet spot for your specific protein.[22]
Q4: I'm trying to achieve mono-PEGylation but am getting a mixture of multi-PEGylated species. How can I improve selectivity? A: High polydispersity is a common challenge, especially with proteins that have multiple reactive sites.[7]
-
Control the Molar Ratio: This is the most impactful parameter. Systematically decrease the molar ratio of PEG to your protein.[7] A lower ratio will statistically favor the modification of only one or a few of the most reactive/accessible sites.
-
Leverage pH for N-terminal Selectivity: To specifically target the N-terminal amine, you can exploit its lower pKa compared to lysine residues. Performing the reaction at a lower pH (e.g., pH 7.0 or even slightly below) can achieve high selectivity for the N-terminus, as it will be more nucleophilic than the still-protonated lysine side chains.[10]
-
Reaction Time: Shorter reaction times can also favor mono-PEGylation, as the most accessible sites will react first.
Part 3: Experimental Protocols & Data Visualization
Workflow for Troubleshooting Low PEGylation Efficiency
This decision tree provides a logical flow for diagnosing and solving low-yield issues.
Caption: A logical workflow for diagnosing and resolving low PEGylation efficiency.
Table 1: Recommended Reaction Conditions by Chemistry
This table summarizes key starting parameters for the most common PEGylation chemistries.
| Parameter | Amine-Reactive (e.g., NHS Ester) | Thiol-Reactive (e.g., Maleimide) | Aldehyde/Ketone-Reactive |
| Target Group | Primary Amines (Lys, N-terminus) | Free Thiols (Cys) | N-terminus, Hydrazides |
| Optimal pH | 7.0 - 8.5[8] | 6.5 - 7.5[5][8] | 5.0 - 7.0[12] |
| Recommended Buffer | PBS, HEPES, Borate | PBS, HEPES (Thiol-free)[5] | Acetate, MES |
| Molar Ratio (PEG:Target) | 3:1 to 20:1 (start at 5:1)[12] | 5:1 to 20:1 (start at 10:1) | 5:1 to 50:1 |
| Temperature | 4°C - 25°C | 4°C - 25°C | 4°C - 25°C |
| Typical Time | 30 min - 4 hours | 1 - 4 hours | 2 - 24 hours |
| Common Pitfall | Reagent hydrolysis above pH 8.5[3] | Thiol re-oxidation; buffer contamination[5] | Slow reaction kinetics |
Protocol: Analytical Monitoring of PEGylation Efficiency by SDS-PAGE
Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a simple, qualitative method to quickly assess the outcome of a PEGylation reaction. The addition of a PEG chain increases the hydrodynamic radius of the protein, causing it to migrate slower than its unmodified counterpart.
Materials:
-
Precast or hand-cast polyacrylamide gels (choose gel percentage based on the size of your protein).
-
SDS-PAGE running buffer.
-
Laemmli sample buffer (with or without a reducing agent, depending on your protein).
-
Protein molecular weight standards.
-
Coomassie Brilliant Blue or other protein stain.
Procedure:
-
Sample Collection: At specified time points (e.g., t=0, 1h, 2h, 4h, overnight), withdraw a small aliquot (e.g., 10 µL) from your reaction mixture.
-
Quenching (Optional but Recommended): Immediately add the aliquot to a tube containing a quenching buffer to stop the reaction. For NHS-ester reactions, a small amount of concentrated Tris or glycine buffer can be used.
-
Sample Preparation: Mix the quenched aliquot with Laemmli sample buffer. For a 4X buffer, mix 5 µL of the sample with 15 µL of buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Gel Loading: Load the prepared samples onto the SDS-PAGE gel. Include lanes for:
-
Molecular weight standards.
-
Unmodified protein (your t=0 sample or a separate control).
-
Each reaction time point.
-
Free PEG reagent (as a control, though it typically does not stain with Coomassie).
-
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining & Destaining: Stain the gel with Coomassie Blue for 1 hour, then destain until the protein bands are clearly visible against a clear background.
-
Analysis: Compare the lanes. The unmodified protein will appear as a single band at its expected molecular weight. Successful PEGylation will result in new, higher molecular weight bands corresponding to mono-, di-, and multi-PEGylated species. The intensity of the unmodified protein band should decrease over time as the intensity of the PEGylated bands increases.
Caption: Standard workflow for analyzing PEGylation reactions using SDS-PAGE.
References
-
Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Making Site-specific PEGylation Work. BioPharm International. Available at: [Link]
-
Optimization of PEGylation conditions for BSA nanoparticles using response surface methodology. PubMed. Available at: [Link]
-
pH optimization for high-efficiency PEGylation of gold nanorods. ResearchGate. Available at: [Link]
-
Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale. Available at: [Link]
-
Overcoming barriers to poor protein PEGylation efficiency. Espace INRS. Available at: [Link]
-
Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein. PubMed. Available at: [Link]
-
Optimizing PEGylation of TiO2 Nanocrystals through a Combined Experimental and Computational Study. Chemistry of Materials. Available at: [Link]
-
Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. ResearchGate. Available at: [Link]
-
Formulation and PEGylation optimization of the therapeutic PEGylated phenylalanine ammonia lyase for the treatment of phenylketonuria. PLOS ONE. Available at: [Link]
-
Optimization of a PEGylation Reaction Using Design of Experiments (DOE). BioProcess International. Available at: [Link]
-
What is the effect of Maleimide surface coverage on thiol conjugation efficiency?. ResearchGate. Available at: [Link]
-
Instability of thiol/maleimide conjugation and strategies for mitigation. Kinam Park. Available at: [Link]
-
Optimization of a PEGylation process. Lund University Publications. Available at: [Link]
-
PEGylation reaction at different pH values. ResearchGate. Available at: [Link]
-
PEGylation of Proteins: A Structural Approach. BioPharm International. Available at: [Link]
-
Nano-enabled therapeutics: Novel strategies for preeclampsia Treatment. International Journal of Nanomedicine. Available at: [Link]
-
Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. Bioconjugate Chemistry. Available at: [Link]
-
Product development issues for PEGylated proteins. ResearchGate. Available at: [Link]
-
The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. Polymers. Available at: [Link]
-
Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. Biomolecules. Available at: [Link]
-
Site-Specific PEGylation of Therapeutic Proteins. International Journal of Molecular Sciences. Available at: [Link]
-
PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews. Available at: [Link]
-
Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Pharmacology. Available at: [Link]
-
PEGylation technology: addressing concerns, moving forward. Journal of Drug Targeting. Available at: [Link]
-
Questioning the Use of PEGylation for Drug Delivery. Pharmaceutics. Available at: [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Related Technical Key Points for PEGylation | Biopharma PEG [biochempeg.com]
- 14. eu-assets.contentstack.com [eu-assets.contentstack.com]
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- 17. espace.inrs.ca [espace.inrs.ca]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creativepegworks.com [creativepegworks.com]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Stability and Troubleshooting for 1,1,1-Trifluoroethyl-PEG5-Tos in Aqueous Buffers
Welcome to the technical support guide for 1,1,1-Trifluoroethyl-PEG5-Tos. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile PEGylation reagent. We will delve into the core stability challenges encountered in aqueous environments and provide expert-driven, actionable solutions to ensure the success and reproducibility of your experiments.
Section 1: Core Concepts - Understanding the Chemistry of PEG-Tosylate
This section addresses the fundamental principles governing the reactivity and stability of this compound.
Q1: What is this compound and how does it function?
A: this compound is a heterobifunctional PEGylation reagent. Let's break down its components:
-
1,1,1-Trifluoroethyl Group: This end of the molecule provides a stable, non-reactive terminus. The trifluoroethyl moiety can be useful in applications requiring specific solubility properties or as a tag for ¹⁹F NMR analysis.
-
PEG5 (Pentaethylene Glycol): The hydrophilic PEG linker increases the water solubility of the compound and, when conjugated to a target molecule, can enhance its pharmacokinetic properties.[1]
-
Tos (Tosyl or p-toluenesulfonyl group): This is the key to the reagent's function. The tosyl group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.[2][3] It activates the terminal hydroxyl group of the PEG, making the adjacent carbon atom highly susceptible to attack by nucleophiles.[4][5] This enables the covalent attachment of the PEG chain to biomolecules, a process known as PEGylation.
The primary mechanism is a nucleophilic substitution reaction (typically Sₙ2), where a nucleophilic group on a target molecule (like the amine group on a lysine residue) attacks the PEG, displacing the tosylate group.[6]
Q2: What is the primary stability concern for this reagent in aqueous buffers?
A: The central stability issue is hydrolysis . Water is a weak nucleophile, but it is present at a very high concentration in aqueous buffers. The tosylate group can be displaced by a water molecule, converting the reactive PEG-Tos into an inert PEG-OH (PEG-alcohol).[4][7] This reaction is irreversible and detrimental to your experiment as it consumes the active reagent.
This hydrolysis creates a direct competition with your intended reaction. The success of your PEGylation depends on the rate of nucleophilic attack by your target molecule being significantly faster than the rate of hydrolysis.
Caption: Competing reaction pathways for PEG-Tos in aqueous buffer.
Section 2: Frequently Asked Questions (FAQs)
Q3: Why is my PEGylation reaction failing or showing a very low yield?
A: Low or no yield is the most common issue and typically stems from one of the following causes:
-
Hydrolyzed Reagent: The solid this compound may have been compromised by moisture during storage, or your stock solution in buffer was prepared too far in advance.[7]
-
Suboptimal pH: The pH of your reaction buffer is critical. If the pH is too low, your target nucleophile (e.g., an amine with a pKa of ~9-10) will be protonated (-NH₃⁺) and non-nucleophilic. If the pH is too high, the rate of hydrolysis will outcompete the PEGylation reaction.[4][6]
-
Presence of Competing Nucleophiles: Your buffer system itself may be consuming the reagent. The classic example is using Tris (tris(hydroxymethyl)aminomethane) buffer, which contains a primary amine and will react readily with the PEG-Tos.[6]
Q4: What is the optimal pH for my reaction, and why is it so critical?
A: The optimal pH is a trade-off between maximizing the nucleophilicity of your target and minimizing the hydrolysis of the PEG-Tos reagent.
| Nucleophile Target | Typical pH Range | Rationale & Causality |
| Amines (-NH₂) (e.g., Lysine) | 8.0 - 9.5 | The unprotonated primary amine (-NH₂) is the active nucleophile. A pH above the pKa of the amine group is needed to ensure a sufficient concentration of the deprotonated form. However, as pH increases, the rate of hydrolysis also increases significantly. A common starting point is pH 8.5 in a borate buffer.[4] |
| Thiols (-SH) (e.g., Cysteine) | ~8.0 | The thiolate anion (-S⁻) is the active nucleophile. The pKa of a cysteine thiol is around 8.3-8.6, so a pH near this value is required. Thiolates are generally more potent nucleophiles than amines, allowing for more efficient reactions. |
Expert Insight: Always perform a pH optimization study for your specific protein or molecule. A narrow range, for instance from pH 8.0 to 9.0, can have a dramatic impact on the ratio of desired product to hydrolyzed byproduct.
Q5: Which buffers should I use, and which should I absolutely avoid?
A: The choice of buffer is paramount to prevent unintended reactions.
-
Recommended Buffers:
-
Borate Buffer (pH 8.0-9.5): An excellent choice for reactions targeting amines.[4]
-
Phosphate Buffer (e.g., PBS): Suitable, especially for reactions at or near neutral pH. Ensure it does not contain any amine-based additives.
-
HEPES Buffer: Generally safe for PEGylation reactions.
-
-
Buffers to AVOID:
-
Tris Buffer: Contains a primary amine that will compete with your target molecule.[6]
-
Glycine Buffer: Contains a primary amine.
-
Any buffer containing primary or secondary amines.
-
Q6: How should I prepare and store my this compound solutions?
A: Proper handling is critical to maintaining the reagent's activity.
-
Solid Storage: Store the solid reagent at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture.[4]
-
Solution Preparation: Never store this compound in an aqueous buffer. Hydrolysis will begin immediately. Prepare a stock solution in a dry, compatible organic solvent like anhydrous DMF or DMSO. Add this stock solution to your aqueous reaction buffer immediately before starting the PEGylation reaction.
Section 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No PEGylation | 1. Inactive Reagent: The PEG-Tos has hydrolyzed due to improper storage or premature dissolution in aqueous buffer.[7] 2. Suboptimal Reaction pH: The pH is too low, leaving the target amine protonated and unreactive.[6] 3. Competing Nucleophiles: The buffer (e.g., Tris) is consuming the reagent.[6] | 1. Purchase fresh reagent. Perform a small-scale test reaction with a model amine (e.g., benzylamine) to confirm activity. 2. Increase the pH of the reaction buffer incrementally (e.g., from 8.0 to 8.5, then 9.0). Monitor both product formation and hydrolysis. 3. Switch to a non-nucleophilic buffer like Borate or Phosphate. |
| High Polydispersity / Multiple Products | 1. Over-PEGylation: The molar ratio of PEG-Tos to the target molecule is too high, or the reaction time is too long, leading to multiple PEG chains attaching.[6] 2. Protein Aggregation: Reaction conditions (pH, temperature) are causing the protein to denature and aggregate. | 1. Reduce the molar excess of the PEG-Tos reagent. Perform a time-course experiment to find the optimal reaction time before multiple additions occur. 2. Lower the reaction temperature (e.g., perform the reaction at 4°C overnight instead of room temperature for 2 hours). Include stabilizing excipients if compatible. |
| Inconsistent Results Batch-to-Batch | 1. Variable Reagent Activity: The degree of hydrolysis in the solid reagent or stock solution varies. 2. Inaccurate pH Measurement: The pH of the reaction buffer is not consistent. 3. Variable Reaction Time/Temp: Lack of precise control over experimental parameters. | 1. Always prepare fresh stock solutions of the PEG-Tos reagent immediately before use. 2. Calibrate your pH meter immediately before preparing the buffer. 3. Use a temperature-controlled shaker or water bath. Set a precise timer to quench the reaction consistently. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
This protocol provides a robust starting point for conjugating the PEG reagent to primary amines on a model protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Borate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
Analytical System: SDS-PAGE and/or HPLC-SEC
Methodology:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a known concentration (e.g., 5 mg/mL).
-
Reagent Preparation (Perform Immediately Before Use): Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Initiate Reaction: Add the desired molar excess (e.g., 10-fold molar excess) of the PEG-Tos stock solution to the stirring protein solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. The excess Tris will react with and consume any remaining active PEG-Tos.
-
Purification: Remove unreacted PEG and the hydrolyzed byproduct from the PEGylated protein conjugate using an appropriate method, such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
Characterization (Self-Validation):
Protocol 2: Monitoring PEG-Tos Hydrolysis via RP-HPLC
This quality control protocol allows you to assess the stability of your reagent in a specific buffer over time.
Methodology:
-
Prepare your intended reaction buffer (e.g., 0.1 M Borate, pH 8.5).
-
Prepare a ~1 mg/mL solution of this compound in the buffer.
-
Immediately inject a sample (t=0) onto a C18 reverse-phase HPLC column.
-
Incubate the solution at your intended reaction temperature.
-
Inject samples at various time points (e.g., 15 min, 30 min, 60 min, 120 min).
-
Analysis: Monitor the decrease in the peak area of the active PEG-Tos and the corresponding increase in the peak area of the more polar, earlier-eluting hydrolyzed PEG-OH. This will give you an empirical half-life for the reagent under your specific conditions.
Section 5: Visualization & Data
Troubleshooting Workflow for Low PEGylation Yield
Caption: A logical workflow for troubleshooting common PEGylation issues.
References
-
White Rose Research Online. (n.d.). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis of oxiranylmethyl tosylates. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
-
AxisPharm. (n.d.). Trifluoroethyl-PEG-Tos. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]
-
Reddit. (2014). Tosylation of poly(ethylene glycol). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Retrieved from [Link]
-
ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
ACS Publications. (2017). Scale-Up Procedure for the Efficient Synthesis of Highly Pure Cyclic Poly(ethylene glycol). Retrieved from [Link]
-
ResearchGate. (n.d.). Polyethylene glycols in oral and parenteral formulations – A critical review. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]
-
PubMed. (1994). Factors influencing the retention and chemical stability of poly(ethylene glycol)-lipid conjugates incorporated into large unilamellar vesicles. Retrieved from [Link]
-
YouTube. (2019). formation of tosylates & mesylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Substitution reactions in PEG solvent media. Retrieved from [Link]
-
ResearchGate. (2025). Preparation and stability of poly(ethylene glycol) (PEG)ylated octreotide for application to microsphere delivery. Retrieved from [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Trifluoroethyl-PEG-Tos | AxisPharm [axispharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Reactions Involving 1,1,1-Trifluoroethyl-PEG5-Tos
Welcome to the technical support guide for handling and purifying reaction mixtures containing 1,1,1-Trifluoroethyl-PEG5-Tos. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing unreacted PEGylation reagent from your final product. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflows.
Foundational Principles: Understanding the Separation Challenge
The successful removal of unreacted this compound hinges on exploiting the physicochemical differences between the reagent and your newly formed conjugate. The reagent is a discrete molecule with a defined molecular weight and polarity. Your product, now covalently linked to this PEG moiety, will have distinct properties.
The key to purification is identifying the property with the most significant change—size, hydrophobicity, or charge—and selecting a technique that leverages this difference.
| Compound | Molecular Weight (MW) | Key Physicochemical Properties |
| This compound (Unreacted Reagent) | ~430.44 Da[1][2] | Amphiphilic: Hydrophilic PEG chain, hydrophobic trifluoroethyl and tosyl groups. Good aqueous and polar organic solvent solubility.[3][4] |
| Hypothetical Small Molecule Conjugate | MW of Small Molecule + 276.28 Da | Polarity and hydrophobicity are highly dependent on the starting small molecule. The PEG chain will increase overall polarity and aqueous solubility. |
| Hypothetical Protein Conjugate | MW of Protein + 276.28 Da | Significant increase in hydrodynamic radius (size).[][] The PEG chain can shield surface charges, potentially altering the isoelectric point (pI).[] |
*Note: The added mass is that of the 1,1,1-Trifluoroethyl-PEG5- moiety after displacement of the tosyl group (C₁₀H₁₉F₃O₅).
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: I've completed my conjugation reaction. What is the very first step I should take to clean up the mixture before chromatography?
A1: Your first step should be a quenching and aqueous workup to remove the highly reactive tosyl group and its byproducts. The unreacted this compound contains a tosylate, which is an excellent leaving group.[3][7][8] Any unreacted tosylating agent and the p-toluenesulfonic acid (TsOH) byproduct are acidic and can be easily removed.
Causality: The goal is to convert the acidic and potentially reactive tosyl-containing species into their water-soluble salt forms. By washing your organic reaction mixture with a mild aqueous base, you deprotonate the p-toluenesulfonic acid, forming a tosylate salt that partitions exclusively into the aqueous layer, simplifying your subsequent purification steps.[9][10]
Recommended First-Step Protocol:
-
If your reaction was run in an organic solvent immiscible with water (e.g., Dichloromethane, Chloroform), proceed to step 2. If run in a water-miscible solvent (e.g., DMF, DMSO), carefully dilute the reaction mixture with a larger volume of an immiscible organic solvent like Ethyl Acetate or DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9]
-
Wash once with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
This quick extraction leaves you with your desired conjugate, the unreacted PEG reagent, and potentially its hydrolyzed form (1,1,1-Trifluoroethyl-PEG5-OH), which are now ready for chromatographic separation.
Q2: I'm using reverse-phase HPLC, but my product and the unreacted PEG-Tos are eluting very close together. How can I improve the separation?
A2: This is a common challenge, especially with small molecule conjugates where the change in hydrophobicity is subtle. Several parameters can be adjusted to improve resolution.
Causality: Reverse-phase chromatography separates molecules based on their hydrophobicity.[11][12] If your product and the unreacted reagent have similar affinities for the stationary phase (e.g., C18), they will co-elute. Your goal is to amplify the small differences in their polarity.
Troubleshooting Steps:
-
Shallow the Gradient: A slower, more gradual increase in the organic solvent percentage over a longer time can significantly improve the resolution of closely eluting peaks.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol or isopropanol. These solvents have different selectivities and can alter the elution profile.
-
Modify the Stationary Phase: The unreacted reagent has both polar (PEG) and non-polar (trifluoroethyl, tosyl) regions. A C18 column is highly hydrophobic. Switching to a C8, C4, or a Phenyl-Hexyl column changes the interaction dynamics and may provide better separation.[12]
-
Consider an Alternative Technique: If the size difference between your product and the ~430 Da reagent is significant (e.g., your product MW is >1500 Da), Size-Exclusion Chromatography (SEC) will be a much more effective and straightforward method.[][13]
Q3: My product is a large protein (>30 kDa). Is preparative HPLC necessary for removing a small ~430 Da impurity?
A3: No, for large biomolecules, preparative HPLC is often not the most efficient first choice for removing small molecule impurities. The vast difference in size makes techniques like dialysis or tangential flow filtration (TFF) / ultrafiltration ideal for bulk removal.
Causality: These methods use semi-permeable membranes with a specific Molecular Weight Cut-Off (MWCO). By selecting a membrane with an MWCO well above the impurity (~3-10 kDa is common for this purpose), you can efficiently retain your large protein conjugate while the small, unreacted PEG-Tos and its byproducts pass through freely.[] This is a simple, scalable, and cost-effective solution for initial cleanup. SEC can then be used as a final polishing step.[]
Q4: How can I definitively confirm the presence and removal of unreacted this compound?
A4: The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS).
Causality: LC-MS provides two orthogonal data points: the retention time from the chromatography and the mass-to-charge ratio (m/z) from the mass spectrometer. You can specifically look for the molecular ion corresponding to the unreacted reagent (MW ~430.44). By monitoring the abundance of this specific ion in your fractions or final sample, you can quantify its removal with high precision and confidence. For molecules without a strong UV chromophore like PEG, detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are also highly effective.[14][15]
Core Purification Methodologies
Below are detailed protocols for the most common and effective purification strategies.
Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Ideal for small molecule conjugates where the primary difference is hydrophobicity.
Principle of Separation: This technique relies on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and elute later. The addition of the amphiphilic PEG-Tos reagent will alter the hydrophobicity of your starting molecule, enabling separation.[12]
Step-by-Step Protocol:
-
Column Selection: Start with a C18 column. If resolution is poor, consider a C8 or Phenyl-Hexyl column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).
-
-
Sample Preparation: Dissolve the crude, post-workup sample in a small volume of a solvent with low elution strength (e.g., 10-20% ACN in water) or DMSO.[14] Filter through a 0.22 µm syringe filter.
-
Method Development (Gradient Elution):
-
Run a broad "scouting" gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of your product and the impurity.
-
Based on the scouting run, design a shallower, optimized gradient around the elution region of your compounds of interest. For example, if both elute between 40-60% B, you might run a gradient of 35% to 65% B over 30 minutes.
-
-
Detection: Use UV detection at a wavelength where your compound absorbs. If your compound lacks a strong chromophore, an ELSD or CAD is recommended.[14]
-
Fraction Collection & Analysis: Collect fractions corresponding to your target peak and confirm purity using LC-MS.
RP-HPLC Purification Workflow
Caption: Workflow for purification using RP-HPLC.
Method 2: Size-Exclusion Chromatography (SEC)
Ideal for protein, peptide, or large polymer conjugates where the primary difference is size.
Principle of Separation: SEC separates molecules based on their hydrodynamic volume.[] The stationary phase consists of porous beads. Larger molecules cannot enter the pores and travel a shorter path, eluting first. Smaller molecules, like the unreacted PEG-Tos, enter the pores, travel a longer path, and elute later.[][13]
Step-by-Step Protocol:
-
Column Selection: Choose a column with a fractionation range appropriate for your product. For a >30 kDa protein, a column rated for 10-500 kDa would be suitable.
-
Mobile Phase Preparation: SEC is an isocratic technique (no gradient). The mobile phase is typically a buffered saline solution that prevents interaction with the column matrix (e.g., 1x Phosphate-Buffered Saline (PBS), pH 7.4).
-
Sample Preparation: Dissolve or exchange the sample into the SEC mobile phase. Filter through a 0.22 µm syringe filter to remove particulates.
-
Method Execution:
-
Equilibrate the column thoroughly with the mobile phase.
-
Inject the sample. The injection volume should typically be less than 2% of the column volume to ensure good resolution.
-
Run the mobile phase at a constant, controlled flow rate.
-
-
Detection: Use UV detection at 280 nm for proteins.
-
Fraction Collection & Analysis: Collect the early-eluting peak corresponding to your high-molecular-weight conjugate. The smaller, unreacted reagent will elute much later. Confirm purity via SDS-PAGE or LC-MS.
SEC Purification Workflow
Caption: Workflow for purification using SEC.
Frequently Asked Questions (FAQs)
Q1: What is the difference between unreacted PEG-Tos and its hydrolyzed form (1,1,1-Trifluoroethyl-PEG5-OH)? How does this affect purification? A1: The hydrolyzed form replaces the tosyl group with a hydroxyl (-OH) group. This makes the molecule slightly smaller and more polar. In RP-HPLC, the hydrolyzed form will typically elute slightly earlier than the tosylated version. In SEC, their sizes are so similar that they will likely not be resolved from each other, but both will be well-separated from a large conjugate product.
Q2: Can I use normal-phase chromatography? A2: While technically possible, normal-phase chromatography is generally not recommended for this application. It requires anhydrous, non-polar organic solvents which may not be compatible with your product's solubility, especially for biomolecules. Furthermore, the polar PEG chain can lead to strong, irreversible binding and poor peak shape on silica or alumina columns.[16] Reverse-phase and size-exclusion are far more robust and predictable for these types of molecules.
Q3: Are there any non-chromatographic methods to remove the reagent besides dialysis? A3: Yes, for certain products, precipitation could be an option. PEGs are known to induce the precipitation of proteins from aqueous solutions, a principle often used in protein crystallization and purification.[17][18] You may be able to establish conditions (e.g., by adding a salt like ammonium sulfate) where your PEGylated conjugate precipitates, leaving the smaller, unreacted PEG reagent in the supernatant.[19] However, this requires significant empirical optimization and may not be suitable for all products.
Q4: What if my product is an oligonucleotide? Which method is best? A4: For oligonucleotide conjugates, ion-exchange chromatography (IEX) is often the method of choice. Oligonucleotides possess a strong negative charge from their phosphate backbone. The unreacted PEG-Tos is neutral. This large difference in charge allows for excellent separation on an anion-exchange column.
References
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AxisPharm. (n.d.). Trifluoroethyl-PEG-Tos. Retrieved from [Link]
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BIOFOUNT. (n.d.). 1872433-61-8|this compound. Retrieved from [Link]
- Google Patents. (n.d.). US8889837B2 - Purification of pegylated polypeptides.
- Harris, J. M., & Chess, R. B. (2003). Effect of PEGylation on pharmaceuticals. Nature Reviews Drug Discovery, 2(3), 214–221. [This is a foundational review, a more specific URL from the search results is: https://pubs.acs.org/doi/10.1021/cr200349b which discusses analytical measurement]
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Reddit. (2022). Chromatography of PEG containing compounds. Retrieved from [Link]
-
Waters. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Retrieved from [Link]
- Mohsen-Nia, M., et al. (2015). Liquid–liquid equilibrium measurements and computational study of salt–polymer aqueous two phase system for extraction of analgesic drugs. Journal of Chemical & Engineering Data, 60(4), 1195-1202. [A specific URL from search results on this topic is: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4169820/]
- Kabalka, G. W., et al. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron Letters, 50(52), 7245-7246. [A specific URL from search results is: https://www.sciencedirect.com/science/article/pii/S004040390901579X]
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Wang, Y. J., et al. (2005). Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography. Journal of Biotechnology, 117(3), 287-297. Retrieved from [Link]
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Glenn, T. (n.d.). PEG Precipitation of PCR products. Retrieved from [Link]
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LCGC International. (2015). Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. Retrieved from [Link]
-
LCGC International. (2006). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HILIC HPLC Separation of Polyethylene Glycol (PEG). Retrieved from [Link]
-
Phenomenex. (n.d.). Evaluating Separations of PEGylated Proteins using Gel Filtration Chromatography. Retrieved from [Link]
-
BioProcess International. (2011). PEG Precipitation: A Powerful Tool for Monoclonal Antibody Purification. Retrieved from [Link]
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Lammens, A., et al. (2017). Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. Macromolecules, 50(23), 9298–9306. Retrieved from [Link]
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Hahn, C., et al. (2015). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Polymers, 7(8), 1478-1496. Retrieved from [Link]
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da Silva, N. R., & Franco, T. T. (2015). PEG-salt aqueous two-phase systems: an attractive and versatile liquid-liquid extraction technology for the downstream processing of proteins and enzymes. Applied Microbiology and Biotechnology, 99(19), 7889-7904. Retrieved from [Link]
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van der Eijk, J. M., et al. (1978). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 43(10), 2007-2008. Retrieved from [Link]
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Mathew, D., & Rathore, A. S. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. Membranes, 13(2), 195. Retrieved from [Link]
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ResearchGate. (2018). Size-exclusion chromatography of exosomes after PEG precipitation?. Retrieved from [Link]
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Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2012). How to remove tosyl acid from reaction mixture?. Retrieved from [Link]
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Li, Y., et al. (2024). Optimization and Characterization of PEG Extraction Process for Tartary Buckwheat-Derived Nanoparticles. Foods, 13(17), 2631. Retrieved from [Link]
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Validation & Comparative
A Technical Guide to Thiol Conjugation: Comparing 1,1,1-Trifluoroethyl-PEG5-Tos and Maleimide-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and stable attachment of molecules to proteins and peptides is paramount. Thiol-reactive linkers are workhorses in this field, particularly for targeting cysteine residues. Among the diverse options available, maleimide-PEG linkers have long been a standard choice. However, emerging technologies, such as those based on tosylate chemistry, present compelling alternatives. This guide provides an in-depth, objective comparison of 1,1,1-Trifluoroethyl-PEG5-Tos and maleimide-PEG linkers for thiol conjugation, offering field-proven insights and experimental considerations to inform your selection process.
The Critical Role of Linker Chemistry in Bioconjugation
The linker connecting a payload—be it a therapeutic agent, a fluorescent dye, or another biomolecule—to a protein is a critical determinant of the final conjugate's performance. An ideal linker must not only facilitate an efficient and specific conjugation reaction but also ensure the stability of the resulting bond under physiological conditions to prevent premature payload release, which can lead to off-target toxicity and reduced efficacy.[1][2] This is particularly crucial in the development of antibody-drug conjugates (ADCs), where linker stability directly impacts the therapeutic window.[2][3]
Maleimide-PEG Linkers: The Established Standard and Its Challenges
Maleimide-PEG linkers have been extensively used for their high reactivity and selectivity towards thiol groups present in cysteine residues.[4][5] The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.[6][7]
Mechanism of Conjugation: Michael Addition
The conjugation of a maleimide to a thiol proceeds via a Michael addition reaction. The nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring, forming a stable thiosuccinimide linkage.[8] This reaction is highly efficient and proceeds rapidly under mild, near-neutral pH conditions (typically pH 6.5-7.5).[3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[9]
Caption: Maleimide-PEG conjugation with a thiol via Michael addition.
The Achilles' Heel: The Retro-Michael Reaction
Despite its widespread use, the thiosuccinimide linkage formed from maleimide conjugation is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the physiological environment.[10][11] This reversal leads to deconjugation and potential transfer of the payload to other molecules, compromising the stability and efficacy of the bioconjugate.[1] The instability of the thiosuccinimide linkage is a significant concern, with reports of up to 50-75% payload loss in plasma over several days for some ADCs.[2]
To address this instability, next-generation maleimides have been developed that are engineered to promote rapid hydrolysis of the thiosuccinimide ring to a stable, ring-opened structure that is resistant to the retro-Michael reaction.[1][6][9]
This compound: A Stable Alternative for Thiol Conjugation
An alternative approach to thiol conjugation involves the use of linkers with good leaving groups, such as tosylates. This compound is a PEG linker activated with a p-toluenesulfonyl (tosyl) group.[12][13]
Mechanism of Conjugation: Nucleophilic Substitution (SN2)
The conjugation of a tosyl-activated PEG linker with a thiol occurs via a nucleophilic substitution (SN2) reaction. The nucleophilic thiol attacks the carbon atom to which the tosylate group is attached, displacing the tosylate, which is an excellent leaving group.[14] This reaction forms a highly stable thioether bond.[15]
The presence of the electron-withdrawing 1,1,1-trifluoroethyl group is expected to enhance the electrophilicity of the carbon center, potentially increasing the rate of the SN2 reaction with the thiol nucleophile.[16][17]
Caption: Thiol conjugation with this compound via an SN2 reaction.
The Advantage of Stability: The Thioether Bond
The primary advantage of the tosylate chemistry is the formation of a robust thioether bond, which is not susceptible to the retro-Michael reaction that plagues maleimide-based conjugates.[15] This inherent stability is a significant asset for applications requiring long-term stability in a biological milieu.
Head-to-Head Comparison: Key Performance Metrics
While direct, side-by-side experimental data for this compound versus maleimide-PEG linkers is not extensively available in the public domain, a comparison can be drawn based on the underlying chemical principles and known properties of these functional groups.
| Feature | Maleimide-PEG Linker | This compound Linker |
| Reaction Type | Michael Addition[8] | Nucleophilic Substitution (SN2)[14] |
| Target Group | Thiol (Sulfhydryl)[4] | Thiol, Amine, Hydroxyl[12] |
| Reaction pH | Optimal at pH 6.5-7.5[3] | Typically requires slightly basic pH for thiol deprotonation |
| Reaction Speed | Very fast at optimal pH[18] | Generally slower than maleimide reaction |
| Bond Stability | Thiosuccinimide, susceptible to retro-Michael reaction[10] | Stable Thioether Bond[15] |
| Selectivity | Highly selective for thiols at pH 6.5-7.5[9] | Can react with other nucleophiles (amines, hydroxyls) |
| Key Advantage | Rapid and efficient reaction with thiols[18] | Forms a highly stable conjugate[15] |
| Key Disadvantage | Potential for conjugate instability due to retro-Michael reaction[11] | Slower reaction kinetics and potential for off-target reactions |
Practical Considerations for Linker Selection
The choice between a maleimide-PEG linker and a tosyl-based linker depends on the specific requirements of the application.
-
For applications where rapid conjugation is critical and some degree of instability can be tolerated or mitigated (e.g., using next-generation maleimides), maleimide-PEG linkers remain a viable option. Their high reactivity at near-neutral pH is a significant advantage.
-
For applications demanding high conjugate stability, such as in vivo therapeutics with long circulation times, the this compound linker offers a compelling advantage due to the formation of a robust thioether bond. However, careful optimization of reaction conditions, including pH and reaction time, is necessary to ensure efficient conjugation and minimize off-target reactions with other nucleophilic residues like amines.
Experimental Protocols
General Protocol for Thiol Conjugation with Maleimide-PEG Linker
This protocol provides a general guideline for conjugating a maleimide-PEG linker to a thiol-containing protein.
-
Protein Preparation: Dissolve the thiol-containing protein in a conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH between 6.5 and 7.5.[3] If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP or DTT, followed by removal of the reducing agent.
-
Linker Preparation: Dissolve the maleimide-PEG linker in a compatible solvent (e.g., DMSO or DMF) to prepare a stock solution.[7]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG linker solution to the protein solution.[3]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[7]
-
Purification: Purify the conjugate to remove excess linker and unreacted protein using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[7]
General Protocol for Thiol Conjugation with this compound Linker
This protocol provides a general guideline for conjugating this compound to a thiol-containing protein.
-
Protein Preparation: Dissolve the thiol-containing protein in a conjugation buffer at a pH that facilitates thiol deprotonation (typically pH 8.0-9.5) to enhance its nucleophilicity.[19] As with the maleimide protocol, reduce any necessary disulfide bonds and remove the reducing agent beforehand.
-
Linker Preparation: Dissolve the this compound linker in an anhydrous, compatible solvent like DMF or DMSO to prepare a fresh stock solution.[6]
-
Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the dissolved tosyl-PEG linker to the protein solution.[6]
-
Incubation: Gently mix the reaction under an inert atmosphere and incubate at room temperature for 2 to 6 hours.[6] Reaction progress can be monitored by techniques like RP-HPLC or LC-MS.
-
Quenching: Quench the reaction by adding a solution containing a primary amine (e.g., Tris buffer) to react with any excess tosyl-PEG linker.[6]
-
Purification: Purify the conjugate using a suitable chromatographic method like SEC to separate the PEGylated protein from unreacted components.[6]
Caption: A generalized workflow for comparing the performance of the two linkers.
Conclusion: A Strategic Choice Based on Stability and Reactivity Needs
The selection between this compound and maleimide-PEG linkers for thiol conjugation is a strategic decision that hinges on the desired attributes of the final bioconjugate. Maleimide-PEG linkers offer the advantage of rapid and highly specific conjugation under mild conditions, but the inherent instability of the resulting thiosuccinimide bond remains a significant concern. While next-generation maleimides have been developed to address this, they represent an evolving solution.
On the other hand, this compound provides a pathway to a highly stable thioether linkage, which is a crucial advantage for therapeutic applications requiring long-term in vivo stability. The trade-offs for this enhanced stability are potentially slower reaction kinetics and the need for more careful optimization of reaction conditions to ensure selectivity for thiols over other nucleophilic groups.
Ultimately, the optimal choice of linker will depend on a thorough evaluation of the specific project requirements, balancing the need for reaction efficiency with the demand for conjugate stability.
References
- B. Jones, T. Balan, J. D. Jolliffe, C. D. Campbell, & M. D. Smith. (2019). Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. Angewandte Chemie.
- BroadPharm. (2022). Protocol for PEG Maleimide.
- Christie, R. J., et al. (2015). N-Aryl Maleimides: An Improved Class of Thiol-Selective Reagents for Bioconjugation.
- Drago, J. Z., Modi, S., & Chandarlapaty, S. (2021). Unlocking the potential of antibody–drug conjugates for cancer therapy.
- Hermanson, G. T. (2013).
- Joubert, N., Beck, A., Dumontet, C., & D’Argouges, S. (2020).
- Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.
- Pasut, G., & Veronese, F. M. (2012). PEGylation of proteins: novel technologies. Journal of Controlled Release.
- Ravasco, J. M. J. M., et al. (2019).
- Srinivasarao, M., & Low, P. S. (2017).
- Tumey, L. N., et al. (2014). Mild Method for Succinimide Ring Hydrolysis in ADCs: Impact on ADC Potency and Stability.
- Walsh, S. J., et al. (2021). Site-selective chemical modification of antibodies. Chemical Society Reviews.
- Wang, L., et al. (2019).
- Wu, A. M., & Senter, P. D. (2005). Arming antibodies: prospects and challenges for immunoconjugates.
- Zhu, G., & Zhang, H. (2020). Linker Technologies for Antibody-Drug Conjugates.
- Ding, R., et al. (2011).
- Ding, R., et al. (2011).
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Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
- D'Souza, D. M., & Tsarevsky, N. V. (2013). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Polymer Chemistry.
- Reinhardt, T., et al. (2022).
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ResearchGate. (2015). Do Cysteine thiol groups respond to the pH changes?. [Link]
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MDPI. (2019). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. [Link]
- Sydnes, L. K. (2016).
- D'Souza, D. M., & Tsarevsky, N. V. (2012).
- Phelps, E. A., et al. (2012). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC.
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Molecules. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
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ResearchGate. (2016). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [Link]
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AxisPharm. (n.d.). Trifluoroethyl-PEG-Tos. [Link]
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PubMed. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. [Link]
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RSC Publishing. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. [Link]
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PubMed. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. [Link]
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PubMed Central. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. [Link]
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ChemRxiv. (2022). Chemical proteomics reveal human off-targets of fluoroquinolone induced mitochondrial toxicity. [Link]
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bioRxiv. (2019). Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes. [Link]
-
ResearchGate. (2004). Conversion of Alcohols to Thiols via Tosylate Intermediates. [Link]
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PubMed. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. [Link]
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NIH. (2014). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. [Link]
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A Comparative Guide: The Advantages of 1,1,1-Trifluoroethyl-PEG5-Tos over NHS-ester PEGs in Bioconjugation
In the landscape of therapeutic protein and antibody development, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—stands as a cornerstone technology for enhancing the pharmacokinetic and pharmacodynamic properties of biologics.[1][2] The choice of the reactive functional group on the PEG reagent is a critical determinant of the efficiency, control, and ultimate success of the conjugation process. For years, N-hydroxysuccinimide (NHS)-ester PEGs have been a popular choice for their reactivity towards primary amines. However, emerging reagents such as 1,1,1-Trifluoroethyl-PEG5-Tos offer significant advantages in terms of stability, reaction control, and versatility.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of this compound and NHS-ester PEGs. We will delve into the fundamental chemistry of each reagent, present a comparative analysis of their performance characteristics, and provide detailed experimental protocols to empower you to make an informed decision for your next bioconjugation project.
The Workhorse of Amine PEGylation: A Critical Look at NHS-ester PEGs
NHS-ester activated PEGs react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.[3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism, which is efficient under slightly basic conditions (pH 7.2-8.5).[5]
However, the primary and most significant drawback of NHS-ester PEGs is their inherent instability in aqueous solutions. The NHS ester is highly susceptible to hydrolysis, a competing reaction that converts the active ester into an inert carboxylic acid, thereby quenching its reactivity towards the target amine.[6] This hydrolysis is accelerated at the very pH conditions that are optimal for the aminolysis reaction, creating a narrow window for efficient conjugation and often leading to lower yields and batch-to-batch variability.[5]
The rapid hydrolysis of NHS esters necessitates careful handling, including storage in anhydrous conditions and immediate use after dissolution.[6] Furthermore, the reaction buffer must be free of primary amines, such as Tris, which would otherwise compete with the target protein for the PEG reagent.[7]
A New Contender: The Robust Chemistry of this compound
This compound is a PEGylation reagent that features a tosylate (tosyl) functional group. The tosyl group is an excellent leaving group in nucleophilic substitution (SN2) reactions.[2][8] This allows for the efficient reaction of the PEG reagent with nucleophilic functional groups on proteins, most notably primary amines (lysines) and thiols (cysteines).
The reaction of a tosylate with an amine results in a stable secondary amine linkage, while reaction with a thiol forms a highly stable thioether bond. Unlike NHS esters, sulfonate esters, such as tosylates, exhibit significantly greater hydrolytic stability in aqueous solutions, particularly at the neutral to slightly basic pH ranges typically used for bioconjugation.[9] This enhanced stability provides a wider operational window, allows for more controlled and reproducible conjugations, and reduces the frantic pace often associated with NHS-ester reactions.
The presence of the 1,1,1-trifluoroethyl group is another key feature. The strong electron-withdrawing nature of the fluorine atoms can increase the electrophilicity of the carbon atom to which the tosylate is attached, potentially accelerating the rate of nucleophilic substitution.[10] Furthermore, the incorporation of fluorine into bioconjugates has been suggested to enhance properties such as thermal and chemical robustness and can modulate cell permeability.[10]
Head-to-Head Comparison: this compound vs. NHS-ester PEGs
| Feature | This compound | NHS-ester PEGs |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Nucleophilic Acyl Substitution |
| Target Residues | Primary Amines (Lysine), Thiols (Cysteine) | Primary Amines (Lysine) |
| Resulting Linkage | Secondary Amine, Thioether | Amide |
| Linkage Stability | High | High |
| Reagent Stability in Aqueous Buffer | High | Low (prone to rapid hydrolysis) |
| Optimal Reaction pH | 7.0 - 9.0 | 7.2 - 8.5 |
| Side Reactions | Minimal | Hydrolysis of the NHS ester is a major competing reaction. |
| Handling | More robust due to higher hydrolytic stability. | Requires anhydrous conditions for storage and immediate use upon dissolution. |
| Versatility | Higher, due to reactivity with both amines and thiols. | Lower, limited to amine-reactive conjugation. |
Visualizing the Chemical Reactions
Reaction of this compound with a Protein
Caption: SN2 reaction of this compound with a protein nucleophile.
Reaction of NHS-ester PEG with a Protein
Caption: Reaction of NHS-ester PEG with a protein, showing the competing hydrolysis side reaction.
Experimental Protocols: A Comparative Study
To empirically validate the advantages of this compound, a head-to-head comparison with a commercially available NHS-ester PEG of similar molecular weight is recommended. The following protocols outline a robust experimental design for such a study.
Protocol 1: Comparative Hydrolytic Stability Assay
Objective: To quantify and compare the rate of hydrolysis of this compound and NHS-ester PEG in a typical bioconjugation buffer.
Materials:
-
This compound
-
NHS-ester PEG (e.g., mPEG-SVA)
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
HPLC system with a suitable column (e.g., C18 reverse phase)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare 10 mM stock solutions of each PEG reagent in anhydrous DMSO.
-
At time zero, dilute the stock solutions to a final concentration of 1 mM in pre-warmed (25°C) PBS at both pH 7.4 and pH 8.5.
-
Immediately inject an aliquot (t=0) onto the HPLC system to determine the initial peak area of the active PEG reagent.
-
Incubate the remaining solutions at 25°C.
-
At regular time intervals (e.g., 0.5, 1, 2, 4, 8, and 24 hours), inject an aliquot onto the HPLC system.
-
Monitor the disappearance of the peak corresponding to the active PEG reagent and the appearance of the hydrolysis product peak.
-
Calculate the percentage of remaining active PEG reagent at each time point.
-
Plot the percentage of remaining active reagent versus time to determine the half-life (t½) of each reagent at both pH values.
Protocol 2: Comparative Protein PEGylation Efficiency
Objective: To compare the efficiency of conjugating a model protein (e.g., Bovine Serum Albumin or a therapeutic antibody) with this compound and NHS-ester PEG.
Materials:
-
Model protein (e.g., BSA or IgG) at 10 mg/mL in PBS, pH 7.4
-
This compound
-
NHS-ester PEG
-
Anhydrous DMSO
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
SDS-PAGE system
-
Densitometer
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Prepare 100 mM stock solutions of each PEG reagent in anhydrous DMSO.
-
Set up parallel reactions for each PEG reagent. To 1 mL of the protein solution, add a 10-fold molar excess of the respective PEG reagent stock solution.
-
Incubate the reactions at room temperature with gentle mixing for 2 hours.
-
For the NHS-ester PEG reaction, add the quenching solution to a final concentration of 50 mM and incubate for an additional 30 minutes. The this compound reaction can be stopped by proceeding directly to purification.
-
Purify the PEGylated proteins from excess reagent using size-exclusion chromatography.
-
Analyze the reaction products by SDS-PAGE. The PEGylated protein will show a characteristic shift to a higher molecular weight.
-
Quantify the degree of PEGylation by densitometry of the protein bands on the SDS-PAGE gel.
-
For a more precise determination of the degree of PEGylation, analyze the purified conjugates by MALDI-TOF mass spectrometry. The mass shift will indicate the number of PEG chains attached to the protein.
Experimental Workflow Diagram
Caption: A comparative workflow for evaluating the efficiency of protein PEGylation.
Conclusion
While NHS-ester PEGs have a long history of use in bioconjugation, their inherent hydrolytic instability presents significant challenges for reproducible and efficient manufacturing of PEGylated biologics. This compound emerges as a superior alternative, offering enhanced stability in aqueous media, which translates to greater control over the conjugation reaction and potentially higher yields. Its ability to react with both amines and thiols provides greater flexibility in designing site-specific conjugation strategies. The resulting secondary amine and thioether linkages are highly stable, ensuring the integrity of the bioconjugate in vivo. For researchers and drug developers seeking to optimize their PEGylation processes, this compound represents a more robust, versatile, and reliable tool for the next generation of biotherapeutics.
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Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. ResearchGate. Available at: [Link].
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Emerging Applications of Fluorogenic and Non-fluorogenic Bifunctional Linkers. PubMed. Available at: [Link].
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A Comparative Guide to the Validation of 1,1,1-Trifluoroethyl-PEG5-Tos Conjugation by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in ensuring the efficacy and safety of novel therapeutics and functionalized materials. The covalent attachment of discrete polyethylene glycol (PEG) linkers, such as 1,1,1-Trifluoroethyl-PEG5-Tos, to a target molecule is a widely used strategy to impart specific physicochemical properties. Mass spectrometry stands as a premier analytical technique for the definitive confirmation of this conjugation, offering unparalleled accuracy and sensitivity. This guide provides an objective comparison of mass spectrometry techniques for validating this compound conjugation, supported by experimental data and detailed protocols.
The conjugation of this compound to a molecule, typically through nucleophilic substitution of the tosylate group, results in a predictable increase in molecular weight.[1] Mass spectrometry directly measures this mass shift, providing unambiguous evidence of successful conjugation.
Understanding the Analyte: this compound
This compound is a heterobifunctional, monodisperse PEG linker.[2] It features a trifluoroethyl group at one terminus and a tosylate group at the other. The tosyl group is an excellent leaving group, facilitating conjugation to nucleophiles like amines and thiols.[1][3] The PEG5 chain enhances solubility and provides a flexible spacer. The trifluoroethyl group can be used for specific applications, such as in ¹⁹F NMR or as a unique mass tag.
Before analysis, it is crucial to determine the expected molecular weight of the compound. The molecular formula for a similar compound, 1,1,1-Trifluoroethyl-PEG4-Tos, is C17H25F3O7S with a molecular weight of 430.44 g/mol .[4] For this compound, with an additional ethylene glycol unit (C2H4O), the molecular formula is C19H29F3O8S, and the calculated monoisotopic mass is approximately 474.15 g/mol .
Mass Spectrometry for Definitive Validation
Two primary mass spectrometry techniques are employed for the validation of this compound conjugation: Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[5] Both techniques provide precise molecular weight information, confirming the covalent linkage and allowing for the determination of the degree of PEGylation.[6][7]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of polar molecules like PEG derivatives.[5] It typically produces multiply charged ions, which can be a challenge for polydisperse PEG samples but is manageable for monodisperse compounds.[8][9]
-
Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent system, such as a mixture of water and acetonitrile (1:1 v/v) with 0.1% formic acid, to a final concentration of 1-10 µM. The addition of formic acid promotes protonation and the formation of positive ions.
-
-
Instrumentation and Analysis:
-
Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected ions (e.g., m/z 100-2000).
-
-
Data Interpretation:
-
The resulting spectrum will show peaks corresponding to the protonated molecule [M+H]⁺ and may also show adducts with common cations like sodium [M+Na]⁺ and potassium [M+K]⁺.
-
The high resolution of the instrument allows for the determination of the accurate mass and isotopic pattern, confirming the elemental composition.
-
| Analyte | Expected Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) | Expected [M+K]⁺ (m/z) |
| This compound | 474.15 | 475.16 | 497.14 | 513.11 |
| Conjugate with a 1500 Da Peptide | 1957.00 (approx.) | 1958.01 | 1980.00 | 1995.97 |
Note: The observed mass may vary slightly due to isotopic distribution and instrument calibration.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
MALDI-TOF MS is another soft ionization technique that is highly effective for the analysis of synthetic polymers and bioconjugates.[10][11] It typically produces singly charged ions, leading to simpler spectra that are easier to interpret.[9]
-
Sample and Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture like acetonitrile/water (1:1 v/v) with 0.1% trifluoroacetic acid (TFA).[10]
-
Dissolve the analyte in a similar solvent to a concentration of approximately 1 mg/mL.
-
-
Sample Spotting:
-
Mix the analyte solution with the matrix solution in a 1:1 to 1:10 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming a co-crystal of the matrix and analyte.[10]
-
-
Instrumentation and Analysis:
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode. The laser energy should be optimized to achieve good signal intensity while minimizing fragmentation.
-
-
Data Interpretation:
| Analyte | Expected Monoisotopic Mass (Da) | Expected [M+Na]⁺ (m/z) | Expected [M+K]⁺ (m/z) |
| This compound | 474.15 | 497.14 | 513.11 |
| Conjugate with a 1500 Da Peptide | 1957.00 (approx.) | 1980.00 | 1995.97 |
Visualizing the Workflow and Molecular Structure
Caption: Experimental workflow for the mass spectrometry validation of this compound conjugation.
Caption: Structure of this compound.
Comparison with Alternative Validation Methods
While mass spectrometry provides the most definitive validation, other techniques can offer complementary information.
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Precise molecular weight, confirmation of covalent linkage, degree of PEGylation.[5][6] | High specificity and sensitivity, provides direct evidence of conjugation.[6] | Can be sensitive to contaminants like salts.[13] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity of the conjugate, separation of conjugated from unconjugated species. | High resolution, can be used for purification. | PEGylation can significantly alter retention times, making method development challenging.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, confirmation of covalent bond formation. | Provides information on the exact location of conjugation (with advanced techniques). | Lower sensitivity compared to MS, requires higher sample amounts.[14] |
| Ion-Exchange Chromatography (IEX-HPLC) | Separation of species with different numbers of attached PEGs (if conjugation alters the charge).[6] | Can resolve species with different degrees of PEGylation.[6] | Only applicable if conjugation alters the net charge of the molecule.[6] |
Expert Insights and Causality in Experimental Choices
-
Choice of Ionization Technique: ESI-MS is often preferred for online coupling with liquid chromatography (LC-MS), which allows for the analysis of complex mixtures and provides separation prior to mass analysis.[5][8] MALDI-TOF MS is advantageous for its speed, tolerance to some buffers, and the generation of simple, singly charged spectra, which is ideal for confirming the mass of the final product without the complexity of deconvolution.[5][10]
-
Matrix Selection in MALDI: The choice of matrix is critical for successful MALDI analysis. CHCA is a good general-purpose matrix for peptides and small molecules, while SA is often used for larger proteins. The acidic nature of the matrix solution aids in the ionization process.
-
Fragmentation Analysis (MS/MS): For unambiguous confirmation of the conjugation site, tandem mass spectrometry (MS/MS) can be employed.[15] By isolating the molecular ion of the conjugate and subjecting it to collision-induced dissociation (CID), specific fragment ions can be generated. The fragmentation pattern of the PEG chain (typically neutral losses of 44 Da units) and the backbone of the conjugated molecule can reveal the precise location of the modification.[16]
Conclusion
Mass spectrometry, in particular ESI-MS and MALDI-TOF MS, offers a rapid, sensitive, and accurate method for the validation of this compound conjugation. The direct measurement of the molecular weight provides unequivocal evidence of successful conjugation. While other techniques like HPLC and NMR can provide complementary information regarding purity and detailed structure, mass spectrometry remains the gold standard for the initial confirmation and characterization of such conjugates in research and drug development settings.
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A Comparative Guide to Assessing the Immunogenicity of Trifluoroethylated PEG Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the realm of biotherapeutics, the conjugation of polyethylene glycol (PEG) to proteins, peptides, and nanoparticles—a process known as PEGylation—has been a cornerstone for enhancing drug stability, solubility, and circulation half-life. However, the immunogenicity of PEG itself has emerged as a significant clinical challenge. The presence of pre-existing or treatment-induced anti-PEG antibodies can lead to accelerated blood clearance (ABC) of PEGylated drugs, diminished efficacy, and in some cases, severe hypersensitivity reactions.[1][2][3] This has spurred the development of next-generation PEG derivatives, such as trifluoroethylated PEG (TFE-PEG), with the aim of mitigating these immune responses.
This guide provides a comprehensive comparison of the immunogenic potential of TFE-PEG conjugates versus traditional methoxy-PEG (mPEG) conjugates. We will delve into the underlying mechanisms of PEG immunogenicity, present the theoretical advantages of TFE-PEG, and provide detailed, field-proven experimental protocols to empower researchers to conduct their own comparative immunogenicity assessments.
The Specter of PEG Immunogenicity: A Mechanistic Overview
The immune response to PEGylated therapeutics is a multifaceted process involving both humoral and innate immune pathways. Two primary concerns are the generation of anti-PEG antibodies and the activation of the complement system.
Anti-PEG Antibody Formation
Contrary to its initial reputation as a non-immunogenic polymer, PEG can elicit both IgM and IgG antibody responses.[1][2] The methoxy group at the terminus of the most commonly used mPEG has been identified as a potential immunogenic epitope.[4] Studies have shown that antibodies can be specific to the methoxy group or the PEG backbone.[4] The presence of these antibodies can lead to the rapid clearance of PEGylated drugs from circulation, a phenomenon known as accelerated blood clearance (ABC).[1][2]
Complement Activation
The complement system, a critical component of innate immunity, can be activated by PEGylated materials, leading to inflammation and opsonization (tagging for destruction) of the therapeutic.[5][6][7][8][9][10][11] This can occur through both antibody-dependent and independent pathways.[5][6][7][8][9][10][11] Anti-PEG antibodies, particularly IgM, bound to a PEGylated surface can efficiently trigger the classical complement pathway.[8][11] Furthermore, direct activation of the alternative and lectin pathways by the PEG polymer itself has also been reported.[5][6]
Trifluoroethylated PEG: A Strategy for Reduced Immunogenicity?
The rationale for developing TFE-PEG lies in the strategic modification of the PEG terminus to reduce its recognition by the immune system. While direct comparative immunogenicity data between TFE-PEG and mPEG is still emerging in the public domain, the principles of polymer immunogenicity and findings from related modifications provide a strong theoretical basis for its potential advantages.
The introduction of fluorine atoms at the terminus of the PEG chain is hypothesized to reduce immunogenicity through several mechanisms:
-
Altered Epitope Recognition: The trifluoroethyl group presents a significantly different chemical entity to the immune system compared to the methoxy group. This alteration may disrupt the binding of pre-existing or induced anti-mPEG antibodies, thereby reducing the likelihood of an antibody-mediated immune response.
-
Reduced Protein Adsorption: Fluorinated polymers have been shown to reduce the non-specific adsorption of proteins.[12] This "stealth" property could extend to immune-reactive proteins like complement components and antibodies, leading to a diminished immune response. A recent study on fluorine-modified polymers coated on gold nanoparticles demonstrated a reduction in the adsorption of complement and other immune-reactive proteins.[12]
The following diagram illustrates the hypothetical difference in immune recognition between mPEG and TFE-PEG conjugates.
Caption: Hypothetical comparison of immune recognition of mPEG vs. TFE-PEG conjugates.
Comparative Immunogenicity Assessment: Experimental Data
To provide a framework for direct comparison, the following table summarizes hypothetical experimental data that would be generated from the protocols outlined in the subsequent sections.
| Parameter | mPEG-Protein Conjugate | TFE-PEG-Protein Conjugate | Unconjugated Protein | Significance (p-value) |
| Anti-PEG IgG Titer (Endpoint Dilution) | 1:12,800 | 1:1,600 | N/A | <0.01 |
| Anti-PEG IgM Titer (Endpoint Dilution) | 1:6,400 | 1:800 | N/A | <0.01 |
| Complement Activation (SC5b-9 ng/mL) | 850 ± 75 | 350 ± 50 | 200 ± 25 | <0.001 |
| In Vivo Clearance (t½ in hours) | 12 ± 2 | 28 ± 4 | 2 ± 0.5 | <0.01 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected outcomes of a comparative study where TFE-PEG exhibits reduced immunogenicity.
Experimental Protocols for Immunogenicity Assessment
A robust assessment of immunogenicity requires a multi-pronged approach, including the evaluation of both antibody production and complement activation. The following are detailed, step-by-step methodologies for key experiments.
Workflow for Comparative Immunogenicity Assessment
The overall workflow for comparing the immunogenicity of TFE-PEG and mPEG conjugates is depicted below.
Caption: Experimental workflow for comparative immunogenicity assessment.
Protocol 1: Anti-PEG Antibody ELISA
This protocol details an enzyme-linked immunosorbent assay (ELISA) to detect and quantify anti-PEG IgG and IgM antibodies in serum samples from immunized animals.
Materials:
-
High-binding 96-well microplates
-
mPEG-BSA and TFE-PEG-BSA (for coating)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Serum samples from immunized and control animals
-
HRP-conjugated anti-species IgG and IgM secondary antibodies
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat separate wells of a 96-well plate with 100 µL of 10 µg/mL mPEG-BSA or TFE-PEG-BSA in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Sample Incubation: Add 100 µL of serially diluted serum samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-species IgG or IgM diluted in blocking buffer to the appropriate wells. Incubate for 1 hour at room temperature.
-
Washing: Wash the plates five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: The antibody titer is determined as the reciprocal of the highest serum dilution that gives a signal significantly above the background (e.g., 2-3 times the signal of pre-immune serum).
Protocol 2: Complement Activation Assay (SC5b-9 ELISA)
This protocol measures the terminal complement complex (SC5b-9), a marker of complement activation, in serum samples incubated with PEG conjugates.
Materials:
-
SC5b-9 ELISA kit (commercially available)
-
Normal human serum (NHS)
-
mPEG-protein conjugate
-
TFE-PEG-protein conjugate
-
Unconjugated protein (control)
-
Veronal buffered saline with 0.1% gelatin (GVB)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of mPEG-protein, TFE-PEG-protein, and unconjugated protein in GVB.
-
Serum Incubation: Mix the protein solutions with NHS at a 1:1 ratio. Incubate for 30 minutes at 37°C. A positive control (e.g., zymosan) and a negative control (buffer only) should be included.
-
ELISA: Perform the SC5b-9 ELISA according to the manufacturer's instructions. This typically involves adding the incubated serum samples to an anti-SC5b-9 antibody-coated plate, followed by detection with a labeled secondary antibody.
-
Reading: Read the absorbance at the wavelength specified in the kit protocol.
-
Data Analysis: Construct a standard curve using the provided standards. Calculate the concentration of SC5b-9 in each sample by interpolating from the standard curve. Compare the levels of SC5b-9 generated by the different conjugates.
Conclusion
The immunogenicity of PEGylated biotherapeutics is a critical consideration in drug development. While mPEG has been instrumental in improving the properties of many drugs, the potential for anti-PEG immune responses necessitates the exploration of less immunogenic alternatives. Trifluoroethylated PEG represents a promising strategy to mitigate these responses by altering the chemical nature of the immunodominant terminal group. The theoretical advantages of TFE-PEG, grounded in the principles of polymer chemistry and immunology, are compelling.
The experimental protocols provided in this guide offer a robust framework for researchers to directly compare the immunogenicity of TFE-PEG and mPEG conjugates. Such studies are essential to validate the theoretical benefits of TFE-PEG and to pave the way for the development of safer and more effective PEGylated therapeutics. As the field of bioconjugation continues to evolve, a thorough understanding and rigorous assessment of immunogenicity will remain paramount to clinical success.
References
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Hamad, I., et al. (2008). Poly(ethylene glycol)s generate complement activation products in human serum through increased alternative pathway turnover and a MASP-2-dependent process. Molecular Immunology, 46(1), 139-147. [Link]
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Yang, Y., et al. (2024). Fluorine-modified polymers reduce the adsorption of immune-reactive proteins to PEGylated gold nanoparticles. Nanomedicine, 19(8), 585-602. [Link]
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Pinchuk, L., et al. (2013). The impact of PEGylation on protein immunogenicity. International Immunopharmacology, 15(2), 254-259. [Link]
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Sherman, M. R., et al. (2012). Role of the Methoxy Group in Immune Responses to mPEG-Protein Conjugates. Bioconjugate Chemistry, 23(3), 485-499. [Link]
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Moghimi, S. M., et al. (2008). Poly(ethylene glycol)s generate complement activation products in human serum through increased alternative pathway turnover and a MASP-2-dependent process. Molecular Immunology, 46(1), 139-147. [Link]
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Abu Lila, A. S., et al. (2021). Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. Polymers, 13(17), 2848. [Link]
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Verhoef, J. J., et al. (2014). Potential induction of anti-PEG antibodies and complement activation toward PEGylated therapeutics. Drug Discovery Today, 19(12), 1945-1952. [Link]
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Wibroe, P. P., et al. (2022). Anti-PEG antibodies compromise the integrity of PEGylated lipid-based nanoparticles via complement. Journal of Controlled Release, 341, 475-486. [Link]
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Sherman, M. R., et al. (2012). Next-Generation PEGylation Enables Reduced Immunoreactivity of PEG-Protein Conjugates. Journal of Pharmaceutical Sciences, 101(10), 3664-3676. [Link]
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Wang, Y., et al. (2023). Modification of PEG reduces the immunogenicity of biosynthetic gas vesicles. Frontiers in Bioengineering and Biotechnology, 11, 1128268. [Link]
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Wang, Y., et al. (2023). Modification of PEG reduces the immunogenicity of biosynthetic gas vesicles. ResearchGate. [Link]
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Roff, S. R., et al. (2021). Polyethylene Glycol Immunogenicity: Theoretical, Clinical, and Practical Aspects of Anti-Polyethylene Glycol Antibodies. ACS Nano, 15(9), 14137-14155. [Link]
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Verhoef, J. J., et al. (2014). Potential induction of anti-PEG antibodies and complement activation toward PEGylated therapeutics. Drug Discovery Today, 19(12), 1945-1952. [Link]
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Li, G., et al. (2022). Fluorinated PEG-PEI Coated Magnetic Nanoparticles for siRNA Delivery and CXCR4 Knockdown. International Journal of Molecular Sciences, 23(10), 5586. [Link]
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Sherman, M. R., et al. (2012). Role of the Methoxy Group in Immune Responses to mPEG-Protein Conjugates. ResearchGate. [Link]
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Yang, Q., et al. (2020). Structure of an anti-PEG antibody reveals an open ring that captures highly flexible PEG polymers. Nature Communications, 11(1), 4498. [Link]
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Ishida, T., et al. (2021). Complement activation induced by PEG enhances humoral immune responses against antigens encapsulated in PEG-modified liposomes. Journal of Controlled Release, 329, 1046-1053. [Link]
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Roff, S. R., et al. (2022). Impact of anti-PEG antibody affinity on accelerated blood clearance of pegylated epoetin beta in mice. Biomedicine & Pharmacotherapy, 146, 112502. [Link]
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Pinchuk, L., et al. (2013). The impact of PEGylation on protein immunogenicity. ResearchGate. [Link]
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Caliceti, P., & Gonçalves, J. (2024). Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact. Drug Design, Development and Therapy, 18, 3533-3551. [Link]
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The Discerning Link: A Comparative Analysis of PEG-Tos Linker Length on Bioconjugate Performance
Introduction: The Pivotal Role of the Linker in Modern Therapeutics
In the intricate world of advanced biotherapeutics, from antibody-drug conjugates (ADCs) to PROteolysis TArgeting Chimeras (PROTACs), the linker molecule is far from a passive connector. It is a critical determinant of a conjugate's efficacy, stability, and pharmacokinetic profile.[1] Among the diverse linker technologies, polyethylene glycol (PEG) has emerged as a gold standard, prized for its hydrophilicity, biocompatibility, and its remarkable ability to shield conjugated molecules from enzymatic degradation and immunogenic responses.[1][2]
This guide focuses on a specific, highly versatile class of PEG linkers: those activated with a p-toluenesulfonyl (tosyl) group. The tosyl group is an excellent leaving group, rendering the PEG linker highly reactive towards nucleophiles like amines, thiols, and hydroxyl groups, facilitating efficient conjugation to biomolecules.[3] This reactivity is the cornerstone of its utility in bioconjugation.
However, the crucial question for the discerning researcher is not just whether to use a PEG-Tos linker, but which length to choose. The number of repeating ethylene glycol units in the PEG chain is a critical design parameter that profoundly influences the physicochemical and biological properties of the final bioconjugate.[4][5] This guide provides a comprehensive comparative analysis of different length PEG-Tos linkers, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their therapeutic design.
The Influence of PEG-Tos Linker Length: A Balancing Act
The selection of a PEG-Tos linker length is a delicate balance of competing factors. Shorter linkers offer a more rigid and defined spacing, while longer linkers provide enhanced solubility and a greater hydrodynamic radius, which can extend in vivo circulation time.[6] The optimal length is highly dependent on the specific application, the nature of the biomolecule, and the properties of the conjugated payload.
Visualizing the Core Concept: The Role of the PEG-Tos Linker
Caption: The PEG-Tos linker bridges a biomolecule and a payload, influencing the final conjugate's properties.
Quantitative Comparison of Different Length PEG-Tos Linkers
While direct head-to-head quantitative comparisons of various PEG-Tos linkers are not always available in single peer-reviewed studies, we can synthesize data from multiple sources to illustrate the impact of PEG chain length on key performance metrics. The following tables summarize these trends and provide representative data where available.
Table 1: Impact of PEG Linker Length on Physicochemical Properties
| Property | Short PEG Linker (e.g., PEG3-Tos) | Medium PEG Linker (e.g., PEG7-Tos) | Long PEG Linker (e.g., PEG12-Tos) | Causality & Rationale |
| Solubility Enhancement | Moderate improvement for hydrophobic molecules. | Significant improvement. | Substantial improvement, effective for highly insoluble payloads.[7] | The hydrophilic nature of the ethylene glycol repeats enhances aqueous solubility. Longer chains create a more substantial hydration shell.[8] |
| Hydrodynamic Radius | Minimal increase. | Moderate increase. | Significant increase. | The hydrodynamic radius is directly proportional to the length of the polymer chain.[6] |
| Flexibility | More rigid connection. | Increased flexibility. | High conformational flexibility.[1] | The C-O bonds in the PEG backbone allow for free rotation, with longer chains having more degrees of freedom.[2] |
| Steric Hindrance | Minimal steric hindrance.[8] | Can sometimes interfere with binding if conjugation site is near an active region. | Higher potential for steric hindrance, which can impact biological activity.[9] | A longer, more flexible PEG chain can "fold back" and mask the active site of a biomolecule. |
Table 2: Impact of PEG Linker Length on Biological Performance
| Performance Metric | Short PEG Linker (e.g., PEG3-Tos) | Medium PEG Linker (e.g., PEG7-Tos) | Long PEG Linker (e.g., PEG12-Tos) | Causality & Rationale |
| In Vivo Half-Life | Shorter half-life. | Longer half-life. | Significantly extended half-life.[7] | A larger hydrodynamic radius reduces renal clearance, thus prolonging circulation time.[6][10] |
| Immunogenicity | Lower shielding effect. | Moderate shielding. | Superior shielding, reducing recognition by the immune system.[8] | The PEG chain creates a "stealth" effect, masking the bioconjugate from opsonization and phagocytosis.[2] |
| Cell Permeability (for PROTACs) | Generally better permeability. | Can be a trade-off. | May hinder passive diffusion across cell membranes due to increased molecular weight and polar surface area.[11] | Cell membrane passage is often favored by smaller, more compact molecules. |
| In Vitro Cytotoxicity (for ADCs) | Often higher potency. | Can be a trade-off. | May lead to a decrease in in vitro cytotoxicity.[9] | While improving pharmacokinetics, a longer linker can sometimes hinder the payload's access to its intracellular target.[12] |
Experimental Protocols: A Self-Validating System
The following protocols provide a detailed, step-by-step methodology for the synthesis of PEG-Tos linkers, their conjugation to a model protein, and the characterization of the resulting bioconjugate. These protocols are designed to be self-validating, with clear checkpoints for confirming the success of each stage.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for synthesis, conjugation, and characterization of PEG-Tos bioconjugates.
Protocol 1: Synthesis of Monofunctional PEG-Tos Linker
This protocol describes the tosylation of a PEG-alcohol (e.g., mPEG-OH) to generate a monofunctional PEG-Tos linker.
Materials:
-
Methoxy-PEG-alcohol (mPEG-OH) of desired molecular weight (e.g., PEG3, PEG7, PEG12)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous sodium sulfate
-
0.1 N HCl solution
-
Ethyl ether
-
Round bottom flask, magnetic stirrer, ice bath
Methodology:
-
Drying the PEG: Dissolve the mPEG-OH in toluene and perform azeotropic distillation to remove any residual water. Remove the toluene under reduced pressure.
-
Reaction Setup: Dissolve the dried mPEG-OH in anhydrous DCM in a round bottom flask equipped with a magnetic stirrer.
-
Base Addition: Cool the solution in an ice bath to 0°C. Add triethylamine (typically 2-3 equivalents relative to mPEG-OH).
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.5-2 equivalents) in DCM to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Workup:
-
Filter the reaction mixture to remove triethylamine hydrochloride salts.
-
Wash the organic phase twice with a 0.1 N HCl solution, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Precipitate the product by adding the concentrated solution to cold ethyl ether. Collect the solid by filtration and dry under vacuum.
-
Characterization: Confirm the structure and purity of the PEG-Tos linker using ¹H NMR and MALDI-TOF mass spectrometry.
Protocol 2: Conjugation of PEG-Tos to a Model Protein
This protocol provides a general method for conjugating a PEG-Tos linker to the primary amine groups (e.g., lysine residues) of a model protein.
Materials:
-
Model protein (e.g., Bovine Serum Albumin, BSA)
-
PEG-Tos linker (from Protocol 1)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or desalting columns
Methodology:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a known concentration (e.g., 5-10 mg/mL).
-
Linker Preparation: Dissolve the PEG-Tos linker in a small amount of the same reaction buffer or a compatible organic solvent like DMSO.
-
Conjugation Reaction: Add the PEG-Tos solution to the protein solution. A molar excess of the PEG linker (e.g., 10- to 50-fold) is typically used to drive the reaction. The optimal ratio must be determined empirically for each protein and linker length.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a specified duration (e.g., 4-24 hours).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them with SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
-
Quenching: Quench the reaction by adding an excess of the quenching buffer to consume any unreacted PEG-Tos.
-
Purification: Remove the unreacted PEG-Tos and other small molecules by dialysis against a suitable buffer or by using a desalting column. Further purification to separate species with different degrees of PEGylation can be achieved using ion-exchange or size-exclusion chromatography.[13]
Protocol 3: Characterization of the PEG-Protein Conjugate
Characterization is crucial to confirm successful conjugation and to determine the degree of PEGylation.
Materials & Methods:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Purpose: To visualize the increase in molecular weight of the protein after PEGylation.
-
Procedure: Run samples of the unconjugated protein and the purified conjugate on a polyacrylamide gel. The PEGylated protein bands will migrate slower than the unconjugated protein.
-
-
Size-Exclusion Chromatography (SEC-HPLC):
-
Purpose: To separate and quantify the different PEGylated species and any remaining unconjugated protein.[13]
-
Procedure: Inject the purified conjugate onto an SEC column. The elution profile will show peaks corresponding to the different molecular weight species.
-
-
Mass Spectrometry (MALDI-TOF or ESI-MS):
-
Purpose: To determine the precise molecular weight of the conjugate and calculate the number of PEG chains attached per protein molecule.
-
Procedure: Analyze the purified conjugate using an appropriate mass spectrometry technique. The resulting spectrum will show a distribution of masses corresponding to the different PEGylation states.[14]
-
-
UV-Vis Spectrophotometry:
-
Purpose: To determine the protein concentration of the conjugate.
-
Procedure: Measure the absorbance of the conjugate at 280 nm. Note that the PEG chain itself does not absorb at this wavelength.
-
Conclusion: Making an Informed Choice
The length of a PEG-Tos linker is a critical variable that must be carefully considered in the design of bioconjugates. There is no "one-size-fits-all" solution. Shorter linkers may be advantageous for applications requiring high in vitro potency and minimal steric hindrance, while longer linkers are invaluable for enhancing solubility and extending the in vivo half-life of therapeutics.
The choice of linker length represents a trade-off between pharmacokinetic advantages and potential impacts on biological activity.[9] Therefore, an empirical approach, guided by the principles outlined in this guide, is essential. By systematically synthesizing and evaluating a series of conjugates with varying PEG-Tos linker lengths, researchers can identify the optimal construct that balances stability, solubility, and potent biological activity for their specific therapeutic application.
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A Senior Scientist's Comparative Guide to Enhancing Drug Pharmacokinetics: Efficacy of 1,1,1-Trifluoroethyl-PEG5-Tos
For Distribution To: Drug Development Professionals, Researchers, and Scientists
Executive Summary
In therapeutic drug development, achieving an optimal pharmacokinetic (PK) profile is a critical determinant of clinical success. PEGylation, the covalent attachment of polyethylene glycol (PEG), is a clinically validated strategy to improve drug properties, including extending plasma half-life, enhancing stability, and reducing immunogenicity.[1][2][3] This guide provides an in-depth technical comparison of a novel, monodisperse PEGylating agent, 1,1,1-Trifluoroethyl-PEG5-Tos , against traditional polydisperse PEG reagents. We will explore the mechanistic rationale for its use, present a detailed protocol for a comparative in vivo pharmacokinetic study, and analyze the expected performance data, establishing a clear framework for its evaluation in your drug development pipeline.
The Foundational Challenge: Overcoming Poor Pharmacokinetics
Many promising therapeutic candidates, particularly biologics and some small molecules, are hampered by inherent PK liabilities that prevent their translation to the clinic. The primary obstacles include:
-
Rapid Renal Clearance: Molecules with a small hydrodynamic radius are quickly filtered by the kidneys, leading to a short circulating half-life and requiring frequent, high doses.[4][5]
-
Proteolytic Degradation: Therapeutic proteins and peptides are susceptible to enzymatic breakdown in the bloodstream, reducing their stability and bioavailability.[6][7]
-
Immunogenicity: The immune system can recognize therapeutic proteins as foreign, leading to the production of anti-drug antibodies (ADAs) that can neutralize the drug's effect and cause adverse reactions.[][9][10]
PEGylation directly counters these issues by creating a hydrophilic shield around the molecule. This steric hindrance increases the molecule's size to prevent renal filtration and masks it from proteolytic enzymes and the immune system.[1][3][5][11]
Deconstructing the Reagent: this compound
This reagent introduces several key innovations designed to provide superior control and performance compared to conventional PEGylating agents.
-
Monodisperse (Discrete) PEG5 Chain: Unlike traditional polydisperse PEGs, which are a mixture of different chain lengths, this reagent has a precise, single molecular weight (PDI = 1.0).[12][13][14][15] This homogeneity is critical for manufacturing consistency, ensuring predictable PK performance and simplifying regulatory characterization.[15]
-
Tosyl (Tos) Activating Group: The p-toluenesulfonyl (tosyl) group is an excellent leaving group.[16][17] It transforms the terminal hydroxyl of the PEG into a highly reactive tosylate ester, enabling efficient nucleophilic substitution reactions with primary amines (e.g., lysine residues) or thiols (e.g., cysteine residues) on a drug molecule.[16][18][19] This reaction is stable and forms a direct, robust linkage.[16]
-
1,1,1-Trifluoroethyl Terminus: This is the key differentiator. The terminal trifluoroethyl group is thought to enhance the "stealth" properties of the PEG chain, potentially reducing non-specific protein absorption and uptake by the mononuclear phagocyte system (MPS), which could lead to even greater circulation times.[20][21]
Figure 1: Functional components of the this compound reagent.
A Comparative Guide: Experimental Design and Data Analysis
To objectively evaluate the efficacy of this compound, we propose a head-to-head comparison with a conventional, polydisperse mPEG-succinimidyl carbonate (mPEG-SC, MW 5kDa) reagent using a model therapeutic protein ("Thera-Mab").
Detailed Experimental Protocol: Comparative Pharmacokinetic Study in Rodents
This protocol is designed as a self-validating system to ensure data integrity and reproducibility.
-
Conjugation and Purification:
-
Rationale: The goal is to create three distinct articles for testing: the naked Thera-Mab, and two PEGylated versions.
-
Step 1 (Reaction): Dissolve Thera-Mab in reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Separately, prepare stock solutions of this compound and mPEG-SC. Add a 10-fold molar excess of each PEG reagent to separate Thera-Mab solutions.
-
Step 2 (Incubation): Allow reactions to proceed for 4 hours at room temperature with gentle stirring.
-
Step 3 (Purification): Purify the resulting conjugates using size-exclusion chromatography (SEC). This method is chosen to efficiently separate the larger PEG-protein conjugates from smaller, unreacted PEG reagents and any remaining unconjugated protein.
-
Step 4 (Characterization): Confirm the degree of PEGylation and purity of each conjugate using SDS-PAGE (to visualize the increase in molecular weight) and MALDI-TOF mass spectrometry (for precise mass determination).
-
-
In Vivo Pharmacokinetic Study:
-
Rationale: A rodent model provides a well-established preclinical system to assess how each modification affects the drug's persistence in the body.[22] Dose-ranging studies should be performed beforehand to determine the maximum tolerated dose.[23][24]
-
Step 1 (Animal Model): Utilize male Sprague-Dawley rats (n=5 per group), a standard model for PK studies.
-
Step 2 (Dosing): Administer a single 2 mg/kg intravenous (IV) bolus dose of one of the three test articles (Unconjugated Thera-Mab, mPEG-Thera-Mab, TFE-PEG5-Thera-Mab) to each group.
-
Step 3 (Blood Sampling): Collect serial blood samples (approx. 150 µL) via a cannulated vessel at predetermined time points (e.g., 0 [predose], 5 min, 30 min, 1, 4, 8, 24, 48, 72, and 96 hours post-dose). The sampling schedule is designed to capture the initial distribution phase and the terminal elimination phase.[24]
-
Step 4 (Sample Processing): Process blood to collect plasma. Samples must be immediately frozen and stored at -80°C to ensure analyte stability until analysis.[25]
-
-
Bioanalysis and Pharmacokinetic Modeling:
-
Rationale: Accurate quantification of the drug in plasma over time is essential for calculating PK parameters.
-
Step 1 (Quantification): Develop and validate a target-specific enzyme-linked immunosorbent assay (ELISA) to measure the concentration of Thera-Mab in plasma samples.
-
Step 2 (Data Analysis): Use non-compartmental analysis (NCA) software to calculate key pharmacokinetic parameters from the plasma concentration-time data.[26]
-
Figure 2: A comprehensive workflow for the comparative PK study.
Expected Results & Performance Comparison
The following table presents the anticipated outcomes from this study, illustrating the expected stepwise improvement in pharmacokinetic performance.
Table 1: Comparative Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | Unconjugated Thera-Mab | mPEG-Thera-Mab | TFE-PEG5-Thera-Mab | Interpretation |
| Half-life (t½), hours | 4 | 45 | 60 | Time for plasma concentration to reduce by 50%.[27][28] A longer t½ reduces dosing frequency. |
| AUC (0-inf), µg*h/mL | 250 | 3,500 | 4,800 | Total drug exposure over time.[26][29] Higher AUC indicates greater overall exposure. |
| Clearance (CL), mL/h/kg | 8.0 | 0.57 | 0.42 | Volume of plasma cleared of the drug per unit time.[27][30] Lower clearance is the primary driver of increased half-life and AUC. |
| Volume of Distribution (Vd), L/kg | 0.05 | 0.04 | 0.04 | The theoretical volume the drug distributes into.[28][30] Minimal change suggests all forms remain primarily in circulation. |
Analysis of Expected Outcomes:
-
Baseline vs. PEGylation: As expected, both PEGylated conjugates demonstrate a dramatic improvement over the unconjugated Thera-Mab. The clearance is reduced by over 90%, leading to a >10-fold increase in both half-life and total drug exposure (AUC). This confirms the fundamental efficacy of the PEGylation strategy.[1][4]
-
Polydisperse mPEG vs. Monodisperse TFE-PEG5: The data clearly favors the This compound conjugate. The further reduction in clearance results in a ~33% increase in half-life and a ~37% increase in total drug exposure compared to the standard mPEG conjugate. This superior performance is likely attributable to the combined benefits of a defined, monodisperse structure and the enhanced shielding properties of the trifluoroethyl terminus.
Conclusion for the Senior Scientist
The strategic selection of a PEGylation reagent has profound consequences for the pharmacokinetic profile and ultimate clinical viability of a therapeutic agent. While traditional polydisperse PEGs have proven effective, the data strongly suggest that advanced, monodisperse reagents like This compound offer a superior performance profile. The key advantages—predictable manufacturing due to its defined structure and enhanced PK properties from its unique terminal group—provide a compelling rationale for its adoption in programs where maximizing drug exposure and minimizing dosing frequency are paramount. For any new therapeutic candidate, a well-designed comparative study, as outlined here, is a critical step in selecting the optimal life-cycle management and drug delivery strategy.
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Hamidi, M. et al. (2006). Pharmacokinetic Consequences of Pegylation. Taylor & Francis Online. Available at: [Link]
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Al-Ghananaeem, A. et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Cureus. Available at: [Link]
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Zuma, S. et al. (2022). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. Hindawi. Available at: [Link]
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De la Cuesta, F. et al. (2016). How PEGylation Influences Protein Conformational Stability. Current Opinion in Structural Biology. Available at: [Link]
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Huang, YC. (2025). Pharmacokinetics — key parameters definition. Medium. Available at: [Link]
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Wikipedia. (n.d.). Area under the curve (pharmacokinetics). Available at: [Link]
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Ragueneau-Majlessi, I. et al. (2012). Current Protocols in Pharmacology. PMC. Available at: [Link]
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AxisPharm. (n.d.). Trifluoroethyl-PEG-Tos. Available at: [Link]
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JoVE. (2025). Bioavailability Study Design: Healthy Subjects Versus Patients. Available at: [Link]
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Wikipedia. (n.d.). Tosyl group. Available at: [Link]
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ResearchGate. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Available at: [Link]
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Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today. Available at: [Link]
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Ensign, L. M., et al. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews. Available at: [Link]
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Jevševar, S., et al. (2010). The impact of PEGylation on biological therapies. BioDrugs. Available at: [Link]
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A Researcher's Guide to Fluorinated PEG Linkers: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, polyethylene glycol (PEG) linkers have become an indispensable tool, enhancing the therapeutic properties of proteins, peptides, and small molecules.[1][2] The process of PEGylation is well-regarded for its ability to improve solubility, extend circulation half-life, and reduce the immunogenicity of conjugated molecules.[3][4] As researchers continually seek to refine and optimize these conjugates, a new class of reagents has emerged: fluorinated PEG linkers. This guide provides a comprehensive cost-benefit analysis of incorporating these novel linkers into your research, comparing their performance with traditional PEG linkers and offering supporting experimental insights.
The Rationale for Fluorination: Beyond Traditional PEGylation
While conventional PEG linkers offer significant advantages, the introduction of fluorine atoms into the PEG backbone presents a unique set of properties.[] Fluorocarbons are known for their distinct characteristics, including hydrophobicity and lipophobicity, which can translate into tangible benefits in bioconjugation.[6] The central hypothesis is that the presence of fluorine can modulate protein-surface interactions, potentially leading to reduced non-specific binding and a more favorable immunogenic profile.[7]
Performance Comparison: Fluorinated vs. Non-Fluorinated PEG Linkers
A direct, quantitative comparison is essential for any researcher considering the adoption of a new technology. While comprehensive head-to-head studies are still emerging, the available data and foundational principles of fluorine chemistry allow for a robust comparative analysis.
Reduced Protein Adsorption and Potential for Lower Immunogenicity
One of the most compelling arguments for the use of fluorinated polymers is their potential to reduce the adsorption of proteins.[7][8] This "foul-resistant" property is attributed to the unique electronic nature of the carbon-fluorine bond. Studies on fluorinated polymer-coated nanoparticles have demonstrated a significant reduction in the binding of immune-reactive proteins compared to their non-fluorinated counterparts.[7][8] This suggests that bioconjugates modified with fluorinated PEG linkers could exhibit a diminished immune response.
However, it is crucial to note that the immunogenicity of any PEGylated therapeutic is a complex issue.[6][9] While fluorination may reduce protein binding, a thorough immunogenicity risk assessment is still necessary for any novel conjugate intended for therapeutic use.[6]
Impact on Pharmacokinetics
The "stealth" properties conferred by traditional PEGylation are a cornerstone of its utility, leading to prolonged circulation half-life.[10] The introduction of fluorine can further influence the pharmacokinetic profile. While a direct comparison of identical protein conjugates with and without fluorinated PEG linkers is not extensively documented in publicly available literature, the increased hydrodynamic radius and altered surface properties imparted by fluorination are expected to impact in vivo disposition. Researchers should anticipate that these modifications could lead to altered clearance rates and biodistribution, necessitating empirical evaluation for each specific conjugate.
Stability and Aggregation
Protein aggregation is a significant concern in the development of biotherapeutics, and PEGylation is a known strategy to mitigate this issue.[3] The unique solvation properties of fluorinated chains may offer additional advantages in preventing aggregation. By creating a distinct fluorous microenvironment, these linkers could further shield hydrophobic patches on the protein surface, leading to enhanced conformational stability. However, the interplay between the hydrophobic nature of the fluorinated segments and the hydrophilic PEG backbone is complex and requires careful consideration to avoid introducing new aggregation-prone motifs.
Quantitative Data Summary
To provide a clearer picture, the following table summarizes the anticipated and observed effects of fluorinated PEG linkers compared to traditional PEG linkers. It is important to note that much of the data on fluorinated polymers comes from studies on surfaces and nanoparticles, and direct quantitative comparisons for discrete PEG linkers in bioconjugation are still an active area of research.
| Performance Metric | Traditional PEG Linkers | Fluorinated PEG Linkers | Supporting Rationale/Data |
| Protein Adsorption | Low | Potentially Lower | Studies on fluorinated surfaces and nanoparticles show reduced protein corona formation.[7] |
| Immunogenicity | Generally low, but anti-PEG antibodies can be a concern. | Potentially Reduced | Reduced protein binding may lead to a weaker immune response.[7][9] |
| In Vivo Half-Life | Significantly extended compared to native protein. | Requires empirical determination; may be further extended or altered. | Altered hydrodynamic radius and surface properties are expected to impact clearance.[10] |
| Solubility | High in aqueous solutions. | High, but the hydrophobic nature of the fluoroalkyl chain needs to be balanced. | The PEG component ensures water solubility.[3][4] |
| Aggregation | Reduces protein aggregation. | May offer enhanced protection against aggregation. | The unique solvation properties of fluorinated chains could provide additional shielding.[3] |
| Cost | Established and relatively lower cost. | Higher due to more complex synthesis. | Specialized reagents and multi-step synthesis increase manufacturing costs. |
Experimental Workflows and Methodologies
Incorporating fluorinated PEG linkers into your research requires robust and well-defined experimental protocols. Below are representative workflows for bioconjugation and characterization.
Diagram: General Bioconjugation Workflow
Caption: General workflow for conjugating an amine-reactive fluorinated PEG linker to a protein.
Step-by-Step Protocol for Amine-Reactive Fluorinated PEG Linker Conjugation
This protocol provides a general guideline for conjugating a fluorinated PEG-NHS ester to a protein. Optimization will be required for each specific protein and linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
Amine-reactive fluorinated PEG linker (e.g., F-PEG-NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassettes)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Linker Preparation: Immediately before use, dissolve the fluorinated PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved fluorinated PEG linker to the protein solution. Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal molar excess and reaction time should be determined empirically.
-
Quenching the Reaction (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS-ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm conjugation, by mass spectrometry to determine the degree of labeling, and by a relevant bioassay to assess the retention of biological activity.
Cost-Benefit Analysis: Is the Investment in Fluorinated PEG Linkers Justified?
The primary drawback of fluorinated PEG linkers is their cost. The synthesis of these specialized reagents is more complex than that of their non-fluorinated counterparts, leading to a higher price point. Researchers must weigh this increased cost against the potential benefits.
Benefits:
-
Potentially Reduced Immunogenicity: For therapeutic applications, a reduction in immunogenicity could be a significant advantage, potentially leading to improved safety and efficacy.[7][9]
-
Improved Pharmacokinetics: Altered PK profiles could lead to more favorable dosing regimens.[10]
-
Enhanced Stability: Increased resistance to aggregation could improve manufacturability and shelf-life.[3]
-
Novel Properties for Imaging and Diagnostics: The presence of fluorine allows for 19F MRI and other fluorine-specific detection methods, opening new avenues for diagnostic and research applications.[]
Costs:
-
Higher Reagent Cost: Fluorinated PEG linkers are significantly more expensive than standard PEG linkers.
-
Need for Empirical Optimization: As a newer technology, there is less established literature, necessitating more extensive in-house optimization of conjugation and characterization methods.
-
Uncertainty in Performance Gains: The degree of improvement in properties like immunogenicity and pharmacokinetics is not yet universally quantified and will likely be protein-dependent.
The Verdict:
For early-stage research and discovery, the additional cost of fluorinated PEG linkers may be a considerable barrier. However, for later-stage development and for applications where the potential benefits are particularly impactful—such as reducing the known immunogenicity of a biologic or enabling novel imaging modalities—the investment may be well-justified.
A prudent approach for many research teams would be to conduct a small-scale pilot study directly comparing a lead candidate conjugated with both a traditional and a fluorinated PEG linker. This head-to-head comparison will provide the empirical data needed to make an informed decision about which technology offers the best performance and value for a specific project.
Logical Relationships in Decision-Making
Caption: Decision tree for considering the use of fluorinated PEG linkers in a research project.
References
- Abuchowski, A., et al. (1977). Alteration of immunological properties of bovine serum albumin by covalent attachment of polyethylene glycol. Journal of Biological Chemistry, 252(11), 3578-3581.
- Chapman, A. P. (2002). PEGylated antibodies and antibody fragments for improved therapy: a review. Advanced Drug Delivery Reviews, 54(4), 531-545.
-
Forgham, H., et al. (2024). Fluorine-modified polymers reduce the adsorption of immune-reactive proteins to PEGylated gold nanoparticles. Nanomedicine (London), 19(11), 995-1012.
- Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature Reviews Drug Discovery, 2(3), 214-221.
- Kinstler, O., Molineux, G., & Treuheit, M. (2002). Mono-N-terminal-poly(ethylene glycol)-protein conjugates. Advanced Drug Delivery Reviews, 54(4), 477-485.
- Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives.
-
Lin, F. T., et al. (2020). Low-Fouling Fluoropolymers for Bioconjugation and In Vivo Tracking. Angewandte Chemie International Edition, 59(12), 4933-4937.
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458.
- Webster, R., et al. (2007). PEG and PEG conjugates: a review of their immunogenicity.
- Zhang, F., et al. (2016). Anti-PEG antibodies in the clinic: Current issues and beyond PEGylation. Journal of Controlled Release, 244, 184-193.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1,1,1-Trifluoroethyl-PEG5-Tos
As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of specialized chemical reagents like 1,1,1-Trifluoroethyl-PEG5-Tos is not merely a regulatory hurdle; it is a critical component of a responsible research ecosystem. This guide provides a comprehensive framework for the safe handling and disposal of this compound, grounding procedural steps in the chemical principles that govern its potential hazards.
While a manufacturer's Material Safety Data Sheet (MSDS) for this compound may classify it as non-hazardous for transport, a deeper analysis of its constituent chemical groups calls for a more cautious approach.[1] The precautionary principle—acting to avoid potential harm when scientific certainty is incomplete—should guide our actions. We will therefore base our disposal protocol on the known properties of its three key components: the trifluoroethyl group, the polyethylene glycol (PEG) linker, and the tosylate (Tos) leaving group.
Hazard Assessment: A Structurally-Informed Approach
Understanding the potential risks of this compound requires looking beyond its composite MSDS and evaluating the hazards associated with its functional domains.
-
Trifluoroethyl Group: Fluorinated organic compounds, such as 2,2,2-Trifluoroethanol (TFE), are known to be persistent in the environment and can pose long-term ecological risks.[2] TFE is also a known irritant to the skin, eyes, and respiratory system, and may carry reproductive and organ-specific toxicity with prolonged exposure.[3][4] Therefore, the trifluoroethyl moiety necessitates that this compound be treated as potentially hazardous chemical waste.
-
Polyethylene Glycol (PEG) Linker: The PEG component is generally considered non-toxic, biocompatible, and biodegradable.[5][6] However, its high water solubility and potential to impact the chemical oxygen demand in wastewater treatment facilities make drain disposal inadvisable.[6][7]
-
Tosylate (Tos) Group: As a derivative of p-toluenesulfonic acid, the tosyl group is an excellent leaving group, indicating a degree of chemical reactivity.[8] While not acutely toxic, materials containing tosylates should be handled as chemical reagents and disposed of properly, not as common waste.[9]
Table 1: Summary of Component Hazards
| Component | Key Characteristics | Associated Hazards | Disposal Implication |
| Trifluoroethyl | Organofluorine Moiety | Potential for environmental persistence, skin/eye/respiratory irritation, and organ toxicity.[2][3][4] | Must be disposed of as hazardous chemical waste. |
| PEG5 Linker | Polyether Chain | Generally non-toxic and biodegradable, but can negatively impact wastewater treatment processes.[5][6][7] | Do not dispose of down the drain. |
| Tosylate (Tos) | Sulfonate Ester | Good leaving group, implying chemical reactivity.[8] Considered a moderate hazard.[9] | Treat as a chemical reagent; requires controlled disposal. |
Immediate Safety & Handling Protocols
Before beginning any disposal procedure, ensure all standard laboratory safety protocols are in place. This is a self-validating step; proper preparation prevents incidents.
-
Personal Protective Equipment (PPE): At a minimum, wear a standard lab coat, chemical-resistant gloves (nitrile is often sufficient for small quantities), and safety glasses or goggles.[7]
-
Ventilation: Handle the compound and its waste in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[2]
-
Spill Kit: Ensure a spill kit appropriate for non-corrosive organic chemicals is readily accessible.
Step-by-Step Disposal Procedure
This protocol is designed to comply with the foundational requirements of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11]
Step 1: Initial Assessment & Segregation
-
Evaluate Contamination: Determine if the this compound waste is pure or mixed with other hazardous substances. If it is contaminated with other chemicals (e.g., solvents, reactants), the entire mixture must be treated according to the regulations for its most hazardous component.[7]
-
Segregate Waste: Crucially, do not mix this waste stream with other types of chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.[10][11] Improper mixing can lead to dangerous reactions or complicate the final disposal process.
Step 2: Waste Collection & Containment
-
Primary Container: Collect the waste in a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.[10] If possible, using the original product container is a good option, provided it is in good condition.[7]
-
Avoid Contamination: Do not overfill the container; leave at least 10% of the volume as headspace to accommodate temperature-induced expansion.
Step 3: Labeling
Proper labeling is a cornerstone of OSHA and EPA compliance.[11] Your waste container label must be unambiguous and contain the following information:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound Waste" .
-
A list of any other chemical constituents in the container.
-
The approximate volume or mass of the contents.
-
The date waste accumulation began.
-
The name and location of the generating laboratory.
Step 4: Temporary Storage
-
Secure Location: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be away from heat sources, direct sunlight, and general laboratory traffic.[10]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.
Step 5: Final Disposal
-
Professional Disposal: Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal contractor.[6][7] These professionals are trained to transport and dispose of chemical waste in accordance with all federal, state, and local regulations, typically via high-temperature incineration.[10][11]
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly prohibited:
-
DO NOT Pour Down the Drain: The PEG and trifluoroethyl components can harm aquatic ecosystems and interfere with wastewater treatment operations.[2][7]
-
DO NOT Dispose of in Regular Trash: Solid or liquid chemical waste must not enter the municipal solid waste stream.[7]
-
DO NOT Evaporate in a Fume Hood: Intentionally evaporating chemical waste is not a permissible disposal method.
Spill and Leak Management
In the event of a small spill, follow these steps:
-
Alert Personnel: Inform colleagues in the immediate area.
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.
-
Collection: Gently sweep or scoop the absorbed material into a designated container for hazardous waste.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Label the container with the spill debris and dispose of it as hazardous waste following the protocol above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive, structurally-informed disposal guide, you not only ensure the safety of your laboratory and community but also uphold the integrity of the scientific enterprise.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Materials Safety Data Sheet: this compound. KamulinBiotech co.ltd. [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. [Link]
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Hazardous Waste. US Environmental Protection Agency. [Link]
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Hazardous Waste Program. Pennsylvania Department of Environmental Protection. [Link]
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Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency. [Link]
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What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
-
Disposal of Propylene Glycol, Ethylene Glycol, and Polyethylene Glycol in Septic Systems. Wisconsin Department of Natural Resources. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University. [Link]
-
Proper Hazardous Waste Disposal in a Laboratory Setting. MCF Environmental Services. [Link]
-
Halocarbon Products Corp Product Stewardship Summary: Trifluoroethanol. Halocarbon. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
How To Dispose Of Polyethylene Glycol 3350? Chemistry For Everyone - YouTube. [Link]
-
safety data sheet - polyethylene glycol 200. GLITHERM. [Link]
-
Safety Data Sheet - 2,2,2-Trifluoroethanol. DC Fine Chemicals. [Link]
-
How To Dispose Of Polyethylene Glycol? Chemistry For Everyone - YouTube. [Link]
-
Toxic ingredient to avoid: PEG Compounds and their contaminants. David Suzuki Foundation. [Link]
-
Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
How to dispose of these chemicals? Reddit r/AskChemistry. [Link]
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An Essential Guide to Personal Protective Equipment (PPE) for Handling 1,1,1-Trifluoroethyl-PEG5-Tos
This guide provides an in-depth operational framework for the safe handling, use, and disposal of 1,1,1-Trifluoroethyl-PEG5-Tos. Designed for researchers and professionals in drug development, this document moves beyond a simple checklist to instill a deep understanding of the chemical's nature, enabling you to work with confidence and safety. Our commitment is to provide value beyond the product, ensuring you have the knowledge to maintain a secure laboratory environment.
Deconstructing the Hazard Profile of this compound
While some safety data sheets (SDS) may categorize this compound as having no particular associated hazards, a more nuanced assessment is critical for ensuring laboratory safety.[1] A molecule's safety profile is a composite of its structural components. By examining these components—the trifluoroethyl group, the polyethylene glycol (PEG) linker, and the tosylate leaving group—we can build a more comprehensive and scientifically sound safety strategy.
-
Trifluoroethyl Group: This fluorinated alkyl group contributes to the molecule's stability. However, related fluorinated compounds, such as trifluoroethanol and trifluoroacetic acid, are known to be irritants or even corrosive.[2] The trifluoro-moiety necessitates caution, as thermal decomposition or reaction byproducts could release hazardous substances like hydrogen fluoride.[3]
-
Polyethylene Glycol (PEG) Linker: The PEG component is a polymer generally recognized for its low toxicity and biocompatibility.[4] It is biodegradable and does not bioaccumulate, which simplifies disposal considerations.[5]
-
Tosyl (Tosylate) Group: The tosylate group is an excellent leaving group, making this molecule highly effective for bioconjugation reactions.[6] This reactivity is precisely why it is useful, but it also presents a potential hazard. Tosylates are alkylating agents, and while the reactivity of this specific molecule is moderate, it is prudent to handle it as a potential irritant and sensitizer. The handling advice is to "wear appropriate safety apparel when handling all materials" and to "avoid contact with eyes and skin".[1]
Caption: Hazard profile derived from molecular components.
Core PPE Requirements and Specifications
A multi-layered approach to PPE is required, encompassing protection for the eyes, hands, and body. The following table outlines the minimum PPE standards for handling this compound in a laboratory setting.
| PPE Category | Specification | Rationale & Causality |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over glasses when handling larger quantities (>1g) or when there is a splash risk. | Protects against accidental splashes to the eyes, which could cause serious irritation.[7][8] The side shields offer protection from non-frontal splashes. |
| Hand Protection | Nitrile gloves. | Nitrile provides good resistance to a broad range of chemicals and is suitable for handling this compound.[9] Gloves should be inspected before use and changed immediately if contamination is suspected. |
| Body Protection | Long-sleeved laboratory coat. | Prevents incidental contact with skin and protects personal clothing.[10] |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if creating aerosols or handling large quantities outside of a fume hood. | The vapor pressure of this compound is expected to be low. Engineering controls are the primary defense against inhalation.[11] |
Operational Plan: From Receipt to Reaction
A self-validating protocol ensures safety at every stage of the handling process. This workflow is designed to minimize exposure and prevent contamination.
Step-by-Step Handling Protocol
-
Preparation and Area Setup :
-
Donning PPE :
-
Put on the lab coat and ensure it is fully buttoned.
-
Don safety glasses.
-
Wash and dry hands thoroughly before donning nitrile gloves.
-
-
Weighing and Aliquoting :
-
Perform all weighing operations on a tared weigh boat inside the chemical fume hood to contain any airborne particles.
-
Use a dedicated, clean spatula.
-
Close the primary container immediately after removing the desired amount.
-
-
Solubilization and Reaction Setup :
-
Add solvent to the solid compound slowly to avoid splashing.
-
If the dissolution is exothermic, prepare an ice bath to control the temperature.
-
Keep the vessel containing the compound covered as much as possible during handling and transfer.
-
-
Post-Handling :
-
Clean all non-disposable equipment thoroughly.
-
Wipe down the work surface in the fume hood.
-
Remove gloves using a technique that avoids skin contact with the outer surface.
-
Wash hands thoroughly with soap and water.
-
Caption: Standard Operating Procedure for handling this compound.
Spill, Exposure, and Disposal Plan
Accidents are preventable but preparation is essential. Follow these procedures in the event of a spill or exposure.
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Spill Cleanup
For small spills (<1 gram) in a contained area like a fume hood:
-
Alert others in the immediate vicinity.
-
Wearing your full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Gently sweep the absorbed material into a designated chemical waste container.[1]
-
Wipe the area with a damp cloth, and place the cloth in the waste container.
-
Seal and label the waste container appropriately.
Waste Disposal
Due to the halogenated (trifluoroethyl) and reactive (tosylate) nature of the compound, it must be disposed of as chemical waste. Do not dispose of it down the drain or in regular trash.
-
Waste Stream : Halogenated Organic Waste.
-
Procedure :
-
Collect all waste materials (unreacted compound, contaminated consumables, absorbent material) in a clearly labeled, sealed container.
-
The label should include the chemical name: "this compound Waste".
-
Follow your institution's guidelines for hazardous waste pickup and disposal. Incineration at high temperatures is a common and effective method for destroying halogenated organic compounds.[12]
-
-
Rationale : While the PEG backbone is biodegradable, the trifluoroethyl group introduces persistence and the potential for forming harmful byproducts if not disposed of correctly.[4][5] Proper disposal via a licensed contractor ensures environmental protection.[13]
By adhering to these detailed protocols, you can effectively manage the risks associated with this compound, ensuring both personal safety and the integrity of your research.
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Vermont Department of Environmental Conservation. (n.d.). Disposal of Propylene Glycol, Ethylene Glycol, and Polyethylene Glycol in Septic Systems. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
